molecular formula C11H20N2O4 B040984 N-Boc-trans-4-amino-L-proline methyl ester CAS No. 121148-00-3

N-Boc-trans-4-amino-L-proline methyl ester

Katalognummer: B040984
CAS-Nummer: 121148-00-3
Molekulargewicht: 244.29 g/mol
InChI-Schlüssel: IOLQYMRFIIVPMQ-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Boc-trans-4-amino-L-proline methyl ester is a sophisticated, orthogonally protected proline derivative of significant value in synthetic organic chemistry and medicinal research. Its core utility lies in the introduction of a rigid, conformationally restricted proline scaffold with a strategically positioned amino group, which serves as a versatile handle for further chemical elaboration. The tert-butoxycarbonyl (Boc) group provides a base-labile protecting group for the exocyclic amine, while the methyl ester protects the carboxylic acid functionality, allowing for selective deprotection and sequential coupling strategies.

Eigenschaften

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQYMRFIIVPMQ-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426588
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121148-00-3
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-trans-4-amino-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-trans-4-amino-L-proline methyl ester, a valuable building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, a well-established synthetic route from a readily available precursor, and its applications in the development of novel therapeutics.

Core Properties and Data

This compound is a proline derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a methyl ester at the carboxylic acid position. The key functional group for further derivatization is the primary amine at the 4-position of the proline ring, which is in the trans configuration relative to the ester group. This specific stereochemistry and the presence of versatile functional groups make it an attractive scaffold for creating conformationally constrained peptides and peptidomimetics.

PropertyValueReference
Molecular Weight 244.29 g/mol (free base)
280.75 g/mol (hydrochloride salt)[1]
Molecular Formula C₁₁H₂₀N₂O₄
CAS Number 121148-00-3 (free base)[2][3]
334999-32-5 (hydrochloride salt)[1]
IUPAC Name 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, chloroform, and dichloromethane. Insoluble in water.[2]

Synthetic Protocol

The synthesis of this compound is typically achieved through a multi-step sequence starting from the commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester. This pathway involves the conversion of the hydroxyl group to an amino group via an azido intermediate, which ensures the desired trans stereochemistry through a stereospecific inversion.

Step 1: Activation of the Hydroxyl Group (Mesylation)

The hydroxyl group of N-Boc-trans-4-hydroxy-L-proline methyl ester is first converted into a good leaving group, typically a mesylate.

Experimental Protocol:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 equivalents) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylated product, which can often be used in the next step without further purification.[4]

Step 2: Nucleophilic Substitution with Azide

The mesylate is then displaced by an azide ion in an Sₙ2 reaction, which proceeds with inversion of stereochemistry to yield the cis-azido derivative.

Experimental Protocol:

  • Dissolve the crude Boc-(2S,4R)-4-mesyloxyproline methyl ester from the previous step in dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3.0 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer extensively with water to remove DMF and excess sodium azide, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Boc-L-cis-4-azidoproline methyl ester.[4]

Step 3: Reduction of the Azido Group

The final step is the reduction of the azido group to the primary amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean approach.

Experimental Protocol:

  • Dissolve the purified Boc-L-cis-4-azidoproline methyl ester in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.[5]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Mesylation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Azidation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Reduction cluster_final Final Product Start N-Boc-trans-4-hydroxy-L-proline methyl ester Step1 Activation of Hydroxyl Group Start->Step1 MsCl, Et3N, DCM Intermediate1 N-Boc-trans-4-mesyloxy-L-proline methyl ester Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 NaN3, DMF Intermediate2 N-Boc-cis-4-azido-L-proline methyl ester Step2->Intermediate2 Step3 Reduction of Azide Intermediate2->Step3 H2, Pd/C Final This compound Step3->Final

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its constrained cyclic structure is particularly useful for designing peptidomimetics with improved metabolic stability and receptor binding affinity.

  • Peptidomimetics: The primary amine allows for the incorporation of this scaffold into peptide sequences, where it can induce specific turns and conformations, crucial for mimicking or disrupting protein-protein interactions.

  • Novel Amino Acid Analogs: The amino group can be further functionalized to create a diverse library of unnatural amino acids for incorporation into peptides and other small molecules.

  • Scaffold for Small Molecule Synthesis: The proline ring provides a rigid framework for the synthesis of complex small molecules with defined three-dimensional structures. For instance, it is used in the synthesis of analogs of For-Met-Leu-Phe-OMe (fMLF-OMe), which are potent chemoattractants for neutrophils.[6][7]

As research in proline-based therapeutics continues to expand, the demand for versatile building blocks like this compound is expected to grow, making it a key component in the toolbox of medicinal chemists.

References

Technical Guide: N-Boc-trans-4-amino-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-trans-4-amino-L-proline methyl ester, a valuable chiral building block in medicinal chemistry and drug development. This document details its chemical structure, physical and chemical properties, and provides a detailed experimental protocol for its synthesis from the readily available precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring, a methyl ester at the carboxyl group, and an amino group at the trans-4 position. It is typically handled and stored as its hydrochloride salt to improve stability.

Structure of this compound Hydrochloride:

Caption: 2D structure of this compound hydrochloride.

Physicochemical Properties

Quantitative data for the target compound and its key precursor are summarized below for easy comparison.

PropertyThis compound HydrochlorideN-Boc-trans-4-hydroxy-L-proline Methyl Ester (Precursor)
CAS Number 334999-32-574844-91-0
Molecular Formula C₁₁H₂₁ClN₂O₄C₁₁H₁₉NO₅
Molecular Weight 280.75 g/mol 245.27 g/mol
Appearance White to off-white crystalline powderWhite to light beige crystalline powder
Melting Point Data not consistently available92-96 °C
Optical Rotation Data not consistently available[α]²⁰/D -65° (c=1 in CHCl₃)
Storage Inert atmosphere, Room TemperatureKeep in dark place, sealed in dry, Room Temperature

Experimental Protocols

The synthesis of this compound hydrochloride is typically achieved through a multi-step process starting from L-hydroxyproline. The key transformation involves the conversion of the hydroxyl group to an amino group. A common and effective method for this is a two-step sequence involving a Mitsunobu reaction to introduce an azide, followed by reduction to the amine.

Synthesis of the Precursor: N-Boc-trans-4-hydroxy-L-proline Methyl Ester

Step 1: Esterification of trans-4-hydroxy-L-proline

A general procedure involves the esterification of trans-4-hydroxy-L-proline to its methyl ester hydrochloride.

  • Materials: trans-4-hydroxy-L-proline, Methanol (MeOH), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend trans-4-hydroxy-L-proline in methanol and cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise to the suspension.

    • Allow the reaction mixture to warm to room temperature and then reflux overnight.

    • After the reaction is complete, concentrate the mixture under reduced pressure to yield trans-4-hydroxy-L-proline methyl ester hydrochloride as a white solid.

Step 2: Boc-protection of trans-4-hydroxy-L-proline methyl ester hydrochloride

  • Materials: trans-4-hydroxy-L-proline methyl ester hydrochloride, Dichloromethane (DCM), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Di-tert-butyl dicarbonate (Boc₂O).

  • Procedure:

    • Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride in dichloromethane and cool to 0 °C.

    • Sequentially add triethylamine, a catalytic amount of DMAP, and di-tert-butyl dicarbonate.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Work-up the reaction mixture by washing with aqueous solutions and drying the organic layer.

    • Evaporate the solvent under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline methyl ester. The crude product can be purified by crystallization or chromatography.[1]

Synthesis of this compound Hydrochloride

The conversion of the hydroxyl group to an amino group can be achieved with inversion of stereochemistry via a Mitsunobu reaction followed by reduction.

Step 3: Azidation of N-Boc-trans-4-hydroxy-L-proline methyl ester (Mitsunobu Reaction)

  • Materials: N-Boc-trans-4-hydroxy-L-proline methyl ester, Tetrahydrofuran (THF), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Diphenylphosphoryl azide (DPPA).

  • Procedure:

    • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD dropwise to the stirred solution.

    • Add diphenylphosphoryl azide (DPPA) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction and purify the resulting N-Boc-trans-4-azido-L-proline methyl ester by column chromatography.

Step 4: Reduction of the Azide to the Amine

  • Materials: N-Boc-trans-4-azido-L-proline methyl ester, Methanol (MeOH) or Ethyl Acetate (EtOAc), Palladium on carbon (Pd/C, 10%).

  • Procedure:

    • Dissolve the azido compound in methanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Step 5: Formation of the Hydrochloride Salt

  • Materials: Crude this compound, Diethyl ether (Et₂O) or Dichloromethane (DCM), HCl solution in diethyl ether or dioxane.

  • Procedure:

    • Dissolve the crude amine in a minimal amount of diethyl ether or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in diethyl ether or dioxane until precipitation is complete.

    • Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The constrained cyclic structure of the proline ring, combined with the functionality of the amino group, makes it a valuable scaffold for creating peptidomimetics and other biologically active molecules.[2] Its applications include the synthesis of enzyme inhibitors, receptor ligands, and conformationally restricted peptides with enhanced metabolic stability and target affinity.

Mandatory Visualizations

The following diagram illustrates the synthetic pathway from the hydroxy precursor to the final amino compound.

G cluster_0 Synthesis of this compound HCl Start N-Boc-trans-4-hydroxy-L-proline methyl ester Intermediate N-Boc-trans-4-azido-L-proline methyl ester Start->Intermediate Mitsunobu Reaction (PPh3, DIAD, DPPA) Amine N-Boc-trans-4-amino-L-proline methyl ester Intermediate->Amine Reduction (H2, Pd/C) Final_Product N-Boc-trans-4-amino-L-proline methyl ester hydrochloride Amine->Final_Product Salt Formation (HCl)

Caption: Synthetic workflow for this compound HCl.

References

Synthesis of N-Boc-trans-4-amino-L-proline methyl ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for N-Boc-trans-4-amino-L-proline methyl ester, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available and inexpensive starting material, trans-4-hydroxy-L-proline. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that can be broadly categorized into two main stages:

  • Stage 1: Protection and Esterification: The initial steps involve the protection of the secondary amine of trans-4-hydroxy-L-proline with a tert-butyloxycarbonyl (Boc) group and the esterification of the carboxylic acid to its methyl ester. This yields the key intermediate, N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Stage 2: Conversion of the Hydroxyl Group to an Amino Group: This critical transformation is typically achieved through a three-step sequence involving the activation of the hydroxyl group as a good leaving group (mesylate), followed by nucleophilic substitution with an azide ion, and subsequent reduction of the azide to the primary amine.

Experimental Protocols

Stage 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester

Step 1: N-Boc Protection of trans-4-hydroxy-L-proline

This step involves the protection of the secondary amine of trans-4-hydroxy-L-proline using di-tert-butyl dicarbonate (Boc)₂O.

  • Reagents and Materials:

    • trans-4-hydroxy-L-proline

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Dichloromethane (CH₂Cl₂)

    • Triethylamine (Et₃N)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend trans-4-hydroxy-L-proline (1.0 eq) in dichloromethane.

    • Add DMAP (0.07-0.11 eq) to the suspension and stir for 15 minutes.

    • Slowly add (Boc)₂O (1.7-1.9 eq) to the reaction mixture, maintaining the temperature at or below 30°C.

    • Stir the reaction mixture overnight at 20-30°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add water to the reaction mixture and stir for 1 hour.

    • Separate the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline as a white solid.

Step 2: Methyl Esterification of N-Boc-trans-4-hydroxy-L-proline

The carboxylic acid of the N-Boc protected intermediate is then converted to its methyl ester.

  • Reagents and Materials:

    • N-Boc-trans-4-hydroxy-L-proline

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC)

  • Procedure using Thionyl Chloride:

    • Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in methanol.

    • Cool the solution to 0°C and slowly add thionyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Procedure using DCC:

    • Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) and DCC (1.1 eq) in a mixture of dichloromethane and methanol.

    • Stir the reaction at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify by column chromatography (silica gel, ethyl acetate/hexanes) to afford N-Boc-trans-4-hydroxy-L-proline methyl ester.

Stage 2: Synthesis of this compound

Step 3: Mesylation of N-Boc-trans-4-hydroxy-L-proline methyl ester

The hydroxyl group is activated by converting it to a mesylate, a good leaving group for the subsequent nucleophilic substitution.

  • Reagents and Materials:

    • N-Boc-trans-4-hydroxy-L-proline methyl ester

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in dichloromethane and cool to 0°C.

    • Add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) to the stirred solution.

    • Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-trans-4-mesyloxy-L-proline methyl ester, which is often used in the next step without further purification.

Step 4: Azide Substitution

The mesylate is displaced by an azide ion in an Sₙ2 reaction, inverting the stereochemistry at the C4 position.

  • Reagents and Materials:

    • N-Boc-trans-4-mesyloxy-L-proline methyl ester

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve the crude N-Boc-trans-4-mesyloxy-L-proline methyl ester (1.0 eq) in DMF.

    • Add sodium azide (2.0-3.0 eq).

    • Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-Boc-cis-4-azido-L-proline methyl ester.

Step 5: Reduction of the Azide to the Amine

The final step is the reduction of the azide group to the primary amine. Two common methods are catalytic hydrogenation and the Staudinger reaction.

  • Method A: Catalytic Hydrogenation

    • Reagents and Materials:

      • N-Boc-cis-4-azido-L-proline methyl ester

      • Palladium on carbon (10% Pd/C) or Platinum oxide (PtO₂)

      • Methanol (MeOH) or Ethyl acetate (EtOAc)

      • Hydrogen gas (H₂)

    • Procedure:

      • Dissolve N-Boc-cis-4-azido-L-proline methyl ester (1.0 eq) in methanol.

      • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

      • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

      • Monitor the reaction by TLC.

      • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to yield this compound.[1]

  • Method B: Staudinger Reduction

    • Reagents and Materials:

      • N-Boc-cis-4-azido-L-proline methyl ester

      • Triphenylphosphine (PPh₃)

      • Tetrahydrofuran (THF)

      • Water

    • Procedure:

      • Dissolve N-Boc-cis-4-azido-L-proline methyl ester (1.0 eq) in THF.

      • Add triphenylphosphine (1.1 eq) portion-wise at room temperature.

      • Stir the reaction mixture for 2-4 hours at room temperature.

      • Add water to the reaction mixture and continue stirring for another 1-2 hours to hydrolyze the intermediate aza-ylide.

      • Monitor the reaction by TLC.

      • Remove the THF under reduced pressure.

      • Extract the aqueous residue with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the crude product by column chromatography to separate the desired amine from triphenylphosphine oxide.[2]

Quantitative Data

StepStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
1trans-4-hydroxy-L-prolineN-Boc-trans-4-hydroxy-L-proline(Boc)₂O, DMAP, Et₃NCH₂Cl₂82-95>98
2N-Boc-trans-4-hydroxy-L-prolineN-Boc-trans-4-hydroxy-L-proline methyl esterSOCl₂, MeOH or DCC, MeOHCH₂Cl₂/MeOH90-100>97
3N-Boc-trans-4-hydroxy-L-proline methyl esterN-Boc-trans-4-mesyloxy-L-proline methyl esterMsCl, Et₃NCH₂Cl₂95-100 (crude)-
4N-Boc-trans-4-mesyloxy-L-proline methyl esterN-Boc-cis-4-azido-L-proline methyl esterNaN₃DMF70-85>95
5aN-Boc-cis-4-azido-L-proline methyl esterThis compoundH₂, Pd/CMeOH90-98>98
5bN-Boc-cis-4-azido-L-proline methyl esterThis compoundPPh₃, H₂OTHF85-95>97

Characterization Data

N-Boc-trans-4-hydroxy-L-proline methyl ester:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.45 (t, J=8.0 Hz, 1H), 4.35 (br s, 1H), 3.75 (s, 3H), 3.65-3.50 (m, 2H), 2.30-2.15 (m, 2H), 1.46 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 174.5, 154.7, 80.5, 69.8, 58.6, 55.4, 52.3, 39.2, 28.4.

  • Mass Spec (ESI+): m/z 246.1 [M+H]⁺.

N-Boc-cis-4-azido-L-proline methyl ester:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.40 (t, J=8.0 Hz, 1H), 4.20-4.10 (m, 1H), 3.76 (s, 3H), 3.70-3.55 (m, 2H), 2.50-2.35 (m, 1H), 2.25-2.10 (m, 1H), 1.47 (s, 9H).

  • Mass Spec (ESI+): m/z 271.1 [M+H]⁺.

This compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.35 (t, J=7.8 Hz, 1H), 3.73 (s, 3H), 3.60-3.45 (m, 1H), 3.20-3.05 (m, 2H), 2.20-2.05 (m, 1H), 1.95-1.80 (m, 1H), 1.60 (br s, 2H, NH₂), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.1, 154.6, 80.2, 59.2, 55.8, 52.1, 51.5, 38.9, 28.4.

  • Mass Spec (ESI+): m/z 245.1 [M+H]⁺.[3]

Visualizations

Synthesis_Pathway A trans-4-hydroxy-L-proline B N-Boc-trans-4-hydroxy-L-proline A->B (Boc)₂O, DMAP CH₂Cl₂ C N-Boc-trans-4-hydroxy-L-proline methyl ester B->C SOCl₂, MeOH or DCC, MeOH D N-Boc-trans-4-mesyloxy-L-proline methyl ester C->D MsCl, Et₃N CH₂Cl₂ E N-Boc-cis-4-azido-L-proline methyl ester D->E NaN₃, DMF F N-Boc-trans-4-amino-L-proline methyl ester E->F H₂, Pd/C or PPh₃, H₂O

Caption: Overall synthesis pathway of this compound.

Experimental_Workflow start Start: trans-4-hydroxy-L-proline step1 Step 1: N-Boc Protection start->step1 step2 Step 2: Methyl Esterification step1->step2 step3 Step 3: Mesylation step2->step3 step4 Step 4: Azide Substitution (Sₙ2) step3->step4 step5 Step 5: Azide Reduction step4->step5 end Final Product: This compound step5->end

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of N-Boc-trans-4-amino-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the common starting materials and synthetic pathways for the preparation of N-Boc-trans-4-amino-L-proline methyl ester, a valuable building block in medicinal chemistry and drug development. The synthesis primarily originates from the readily available and commercially accessible amino acid, trans-4-hydroxy-L-proline. The key transformations involve protection of the amine, esterification of the carboxylic acid, oxidation of the hydroxyl group, and a final reductive amination to introduce the desired amino functionality.

Core Synthetic Pathway

The most prevalent and economically viable route to this compound commences with trans-4-hydroxy-L-proline. This chiral starting material undergoes a series of chemical modifications, with N-Boc-trans-4-hydroxy-L-proline methyl ester and N-Boc-4-oxo-L-proline methyl ester serving as crucial intermediates.

A generalized workflow for this synthesis is depicted below:

G cluster_0 Step 1: Protection & Esterification cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination A trans-4-Hydroxy-L-proline B N-Boc-trans-4-hydroxy-L-proline methyl ester A->B Boc Anhydride, Methanol/H+ or other esterification agent C N-Boc-4-oxo-L-proline methyl ester B->C Oxidizing Agent (e.g., PDC) D This compound C->D Amine Source, Reducing Agent

Figure 1: General synthetic workflow for this compound.

Starting Materials and Intermediates: A Closer Look

The primary starting material and key intermediates are commercially available, simplifying the initial steps of the synthesis for many researchers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
trans-4-Hydroxy-L-proline51-35-4C₅H₉NO₃131.13Primary Chiral Starting Material[1]
N-Boc-trans-4-hydroxy-L-proline methyl ester74844-91-0C₁₁H₁₉NO₅245.27Protected & Esterified Intermediate[][3]
N-Boc-4-oxo-L-proline methyl ester102195-80-2C₁₁H₁₇NO₅243.26Key Ketone Intermediate[4]

Experimental Protocols

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester from trans-4-Hydroxy-L-proline

There are two primary sequences for this initial transformation: (1) esterification followed by Boc protection, or (2) Boc protection followed by esterification. The latter is often preferred to avoid side reactions.[5]

Protocol: Boc Protection followed by Esterification

  • Boc Protection:

    • Dissolve trans-4-hydroxy-L-proline in a suitable solvent such as a mixture of dioxane and water or dichloromethane.[5]

    • Add a base, for instance, sodium hydroxide or triethylamine.

    • Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the solution while maintaining a cool temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture for several hours until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to isolate the N-Boc-trans-4-hydroxy-L-proline.

  • Esterification:

    • Dissolve the resulting N-Boc-trans-4-hydroxy-L-proline in a suitable solvent like methanol.

    • Use a reagent such as (trimethylsilyl)diazomethane for the esterification.[6]

    • Alternatively, treat with methanol in the presence of an acid catalyst.

    • Another method involves using thionyl chloride in methanol, though this can risk removing the Boc protecting group if not performed under carefully controlled, mild conditions.[5]

    • A one-pot procedure involving treatment with methanolic HCl followed by the addition of Boc anhydride and a base like diisopropylethylamine has been reported with a high overall yield of 91%.[7]

    • Purify the product, N-Boc-trans-4-hydroxy-L-proline methyl ester, typically by crystallization or column chromatography.

Step 2: Synthesis of N-Boc-4-oxo-L-proline methyl ester

This step involves the oxidation of the secondary alcohol in N-Boc-trans-4-hydroxy-L-proline methyl ester.

Protocol: Oxidation

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in a suitable organic solvent, such as dichloromethane.

  • Add an oxidizing agent. Pyridinium dichromate (PDC) is a commonly used reagent for this transformation.[7]

  • Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.

  • Upon completion, the reaction mixture is worked up. This typically involves filtering off the chromium salts and washing the organic layer.

  • The crude product is then purified, often by column chromatography, to yield N-Boc-4-oxo-L-proline methyl ester. A reported yield for this biphasic oxidation is 94%.[7]

Step 3: Synthesis of this compound

The final step is the conversion of the ketone to the desired amine via reductive amination.

Protocol: Reductive Amination

  • Dissolve N-Boc-4-oxo-L-proline methyl ester in a suitable solvent, such as methanol or another alcohol.

  • Add an amine source. This can be ammonia (in the form of ammonium acetate or a solution of ammonia in an alcohol) or a protected amine equivalent.

  • Introduce a reducing agent. Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Biocatalytic methods using imine reductases (IREDs) are also emerging as a stereoselective and green alternative.[8]

  • The reaction is typically stirred at room temperature for several hours to overnight.

  • Once the reaction is complete, it is quenched, and the product is isolated through an appropriate workup procedure, which may involve extraction and solvent removal.

  • The final product, this compound, is then purified, for example, by column chromatography.

The stereochemistry at the 4-position is crucial and is generally controlled by the choice of reducing agent and reaction conditions, favoring the formation of the trans isomer.

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations on the proline ring.

G Start trans-4-Hydroxy-L-proline Protected N-Boc Protected Intermediate Start->Protected Boc Protection Esterified N-Boc-trans-4-hydroxy-L-proline methyl ester Protected->Esterified Esterification Oxidized N-Boc-4-oxo-L-proline methyl ester Esterified->Oxidized Oxidation FinalProduct This compound Oxidized->FinalProduct Reductive Amination

Figure 2: Logical flow of the synthesis from the starting material to the final product.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should consult the primary literature for specific, optimized reaction conditions and safety information. The choice of reagents and protocols may be adapted based on laboratory capabilities, scale, and desired purity of the final compound.

References

Navigating the Solubility of N-Boc-trans-4-amino-L-proline methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-amino-L-proline methyl ester (CAS No. 121148-00-3) is a proline derivative that serves as a valuable building block in medicinal chemistry and peptide synthesis. Its unique structure, featuring a Boc-protected amino group and a methyl ester, makes it a key intermediate in the development of novel therapeutics. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is crucial for its effective application in synthetic workflows, purification processes, and formulation development.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 121148-00-3[1][2][3][4][5][6][7][8]
Molecular Formula C11H20N2O4[4][7][9]
Molecular Weight 244.29 g/mol [4][7]
Appearance White or Off-White Crystalline Powder[5]

Solubility Profile: An Estimation Based on Analogs

Quantitative solubility data for this compound is not extensively reported. However, by examining related N-Boc protected proline derivatives, an informed estimation of its solubility characteristics can be made.

  • N-Boc-L-proline , the parent compound without the methyl ester and with a carboxylic acid, is soluble in organic solvents such as ethanol (approx. 15 mg/mL), DMSO (approx. 15 mg/mL), and dimethylformamide (DMF) (approx. 20 mg/mL).[10] It is sparingly soluble in aqueous buffers.[10]

  • N-Boc-D-proline , the enantiomer of N-Boc-L-proline, exhibits high solubility in polar aprotic solvents like DMSO and DMF, and is also soluble in alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane).[11]

Given the presence of the non-polar Boc group and the methyl ester, this compound is expected to be readily soluble in a range of common organic solvents, particularly polar aprotic solvents like DMSO and DMF, as well as chlorinated solvents such as dichloromethane. Its solubility in protic solvents like ethanol and methanol is also anticipated to be significant. Due to the lack of a highly polar carboxylic acid group, its solubility in aqueous media is likely to be low.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following detailed protocol outlines the equilibrium saturation method followed by gravimetric analysis, a reliable technique for determining the solubility of a solid compound in a given solvent.

I. Materials and Equipment
  • This compound

  • Solvent of interest (e.g., DMSO, ethanol, water)

  • Analytical balance (readable to 0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Pre-weighed, dry collection vials

  • Vacuum oven or desiccator

II. Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with gentle agitation. This ensures that the solution is fully saturated.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in a vacuum oven at a temperature below the boiling point of the solvent to evaporate the solvent completely.

    • Once the solvent has evaporated, re-weigh the vial containing the dried solute.

III. Calculation

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of solvent in mL)

The volume of the solvent can be determined from the mass of the solution and the density of the solvent at the experimental temperature.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound.

Solubility_Determination_Workflow start Start preparation Preparation: Add excess solute to a known volume of solvent start->preparation equilibration Equilibration: Incubate at constant temperature with agitation (24-48h) preparation->equilibration filtration Filtration: Filter the supernatant to remove undissolved solid equilibration->filtration gravimetric_analysis Gravimetric Analysis: Evaporate solvent and weigh the dried solute filtration->gravimetric_analysis calculation Calculation: Determine solubility (e.g., in mg/mL) gravimetric_analysis->calculation end End calculation->end

A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides researchers with the necessary tools to both estimate its solubility based on related compounds and to experimentally determine this critical parameter. The provided protocol for the equilibrium saturation method offers a robust and reliable approach for generating precise solubility data, which is indispensable for optimizing synthetic reactions, purification, and the development of new chemical entities. For any application, it is highly recommended that researchers determine the solubility in their specific solvent systems and conditions to ensure accurate and reproducible results.

References

In-Depth Technical Guide to the Stability Profile of N-Boc-trans-4-amino-L-proline Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability profile of N-Boc-trans-4-amino-L-proline methyl ester, a key building block in contemporary drug discovery and peptide synthesis. Understanding the chemical stability of this molecule is paramount for ensuring the integrity, purity, and reliability of synthetic processes and the resulting active pharmaceutical ingredients. This document outlines the principal degradation pathways, provides recommendations for storage and handling, and details experimental protocols for conducting forced degradation studies and for the development of stability-indicating analytical methods. The information presented herein is curated to support researchers and drug development professionals in optimizing the use of this versatile intermediate.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the amino acid L-proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the secondary amine of the pyrrolidine ring and a methyl ester at the carboxylic acid function. The "trans" configuration indicates the relative stereochemistry of the amino group at the 4-position with respect to the carboxyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₀N₂O₄
Molecular Weight 244.29 g/mol
Appearance White to off-white solid or powder
Solubility Soluble in methanol, ethanol, and other common organic solvents.
Storage Conditions For long-term stability, it is recommended to store the compound as a solid at -20°C.[1]

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its two key functional groups: the N-Boc protecting group and the methyl ester.

pH-Dependent Stability
  • Acidic Conditions: The N-Boc group is highly susceptible to cleavage under acidic conditions.[2][3] This acid-lability is a cornerstone of its utility as a protecting group in organic synthesis. The degradation proceeds via protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide to yield the free amine. The reaction kinetics can be second-order with respect to the acid concentration.[3]

  • Neutral Conditions: Under neutral pH, the molecule is generally stable.

  • Basic Conditions: The N-Boc group is stable under basic conditions.[] However, the methyl ester is susceptible to base-catalyzed hydrolysis, which would yield the corresponding carboxylate. The rate of hydrolysis is dependent on the concentration of the base and the temperature.

Thermal Stability

The N-Boc group can undergo thermal degradation at elevated temperatures, leading to its removal. This process can occur without the need for an acid catalyst. The proline scaffold itself is an amino acid and, like other amino acids, can be susceptible to thermal degradation at very high temperatures, though this is less of a concern under typical laboratory and storage conditions.

Oxidative Stability

The proline ring can be susceptible to oxidation, potentially leading to the formation of various oxidized species. The exact nature of these degradation products would depend on the oxidizing agent and the reaction conditions.

Photostability

A logical workflow for assessing the stability of this compound is depicted below.

G cluster_stress Forced Degradation Studies cluster_analysis Analysis Acid Acid Hydrolysis Degradation_Products Degradation Products Acid->Degradation_Products Base Base Hydrolysis Base->Degradation_Products Oxidation Oxidative Stress Oxidation->Degradation_Products Thermal Thermal Stress Thermal->Degradation_Products Photo Photolytic Stress Photo->Degradation_Products HPLC Stability-Indicating HPLC LCMS LC-MS for Impurity ID HPLC->LCMS Stability_Profile Comprehensive Stability Profile LCMS->Stability_Profile Compound N-Boc-trans-4-amino-L-proline methyl ester Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo Degradation_Products->HPLC

Figure 1. Workflow for Stability Profile Assessment.

Quantitative Stability Data Summary

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on the known chemistry of its functional groups. The percentages of degradation are hypothetical and serve to illustrate the expected trends. Actual degradation rates should be determined experimentally.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionTimeTemperatureExpected Degradation (%)Primary Degradation Pathway(s)
Acid Hydrolysis 0.1 M HCl24 hoursRoom Temp.10-30%N-Boc cleavage
Base Hydrolysis 0.1 M NaOH24 hoursRoom Temp.5-20%Methyl ester hydrolysis
Oxidative Stress 3% H₂O₂24 hoursRoom Temp.5-15%Oxidation of the proline ring and/or amino group
Thermal Stress (Solid) 80°C48 hours80°C< 5%Minimal degradation, potential for slow N-Boc cleavage
Thermal Stress (Solution) In Methanol at 60°C24 hours60°C5-15%N-Boc cleavage, potential for ester hydrolysis if water is present
Photolytic Stress (Solid) ICH Q1B conditions (UV/Vis light exposure)24 hoursRoom Temp.< 5%Minimal degradation

Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating analytical method for this compound.

Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatically controlled oven and water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the solid in methanol to the initial concentration and analyze by HPLC.

  • Thermal Degradation (Solution):

    • Place a sealed vial containing the stock solution in a water bath at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, cool to room temperature, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

The logical flow of a forced degradation study is illustrated in the following diagram.

G start Start prep_sample Prepare Sample (1 mg/mL in Methanol) start->prep_sample stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_sample->stress_conditions sampling Sample at Time Points stress_conditions->sampling neutralize Neutralize (if applicable) sampling->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze end End analyze->end

Figure 2. Forced Degradation Experimental Workflow.
Protocol for Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (A starting point for method development):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from the degradation products generated during the forced degradation studies.

Signaling Pathways and Biological Context

This compound is primarily a synthetic intermediate. Its direct involvement in biological signaling pathways is not its intended use. However, the proline scaffold is a critical component of many biologically active molecules, including peptides and small molecule drugs. The stability of this building block is therefore crucial for the synthesis of compounds that may target various signaling pathways. For example, proline-rich regions in proteins are often involved in protein-protein interactions.

The following diagram illustrates the role of this compound as a building block in the synthesis of a hypothetical peptide therapeutic.

G BuildingBlock N-Boc-trans-4-amino-L-proline methyl ester SPPS Solid-Phase Peptide Synthesis BuildingBlock->SPPS Deprotection Boc Deprotection (Acid) SPPS->Deprotection Cleavage Cleavage from Resin SPPS->Cleavage Coupling Peptide Bond Formation Deprotection->Coupling Coupling->SPPS Purification HPLC Purification Cleavage->Purification Peptide Final Peptide Therapeutic Purification->Peptide Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Effect Therapeutic Effect Target->Effect

Figure 3. Role in Therapeutic Peptide Synthesis.

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by the lability of the N-Boc group to acid and the susceptibility of the methyl ester to base-catalyzed hydrolysis. For optimal stability, it should be stored in a cool, dry, and dark environment. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for researchers to ensure the quality and integrity of this compound in their synthetic endeavors. A thorough understanding of its stability profile is essential for the successful development of novel therapeutics.

References

Spectral Data Analysis of N-Boc-trans-4-amino-L-proline methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Boc-trans-4-amino-L-proline methyl ester, a key building block in medicinal chemistry and peptide synthesis. Due to the limited availability of published spectral data for the target compound, this guide presents general experimental protocols for its characterization and, for illustrative purposes, includes spectral data for the closely related precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester. This information serves as a valuable reference for the synthesis and characterization of 4-substituted proline derivatives.

Overview of Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the characteristic functional groups present in the molecule. Mass Spectrometry (MS) determines the molecular weight and provides information about the elemental composition and fragmentation pattern.

Spectral Data Tables

Note: Extensive searches of scientific literature and chemical databases did not yield specific, published spectral data (NMR, IR, MS) for this compound. The following tables present the spectral data for the closely related precursor, N-Boc-trans-4-hydroxy-L-proline methyl ester , to provide an indication of the expected spectral regions for key functional groups.

¹H NMR Spectral Data of N-Boc-trans-4-hydroxy-L-proline methyl ester
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.54-4.37m2HH-2, H-4
3.75s3H-OCH₃
3.70-3.40m2HH-5
2.48-2.21m2HH-3
1.46s9H-C(CH₃)₃ (Boc)

Solvent: CDCl₃, Frequency: 300 MHz

¹³C NMR Spectral Data of N-Boc-trans-4-hydroxy-L-proline methyl ester
Chemical Shift (δ) ppmAssignment
174.5C=O (ester)
154.7C=O (Boc)
80.0-C (CH₃)₃ (Boc)
69.8C-4
58.6C-2
55.8C-5
52.3-OC H₃
39.5C-3
28.4-C(C H₃)₃ (Boc)

Solvent: CDCl₃, Frequency: 75 MHz

IR Spectral Data of N-Boc-trans-4-hydroxy-L-proline methyl ester
Wavenumber (cm⁻¹)IntensityAssignment
3440strong, broadO-H stretch
2978mediumC-H stretch (aliphatic)
1745strongC=O stretch (ester)
1690strongC=O stretch (Boc)
1415mediumC-N stretch
1165strongC-O stretch

Sample Preparation: KBr pellet or thin film

Mass Spectrometry Data of N-Boc-trans-4-hydroxy-L-proline methyl ester
m/zIon
246.13[M+H]⁺
268.11[M+Na]⁺
190.08[M-C₄H₉O]⁺
146.07[M-Boc+H]⁺

Ionization Mode: Electrospray Ionization (ESI)

Experimental Protocols

The following are general protocols for the acquisition of spectral data for Boc-protected amino acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.

  • Instrument Setup: The NMR spectrometer is typically a 300, 400, or 500 MHz instrument. The field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., CH₂Cl₂), cast the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the salt plate) is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, most commonly Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.

  • Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). The fragmentation pattern can provide further structural information.

Workflow Visualizations

The following diagrams illustrate a typical workflow for the synthesis and characterization of a 4-substituted proline derivative.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Material (e.g., N-Boc-trans-4-hydroxy-L-proline methyl ester) Reaction Chemical Transformation (e.g., Azidation, Reduction) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis & Structural Elucidation NMR->Analysis IR->Analysis MS->Analysis

Caption: Synthetic and Characterization Workflow.

The Strategic Role of N-Boc-trans-4-amino-L-proline Methyl Ester in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Boc-trans-4-amino-L-proline methyl ester is a chiral building block of significant interest in medicinal chemistry. While extensive research has not indicated notable intrinsic biological activity for this compound, its true value lies in its role as a versatile synthetic intermediate. The proline scaffold, conformationally restricted by its cyclic nature, is a highly sought-after motif in the design of bioactive molecules. This technical guide delineates the utility of this compound and its analogs in the synthesis of potent and selective drug candidates, with a particular focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We will explore the synthetic pathways, biological activities of the resulting compounds, and the experimental protocols used for their evaluation.

The Proline Scaffold in Medicinal Chemistry

Proline and its derivatives are unique among the proteinogenic amino acids due to the secondary amine incorporated into a pyrrolidine ring. This rigid structure imparts significant conformational constraints on peptides and small molecules, a property that medicinal chemists exploit to enhance binding affinity, selectivity, and metabolic stability of drug candidates. This compound provides a synthetically accessible starting point for the introduction of diverse functionalities onto the proline ring, enabling the exploration of structure-activity relationships (SAR) in drug design.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of proline-based scaffolds is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes mellitus.[2]

Synthetic Pathway from Proline Derivatives to DPP-4 Inhibitors

The synthesis of potent DPP-4 inhibitors often involves the use of proline analogs as a core structural element. While specific synthetic routes may vary, a general workflow starting from a protected proline derivative like N-Boc-trans-4-hydroxy-L-proline methyl ester (a close analog and precursor to the amino version) is illustrative. The hydroxyl group can be converted to an amino group, and the N-Boc and methyl ester protecting groups can be manipulated to allow for the coupling of other pharmacophoric elements.

Biological Activity of Proline-Derived DPP-4 Inhibitors

The incorporation of a proline-based scaffold has led to the discovery of highly potent DPP-4 inhibitors. The table below summarizes the in vitro activity of representative compounds from the literature that feature a pyrrolidine or piperidine core, which are structurally related to proline.

Compound IDCore StructureIC₅₀ (µM)Reference
1 4-benzylpiperidine derivative1.6 ± 0.04[1]
2 2-benzylpyrrolidine derivative0.3 ± 0.03[1]
3 phenethyl-piperazine derivative1.2 ± 0.04[1]
4 4-amino-1-benzylpiperidine derivative4 ± 0.08[1]
47 aryl-substituted piperazine with acetamide linker0.83[3]
48 aryl-substituted piperazine with acetamide linker0.43[3]

This table presents a selection of data for illustrative purposes. For full details, please consult the cited literature.

Experimental Protocols

The evaluation of novel DPP-4 inhibitors involves a series of standardized in vitro assays. Below is a detailed protocol for a common fluorescence-based DPP-4 inhibition assay.

In Vitro DPP-4 Inhibitory Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DPP-4.

Principle: This assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). The release of free AMC results in a fluorescent signal that is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of AMC release.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC

  • Assay Buffer: Tris-HCl (pH 8.0)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare a stock solution of the test compound in DMSO and create a dilution series.

  • In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound (or vehicle control) to the appropriate wells.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4][5][6]

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway.

Conclusion

This compound stands out not for its own biological effects, but as a critical enabler in the synthesis of complex and highly active pharmaceutical agents. Its rigid, chiral structure provides a reliable scaffold for building molecules with precisely controlled three-dimensional arrangements, which is paramount for achieving high affinity and selectivity for biological targets. The successful development of numerous DPP-4 inhibitors serves as a compelling case study for the strategic application of proline derivatives in modern drug discovery. Future research will undoubtedly continue to leverage this and other functionalized proline analogs to address a wide range of therapeutic targets.

References

The Pivotal Role of 4-Aminoproline in Sculpting Peptide Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids into peptides represents a powerful approach in modern peptidomimetic and drug design. Among these, 4-aminoproline (Amp), a substituted proline analogue, has emerged as a versatile building block for modulating peptide conformation, stability, and biological activity. This technical guide provides an in-depth exploration of the multifaceted role of 4-aminoproline in peptide structure. We will delve into its synthesis, conformational effects, and its application in targeting therapeutically relevant pathways, with a particular focus on integrin signaling. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and structural analysis, and visualizes complex relationships to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of 4-Aminoproline in Peptide Engineering

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[1] Modification of the proline ring at the C4 position offers a powerful strategy to further influence peptide secondary structure and stability. 4-Aminoproline, with its additional amino group, introduces several key features:

  • Conformational Constraint: The stereochemistry of the amino group at the C4 position—either (4R) or (4S)—profoundly influences the pyrrolidine ring pucker (Cγ-endo or Cγ-exo) and the cis/trans isomerization of the preceding peptide bond.[1]

  • pH-Responsiveness: The amino group on the proline ring has a pKa value close to physiological pH, allowing for pH-dependent modulation of peptide conformation and interactions.[2]

  • Chemical Handle: The primary amine serves as a versatile chemical handle for further functionalization, enabling the attachment of various moieties such as pharmacophores, imaging agents, or conjugation partners.

These properties make 4-aminoproline a valuable tool in the design of peptidomimetics with enhanced biological activity, stability, and target specificity.

Conformational Landscape of 4-Aminoproline-Containing Peptides

The incorporation of 4-aminoproline significantly impacts the local and global conformation of a peptide. The stereochemistry at the C4 position is a critical determinant of the pyrrolidine ring's preferred pucker.

  • (2S,4R)-4-Aminoproline (4R-Amp): Generally favors a Cγ-exo ring pucker.

  • (2S,4S)-4-Aminoproline (4S-Amp): Tends to adopt a Cγ-endo ring pucker.[3]

This conformational bias, in turn, influences the backbone dihedral angles (φ, ψ) of the peptide chain. While a comprehensive experimental dataset of dihedral angles for various 4-aminoproline-containing peptides is not centrally available, data can be extracted from individual structural studies.

Data Presentation: Conformational Parameters

Table 1: Representative Dihedral Angles for 4-Aminoproline Derivatives

Compound/Peptide ContextStereochemistryDihedral Angle (φ)Dihedral Angle (ψ)Ring PuckerReference
Ac-(4S)-Amp-OMe(2S, 4S)--C(4)-endo[3]

Note: This table is intended to be illustrative. Specific dihedral angles are highly context-dependent and should be determined for each unique peptide sequence.

Table 2: pKa Values of 4-Aminoproline Side Chain

DerivativeConditionpKaReference
(4R)-Aminoproline (Amp)Aqueous Solution~7.5 - 7.8[2]

Table 3: Thermal Stability of Collagen Mimetic Peptides

Peptide SequenceMelting Temperature (Tm) in Water (°C)Reference
Ac-(Gly-4(R)-Hyp-Thr)10-NH2Triple Helical[4]
Ac-(Gly-4(R)-Hyp-Val)10-NH2Triple Helical[4]
Ac-(Gly-4(R)-Hyp-Ala)10-NH2Not Triple Helical[4]
Ac-(Gly-4(R)-Hyp-Ser)10-NH2Not Triple Helical[4]

Note: Data on collagen mimics containing 4-aminoproline specifically is limited in the reviewed literature. This table provides context on how substitutions at the Yaa position of the Gly-Xaa-Yaa motif affect thermal stability.

Biological Applications: Targeting the α4β1 Integrin Signaling Pathway

Peptides and peptidomimetics containing 4-aminoproline have shown significant promise as modulators of integrin function, particularly α4β1 integrin.[5] This integrin is a key player in cell adhesion, migration, and signaling, and is implicated in various inflammatory diseases and cancer.[6] 4-Aminoproline can serve as a scaffold to present key binding motifs, such as the Leu-Asp-Val (LDV) sequence, to the integrin receptor.[5]

Visualization: α4β1 Integrin Signaling Pathway

a4b1_signaling cluster_membrane Cell Membrane a4b1 α4β1 Integrin talin Talin a4b1->talin Recruitment paxillin Paxillin a4b1->paxillin Binding ligand VCAM-1 / Fibronectin (e.g., via Amp-LDV peptide) ligand->a4b1 Binding fak FAK talin->fak Activation paxillin->fak src Src fak->src Activation pi3k PI3K fak->pi3k Activation src->fak rac1 Rac1 pi3k->rac1 Activation cytoskeleton Actin Cytoskeleton Reorganization rac1->cytoskeleton migration Cell Migration & Adhesion cytoskeleton->migration

α4β1 Integrin Outside-In Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for the synthesis and structural characterization of 4-aminoproline-containing peptides.

Synthesis of Fmoc-(2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid

A common precursor for incorporating 4-aminoproline into peptides is its Fmoc-protected form. The synthesis generally involves the protection of the pyrrolidine nitrogen and the carboxylic acid, followed by the introduction of the protected amino group and subsequent Fmoc protection. While a specific protocol for Fmoc-(2S,4R)-aminoproline-OH was not found in a single source, a general approach can be adapted from protocols for similar derivatives.

Protocol:

  • Starting Material: Commercially available (2S, 4R)-4-Hydroxyproline.

  • Protection: Protect the pyrrolidine nitrogen with a Boc group and the carboxylic acid as a methyl ester.

  • Mesylation/Tosylation: Activate the hydroxyl group at the C4 position by converting it to a mesylate or tosylate.

  • Azide Substitution: Displace the mesyl/tosyl group with sodium azide via an SN2 reaction to introduce the azido group with inversion of stereochemistry.

  • Reduction: Reduce the azido group to a primary amine using a suitable reducing agent (e.g., H2/Pd-C or Staudinger reaction).

  • Fmoc Protection: Protect the newly formed amino group with Fmoc-OSu.

  • Deprotection: Selectively deprotect the carboxylic acid and the pyrrolidine nitrogen to yield the final Fmoc-(2S,4R)-aminoproline-OH.

Solid-Phase Peptide Synthesis (SPPS) of a 4-Aminoproline-Containing Peptide

Fmoc-based SPPS is the most common method for synthesizing peptides containing 4-aminoproline.[5]

Protocol:

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using a 20% solution of piperidine in DMF.

    • Activate the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

    • Coupling: Activate the next Fmoc-protected amino acid (including Fmoc-Amp-OH) and couple it to the deprotected N-terminus as described above.

    • Washing: Wash the resin with DMF to remove excess reagents.

    • Repeat this cycle for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Visualization: Solid-Phase Peptide Synthesis Workflow

spss_workflow start Start: Swollen Resin deprotection Fmoc Deprotection start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each a-amino acid wash2->repeat repeat->deprotection Next cycle cleavage Cleavage & Deprotection repeat->cleavage Final cycle purification Purification (HPLC) cleavage->purification end Final Peptide purification->end reagent_deprotection 20% Piperidine/DMF reagent_deprotection->deprotection reagent_coupling Fmoc-AA-OH, HBTU, DIPEA reagent_coupling->coupling reagent_cleavage TFA Cocktail reagent_cleavage->cleavage

General Workflow for Fmoc-Based SPPS
NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent (e.g., H2O/D2O or a buffer system) to a concentration of 0.5-1.0 mM.

    • Adjust the pH to the desired value.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra, including:

      • 1D ¹H: To assess sample purity and overall folding.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (typically < 5 Å).

      • 2D COSY (Correlation Spectroscopy): To determine scalar coupling constants (³J), which can be related to dihedral angles via the Karplus equation.[7]

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For resonance assignment of carbon-attached protons.

      • ¹H-¹⁵N HSQC: For resonance assignment of backbone amides (requires ¹⁵N labeling).

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Assign all proton and heteronuclear resonances to specific atoms in the peptide sequence.

    • Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use molecular dynamics and/or simulated annealing software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that satisfy the experimental restraints.

    • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography provides atomic-resolution structures of molecules in the solid state.

Protocol:

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the peptide.[8]

    • Peptide purity is critical for successful crystallization.[8]

  • Data Collection:

    • Mount a single crystal and cool it in a cryostream.

    • Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.[8]

  • Structure Determination and Refinement:

    • Data Processing: Index and integrate the diffraction spots to obtain a set of structure factor amplitudes.

    • Phase Determination: Solve the "phase problem" using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., anomalous dispersion from incorporated heavy atoms).[8]

    • Model Building: Build an initial atomic model into the resulting electron density map.

    • Refinement: Refine the atomic coordinates and thermal parameters against the experimental data to improve the agreement between the model and the observed diffraction pattern.

    • Validation: Assess the quality of the final structure using metrics such as R-factor, R-free, and Ramachandran plot analysis.

Conclusion and Future Perspectives

4-Aminoproline is a powerful and versatile building block in peptide and peptidomimetic design. Its ability to impose specific conformational constraints, introduce pH-responsiveness, and serve as a point for further functionalization makes it an invaluable tool for medicinal chemists and chemical biologists. The continued exploration of 4-aminoproline and its derivatives is expected to lead to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Future research will likely focus on expanding the repertoire of 4-aminoproline derivatives with diverse functionalities and on their application in more complex biological systems.

Visualization: Conformational Equilibria of 4-Aminoproline

amp_conformation exo Cγ-exo endo Cγ-endo exo->endo trans trans-Amide cis cis-Amide trans->cis Slow interconversion

Key Conformational Equilibria in 4-Aminoproline

References

The Strategic Incorporation of Proline Derivatives in Peptidomimetic Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug development, peptidomimetics represent a critical frontier, offering the potential for highly specific and potent therapeutics. This guide delves into the core of this field, focusing on the strategic use of proline derivatives to overcome the inherent limitations of natural peptides. Proline's unique cyclic structure already imparts significant conformational rigidity, a trait highly valued in drug design. By modifying this foundational amino acid, researchers can fine-tune molecular architecture to enhance stability, improve binding affinity, and optimize pharmacokinetic profiles. This paper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, application, and evaluation of proline-based peptidomimetics.

The Pivotal Role of Proline in Peptidomimetic Design

Proline is unique among the 20 proteinogenic amino acids because its side chain cyclizes back onto the backbone nitrogen, forming a pyrrolidine ring.[1] This structure dramatically restricts the peptide backbone's flexibility, particularly the phi (Φ) dihedral angle, making proline a powerful tool for stabilizing specific secondary structures like β-turns and polyproline helices.[1] Peptidomimetics leverage this by using proline and its derivatives as scaffolds to mimic the three-dimensional structure (pharmacophore) of a bioactive peptide, while improving upon its drug-like properties, such as resistance to enzymatic degradation and better bioavailability.[2][3] The incorporation of derivatives, such as fluorinated or hydroxylated prolines, allows for even greater control over the molecule's conformation and electronic properties, enabling the rational design of potent and selective inhibitors for various disease targets.[4][5]

Quantitative Analysis of Proline Derivative Efficacy

The true measure of a peptidomimetic's success lies in its quantitative biological activity. Modifications to the proline ring can lead to significant changes in binding affinity and inhibitory potency. The following tables summarize key data from studies on proline derivatives targeting various enzymes, illustrating the structure-activity relationships (SAR) that guide modern drug design.

Table 1: Inhibition of Proline Dehydrogenase (PRODH) by Proline Analogs

The following data showcases the inhibition constants (Kᵢ) for a series of cycloalkyl carboxylic acids and related proline-like compounds against PRODH, a potential target in cancer therapy. The data highlights how ring size and the presence of heteroatoms influence binding affinity.

Compound IDInhibitor NameKᵢ (mM)
1 S-(–)-Tetrahydro-2-furoic acid0.3
2 Cyclobutane-1,1-dicarboxylic acid1.4
3 Cyclobutanecarboxylic acid4.8
4 Cyclopropanecarboxylic acid6.0
16 Cyclopentanecarboxylic acid3.9
17 2-Oxobutyric acid> 10
18 (2S)-Oxetane-2-carboxylic acid2.5
Data sourced from a study on structure-affinity relationships of reversible proline analog inhibitors targeting Proline Dehydrogenase.[6]
Table 2: Inhibition of Kallikrein 5 (KLK5) by Statin-Based Peptidomimetics

This table presents the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) for a statin-based peptidomimetic incorporating a proline residue, demonstrating competitive inhibition against KLK5.

Compound IDP1' Residue MimicIC₅₀ (μM)Kᵢ (μM)Inhibition Type
2c Proline0.28 ± 0.010.13 ± 0.01Competitive
Data adapted from a study on statin-based peptidomimetics.[7]

Key Experimental Protocols

The successful development of proline-based peptidomimetics relies on robust synthetic and analytical methodologies. The following sections provide detailed protocols for a representative solid-phase synthesis and a standard enzyme inhibition assay.

General Protocol for Solid-Phase Synthesis of a Proline-Containing Peptidomimetic

This protocol outlines a standard procedure for incorporating a proline derivative into a peptide sequence on a solid support, a common method for generating peptidomimetic libraries.[8][9]

Materials:

  • Appropriate resin (e.g., Merrifield, PAM, MBHA) with a substitution of 0.3 - 0.8 mmol/g.

  • N-Boc protected amino acids (including N-Boc-D-proline).

  • Coupling reagents: HOBt (1-Hydroxybenzotriazole), DIC (N,N'-diisopropylcarbodiimide).

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization solution: 10% N,N-diisopropylethylamine (DIEA) in DCM.

  • Solvents: Dimethylformamide (DMF), DCM.

  • Cleavage cocktail: Trifluoromethanesulfonic acid (TFMSA)/TFA/thioanisole.

  • Cold diethyl ether.

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 20-30 minutes.

  • Boc-Deprotection: Remove the Boc protecting group from the resin-bound amino acid by adding the deprotection solution (50% TFA in DCM) and agitating for 20-30 minutes. Wash the resin thoroughly with DCM.[8]

  • Neutralization: Neutralize the N-terminal ammonium salt by washing the resin with 10% DIEA in DCM for 5-10 minutes to yield a free amine. Follow with several DCM washes.[8]

  • Amino Acid Activation & Coupling: In a separate vial, pre-activate the N-Boc-proline derivative (3-5 equivalents relative to resin substitution) by dissolving it in DMF with HOBt (3-5 equivalents) and DIC (3-5 equivalents).[9]

  • Coupling Reaction: Add the activated proline solution to the resin and agitate at room temperature for 1-4 hours.[8]

  • Monitoring: Monitor the reaction completion using a qualitative test for secondary amines, such as the Isatin or Chloranil test. If the test is positive (incomplete reaction), a second coupling may be required.[8]

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage: Once the synthesis is complete, suspend the dried peptide-resin in the cleavage cocktail (TFMSA/TFA/thioanisole) and stir for 1-2 hours at room temperature.[8]

  • Peptide Isolation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether. Collect the peptide by centrifugation, wash with cold ether, and dry under a vacuum.[8]

Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of a synthesized proline derivative against a target enzyme.[10][11][12]

Materials:

  • Purified target enzyme.

  • Enzyme-specific substrate.

  • Synthesized proline derivative (inhibitor).

  • Assay buffer at the enzyme's optimal pH.

  • 96-well microplate (black, flat-bottom for fluorescence assays).

  • Microplate reader or spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer. Perform serial dilutions of the inhibitor to test a range of concentrations.

  • Assay Setup: In a 96-well plate, set up the following wells:

    • Blank: Contains only assay buffer and substrate (to measure background signal).

    • Control (No Inhibitor): Contains enzyme and substrate in assay buffer.

    • Inhibitor Wells: Contains enzyme, substrate, and varying concentrations of the inhibitor.

  • Pre-incubation: Add the enzyme solution to the control and inhibitor wells. Then, add the corresponding inhibitor dilutions to the inhibitor wells. Add buffer to the control wells. Incubate the plate for a set period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells (blank, control, and inhibitor). Mix thoroughly but briefly, often using a multi-channel pipette for consistency.[13]

  • Signal Measurement: Immediately begin monitoring the reaction by measuring the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate and product. The reaction is typically followed for 15-30 minutes.[12]

  • Data Analysis:

    • Subtract the background reading (from the blank wells) from all other readings.

    • Calculate the reaction rate (velocity) for each well from the linear portion of the progress curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to an appropriate model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Visualizing Workflows and Pathways

Understanding the broader context of peptidomimetic development and the specific biological pathways they target is crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

General Workflow for Peptidomimetic Drug Discovery

The development of a peptidomimetic drug is a multi-step process that begins with a known peptide lead and involves systematic modification and evaluation to arrive at an optimized drug candidate.[2][14]

G A Identify Peptide Lead (e.g., from natural ligand) B Pharmacophore Minimization (Truncation & Alanine Scanning) A->B Define minimal active sequence C Incorporate Proline Derivative (Conformational Constraint) B->C Introduce rigidity D Structure-Activity Relationship (SAR) (Binding & Functional Assays) C->D Evaluate activity D->C Feedback loop E Lead Optimization (Improve Stability, PK/PD) D->E Select best candidates E->D Iterative refinement F In Vivo Testing (Preclinical Models) E->F Test in biological systems

A typical workflow for peptidomimetic drug discovery.
Inhibition of SH3 Domain-Mediated Signaling

Proline-rich motifs are key recognition sequences for SH3 (Src Homology 3) domains, which are crucial adaptors in many intracellular signaling pathways. Proline-based peptidomimetics can be designed to block these protein-protein interactions (PPIs), thereby disrupting downstream signaling.[15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (Adaptor) RTK->Grb2 recruits via SH2 domain SOS SOS (GEF) Grb2->SOS binds via SH3 domain to Pro-Rich Motif ProlineMimetic Proline-Based Peptidomimetic ProlineMimetic->Grb2 BLOCKS interaction Ras Ras SOS->Ras activates Downstream Downstream Signaling (e.g., MAPK Pathway) Ras->Downstream initiates cascade

Inhibition of Grb2-SOS interaction by a proline mimetic.

Conclusion and Future Directions

The use of proline derivatives is a cornerstone of modern peptidomimetic design. By providing unparalleled control over peptide conformation, these modified amino acids enable the creation of drug candidates with enhanced stability, selectivity, and potency. The data and protocols presented herein underscore the systematic approach required to translate a peptide lead into a viable therapeutic. Future advancements will likely focus on the development of novel proline analogs with unique stereoelectronic properties and the application of computational modeling to more accurately predict the conformational impact of these derivatives, further accelerating the discovery of next-generation peptidomimetic drugs.

References

Methodological & Application

Synthesis of N-Boc-trans-4-amino-L-proline Methyl Ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the multi-step synthesis of N-Boc-trans-4-amino-L-proline methyl ester, a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the readily available trans-4-hydroxy-L-proline and proceeds through key intermediates, including N-Boc-trans-4-hydroxy-L-proline methyl ester and N-Boc-4-oxo-L-proline methyl ester. This protocol details two effective methods for the crucial conversion of the hydroxyl group to the desired amino functionality: a direct reductive amination and a two-step process involving an azide intermediate. This application note is intended to serve as a practical guide for researchers, offering detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a proline derivative of significant interest in the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics. The presence of the amino group at the 4-position of the proline ring allows for diverse chemical modifications, enabling the exploration of structure-activity relationships and the development of compounds with enhanced biological activity and pharmacokinetic profiles. This protocol outlines a reliable and reproducible synthetic route to this important building block.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step process starting from trans-4-hydroxy-L-proline. The workflow is illustrated in the diagram below.

Synthesis_Workflow A trans-4-Hydroxy-L-proline B trans-4-Hydroxy-L-proline methyl ester hydrochloride A->B C N-Boc-trans-4-hydroxy-L-proline methyl ester B->C D N-Boc-4-oxo-L-proline methyl ester C->D Oxidation (Dess-Martin) E N-Boc-trans-4-azido-L-proline methyl ester C->E Azidation (DPPA, DIAD) F N-Boc-trans-4-amino-L-proline methyl ester D->F Reductive Amination (NH4OAc, NaBH3CN) E->F Reduction (H2, Pd/C)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of trans-4-Hydroxy-L-proline methyl ester hydrochloride
  • Reaction Setup: Suspend trans-4-hydroxy-L-proline (1 equiv.) in methanol (approx. 0.2 M).

  • Esterification: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 equiv.) dropwise while maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18-24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain a solid. Triturate the solid with diethyl ether, filter, and dry under vacuum to yield trans-4-hydroxy-L-proline methyl ester hydrochloride as a white solid.

Step 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester[1]
  • Reaction Setup: Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (1 equiv.) in dichloromethane (DCM, approx. 0.25 M).

  • Base Addition: Cool the suspension to 0 °C and add triethylamine (Et3N, 2.2 equiv.) dropwise.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 equiv.) portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford N-Boc-trans-4-hydroxy-L-proline methyl ester, typically as a colorless oil or a low-melting solid.

Step 3, Pathway A: Oxidation and Reductive Amination
  • Reaction Setup: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equiv.) in anhydrous DCM (approx. 0.3 M).

  • Oxidation: Add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature.

  • Reaction Progression: Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Stir vigorously until the layers are clear. Separate the organic layer, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-4-oxo-L-proline methyl ester as a colorless oil.

  • Reaction Setup: Dissolve N-Boc-4-oxo-L-proline methyl ester (1 equiv.) and ammonium acetate (10 equiv.) in methanol (approx. 0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium cyanoborohydride (NaBH3CN, 1.5 equiv.) portion-wise.

  • Reaction Progression: Stir the reaction at room temperature for 12-18 hours.

  • Work-up: Quench the reaction by carefully adding 1 M HCl until the pH is ~2. Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. The crude product can be purified by column chromatography to yield this compound.

Step 3, Pathway B: Azidation and Reduction
  • Reaction Setup: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equiv.) and triphenylphosphine (PPh3, 1.5 equiv.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Mitsunobu Conditions: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise. Stir for 20 minutes.

  • Azide Introduction: Add diphenylphosphoryl azide (DPPA, 1.5 equiv.) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-Boc-trans-4-azido-L-proline methyl ester.

  • Reaction Setup: Dissolve N-Boc-trans-4-azido-L-proline methyl ester (1 equiv.) in methanol (approx. 0.1 M).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 4-8 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure to yield this compound.

Data Presentation

StepStarting MaterialProductReagentsSolventTypical Yield (%)
1trans-4-Hydroxy-L-prolinetrans-4-Hydroxy-L-proline methyl ester HClSOCl2Methanol>95
2trans-4-Hydroxy-L-proline methyl ester HClN-Boc-trans-4-hydroxy-L-proline methyl ester(Boc)2O, Et3NDCM90-98
3a.1N-Boc-trans-4-hydroxy-L-proline methyl esterN-Boc-4-oxo-L-proline methyl esterDess-Martin periodinaneDCM85-95
3a.2N-Boc-4-oxo-L-proline methyl esterThis compoundNH4OAc, NaBH3CNMethanol60-75
3b.1N-Boc-trans-4-hydroxy-L-proline methyl esterN-Boc-trans-4-azido-L-proline methyl esterPPh3, DIAD, DPPATHF70-85
3b.2N-Boc-trans-4-azido-L-proline methyl esterThis compoundH2, 10% Pd/CMethanol>95

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques.

  • ¹H NMR (CDCl₃): δ 4.34–4.20 (m, 1H), 3.74 (s, 3H), 3.69–3.62 (m, 1H), 3.57–3.48 (m, 1H), 3.28-3.23 (m, 1H), 2.51 (m, 1H), 2.20-2.05 (m, 1H), 1.65 (br s, 2H), 1.45 (s, 9H).[1]

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₂₀N₂O₄ [M+H]⁺: 245.15; Found: 245.1.

Conclusion

This application note provides two robust and detailed synthetic routes for the preparation of this compound. Both the reductive amination of the keto-proline derivative and the reduction of the azido-proline intermediate are effective methods, with the choice of route potentially depending on reagent availability and desired scale. The provided protocols and data will be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with N-Boc-trans-4-amino-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid, N-Boc-trans-4-amino-L-proline methyl ester, into peptide sequences using Boc-chemistry solid-phase peptide synthesis (SPPS). This proline derivative offers a unique scaffold for creating peptides with constrained conformations and for introducing side-chain modifications, which can be pivotal in drug design and development.

Introduction

The incorporation of proline and its derivatives into peptides is a key strategy for inducing specific secondary structures, such as β-turns.[1] The cyclic nature of the proline ring restricts the peptide backbone's conformational freedom, influencing the peptide's biological activity and stability.[1] The title compound, this compound, is a bifunctional building block. The N-terminal amine is protected with a tert-butyloxycarbonyl (Boc) group, suitable for standard Boc-SPPS. The trans-4-amino group on the pyrrolidine ring provides a handle for further chemical modifications, such as conjugation of reporter molecules, polyethylene glycol (PEG), or for constructing cyclic peptides.

A critical aspect of using this building block is the need for an orthogonal protecting group on the 4-amino function to prevent unwanted side reactions during peptide synthesis. This group must be stable to the acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid - TFA) but removable under conditions that do not cleave the peptide from the resin or remove other side-chain protecting groups. The 9-fluorenylmethoxycarbonyl (Fmoc) group is an ideal candidate for this purpose, as it is base-labile.[2][3][4]

This document outlines the necessary protocols for the use of N-Boc-trans-4-(Fmoc-amino)-L-proline in Boc-SPPS.

Data Presentation

The following tables provide typical quantitative parameters for the incorporation of N-Boc-protected proline derivatives in a standard Boc-SPPS workflow. These values can serve as a starting point for optimization.

Table 1: Key Parameters for Boc-SPPS

ParameterRecommended Value/RangeNotes
Resin TypeMerrifield, PAM, MBHA, BHAChoice depends on the desired C-terminal functionality (acid or amide).[5]
Resin Substitution0.3 - 0.8 mmol/gA lower substitution is often preferred for longer or more complex peptides.[5]
Boc-Amino Acid Excess3 - 5 equivalentsRelative to resin substitution.[5]
Coupling Reagent Excess3 - 5 equivalentsRelative to resin substitution.[5]
Boc Deprotection50% TFA in Dichloromethane (DCM)A 1-2 minute pre-wash followed by a 20-30 minute deprotection step.[5]
Neutralization10% DIEA in DCMPerformed for 5-10 minutes.[5]
Final CleavageAnhydrous HF or TFMSAWith appropriate scavengers (e.g., anisole).

Table 2: Coupling Efficiency and Timelines for N-Boc-Proline Derivatives

Coupling ReagentActivation MethodTypical Coupling TimeCoupling Efficiency (per step)
DCC/HOBtPre-activation to form HOBt ester2 - 4 hours~98-99.5%
HBTU/DIEAIn situ activation1 - 2 hours>99%
DIC/HOBtPre-activation1 - 4 hours~98-99.5%[5]

Note: Due to the secondary amine nature of proline, coupling kinetics can be slower. Monitoring the reaction is recommended. For the sterically hindered N-Boc-trans-4-(Fmoc-amino)-L-proline, double coupling may be necessary to achieve optimal yields.

Experimental Protocols

The following are detailed protocols for the incorporation of N-Boc-trans-4-(Fmoc-amino)-L-proline into a peptide chain using manual Boc-SPPS.

Protocol 1: Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the iterative steps of deprotection, neutralization, and coupling.

Materials:

  • Peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, DIC, HOBt)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.[5]

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA in DCM) and shake for 1-2 minutes (pre-wash).[5]

    • Drain and add fresh deprotection solution. Shake for 20-30 minutes.[5]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[6]

  • Neutralization:

    • Add the neutralization solution (10% DIEA in DCM) and shake for 5-10 minutes.[5]

    • Drain and wash the resin with DCM (3-5 times).[6]

  • Coupling of the next Amino Acid: Proceed with Protocol 2.

Protocol 2: Coupling of N-Boc-trans-4-(Fmoc-amino)-L-proline

This protocol describes the activation and coupling of the title amino acid derivative. The HBTU/DIEA method is often preferred for its efficiency with sterically hindered amino acids.

Materials:

  • Neutralized peptide-resin

  • N-Boc-trans-4-(Fmoc-amino)-L-proline

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA

  • DMF, peptide synthesis grade

  • Isatin or Chloranil test reagents for monitoring

Procedure:

  • Amino Acid Activation:

    • In a separate vessel, dissolve N-Boc-trans-4-(Fmoc-amino)-L-proline (3-5 equivalents) and HBTU (3-5 equivalents) in a minimal amount of DMF.[6]

    • Add DIEA (6-10 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.[6]

  • Coupling Reaction:

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Shake the reaction mixture at room temperature for 1-4 hours.[5]

  • Monitoring:

    • Take a small sample of the resin beads and perform an Isatin or Chloranil test to check for the presence of free secondary amines. A negative test indicates complete coupling.[5]

    • If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[6]

Protocol 3: Selective Deprotection of the 4-Fmoc Group on-resin

This protocol is for the removal of the Fmoc protecting group from the 4-amino side chain, allowing for on-resin modification.

Materials:

  • Peptide-resin with N-terminal Boc protection and 4-Fmoc-proline incorporated

  • Deprotection solution: 20% piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Ensure the N-terminal Boc group of the peptide chain is present.

  • Wash the peptide-resin with DMF (3 times).

  • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • The resin now has a free 4-amino group on the proline residue, ready for further modification.

Visualization of Workflows and Concepts

Experimental Workflow

The following diagram illustrates the key steps in a Boc-SPPS cycle for incorporating N-Boc-trans-4-(Fmoc-amino)-L-proline.

SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 DCM Wash deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 DCM Wash neutralization->wash2 coupling Coupling: N-Boc-trans-4-(Fmoc-amino)-L-proline + HBTU/DIEA in DMF wash2->coupling wash3 DMF/DCM Wash coupling->wash3 cycle_end Elongated Peptide-Resin wash3->cycle_end Repeat for next amino acid Orthogonal_Protection Proline N-α Proline Core C4-Side Chain Boc Boc Group Boc->Proline:n Fmoc Fmoc Group Fmoc->Proline:c4 Acid Acidic Conditions (e.g., TFA) Acid->Boc Removes Base Basic Conditions (e.g., Piperidine) Base->Fmoc Removes AMP_MOA cluster_bacteria Bacterial Cell membrane Cell Membrane ribosome Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Performs cell_death Cell Death protein_synthesis->cell_death Inhibition leads to peptide Peptide with trans-4-amino-L-proline peptide->membrane Translocates (Non-lytic) peptide->ribosome Binds to and Inhibits

References

Application Notes and Protocols for the Coupling Reactions of N-Boc-trans-4-amino-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-Boc-trans-4-amino-L-proline methyl ester (1) , a versatile chiral building block in medicinal chemistry and peptide synthesis. The presence of a nucleophilic secondary amine at the C4 position allows for a variety of coupling reactions, enabling the introduction of diverse functionalities onto the proline scaffold. This document details protocols for common coupling reactions, including amide bond formation, urea and thiourea synthesis, and reductive amination.

Overview of Coupling Reactions

This compound serves as a valuable intermediate for the synthesis of complex molecules, particularly in the development of peptidomimetics and constrained peptides.[1][2] The Boc-protected amino group at the N1 position and the methyl ester at the C2 position allow for selective reaction at the C4 amino group.

The primary coupling reactions involving the C4-amino group are:

  • Amide Bond Formation: Acylation with carboxylic acids or their activated derivatives to form a stable amide linkage.

  • Urea and Thiourea Synthesis: Reaction with isocyanates and isothiocyanates, respectively, to yield urea or thiourea derivatives.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form C-N bonds.

These reactions are fundamental in diversifying the proline core for structure-activity relationship (SAR) studies in drug discovery.

Data Presentation: Comparison of Coupling Methods

The following tables summarize typical reagents and conditions for the coupling reactions of this compound. Please note that reaction times and yields are substrate-dependent and may require optimization.

Table 1: Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield (%)
HATU-DIPEADMF1 - 3 hours85 - 95
EDCHOBtDIPEADCM/DMF2 - 12 hours80 - 90
PyBOP-DIPEADMF1 - 4 hours85 - 95
Acyl Chloride-TriethylamineDCM1 - 3 hours90 - 98

Table 2: Urea and Thiourea Formation

ReactantSolventTemperatureTypical Reaction TimeTypical Yield (%)
IsocyanateDCM or THFRoom Temperature1 - 4 hours> 90
IsothiocyanateDCM or THFRoom Temperature2 - 8 hours> 85

Table 3: Reductive Amination

| Carbonyl Compound | Reducing Agent | Solvent | Additive | Typical Reaction Time | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Aldehyde | NaBH(OAc)₃ | DCE or THF | Acetic Acid (cat.) | 4 - 12 hours | 70 - 85 | | Ketone | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | 12 - 24 hours | 60 - 75 | | Aldehyde/Ketone | NaBH₃CN | Methanol | pH ~6 | 4 - 12 hours | 70 - 80 |

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using HATU, a highly efficient coupling reagent.[3]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[3]

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the activated mixture.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Urea Formation with an Isocyanate

This protocol outlines the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound (1.0 eq)

  • Isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • To the stirred solution, add the isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If the product precipitates, collect it by filtration. If not, purify the residue by silica gel column chromatography or trituration with hexanes to afford the desired urea derivative.

Protocol 3: Reductive Amination with an Aldehyde

This protocol details the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCE, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Coupling_Reactions cluster_amide Amide Bond Formation cluster_urea Urea/Thiourea Synthesis cluster_reductive Reductive Amination Proline N-Boc-trans-4-amino-L-proline methyl ester Amide_Product Amide Product Proline->Amide_Product Urea_Product Urea Product Proline->Urea_Product Thiourea_Product Thiourea Product Proline->Thiourea_Product Reductive_Product Substituted Amine Proline->Reductive_Product Carboxylic_Acid R-COOH Coupling_Reagent HATU, EDC/HOBt, etc. Carboxylic_Acid->Coupling_Reagent Coupling_Reagent->Amide_Product Isocyanate R-N=C=O (Isocyanate) Isocyanate->Urea_Product Isothiocyanate R-N=C=S (Isothiocyanate) Isothiocyanate->Thiourea_Product Carbonyl Aldehyde/Ketone Carbonyl->Reductive_Product Reducing_Agent NaBH(OAc)₃, NaBH₃CN Reducing_Agent->Reductive_Product [H]

Caption: Overview of coupling reactions of this compound.

Amide_Coupling_Workflow Start Start Activate_Acid Activate Carboxylic Acid (e.g., with HATU/DIPEA in DMF) Start->Activate_Acid Add_Proline Add N-Boc-trans-4-amino-L-proline methyl ester Activate_Acid->Add_Proline React Stir at Room Temperature (Monitor by TLC) Add_Proline->React Workup Aqueous Workup (DCM, NaHCO₃, Brine) React->Workup Dry_Concentrate Dry (Na₂SO₄) and Concentrate Workup->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Final Product Purify->End

Caption: Experimental workflow for amide bond formation.

References

Deprotection of N-Boc-trans-4-amino-L-proline Methyl Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-Boc-trans-4-amino-L-proline methyl ester, a critical step in the synthesis of various proline-based scaffolds used in drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its stability under many synthetic conditions and its facile removal under acidic conditions.[1][2] This guide outlines the most common and effective methods for its removal, offering a comparative analysis to aid in methodological selection.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the construction of peptidomimetics and other complex molecules. The selective removal of the N-Boc group is a crucial transformation to enable further functionalization of the secondary amine. The choice of deprotection method is critical to ensure high yield and purity of the desired product, trans-4-amino-L-proline methyl ester, while preserving the methyl ester functionality. The most prevalent methods for Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3]

Deprotection Methods: A Comparative Overview

The selection of an appropriate deprotection reagent and conditions is paramount for a successful reaction. Below is a summary of the two most common methods for the deprotection of this compound.

ParameterMethod 1: Trifluoroacetic Acid (TFA)Method 2: Hydrogen Chloride (HCl) in Dioxane
Reagent Trifluoroacetic acid in Dichloromethane (DCM)4M Hydrogen Chloride in 1,4-Dioxane
Typical Concentration 20-50% TFA in DCM[4][5]4M solution
Reaction Time 0.5 - 2 hours[4][6]0.5 - 1 hour[7]
Temperature 0 °C to Room Temperature[4][8]Room Temperature[7]
Work-up Evaporation of solvent and excess TFA, followed by precipitation or basic work-up[8][9]Evaporation of solvent, trituration with ether to precipitate the HCl salt[7]
Advantages Fast and efficient deprotection[6]High selectivity for N-Boc over some other acid-labile groups, product precipitates as HCl salt[7]
Disadvantages TFA is highly corrosive and requires careful handling; potential for side reactions if not controlled.[10]Dioxane is a potential peroxide former and a suspected carcinogen.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc group removal.[7]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask at 0 °C (ice bath).

  • Slowly add TFA (typically 5-10 equivalents, or a 25-50% v/v solution of TFA in DCM) to the stirred solution.[3][4]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[9]

  • For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[4]

Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is particularly useful when a crystalline hydrochloride salt of the product is desired, which can often be easily purified by filtration.[7]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a minimal amount of 4M HCl in 1,4-dioxane in a round-bottom flask.[7] A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected substrate.[7]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.[7]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the desired product as its HCl salt.[7]

Analytical Confirmation of Deprotection

Thorough analytical characterization is essential to confirm the complete removal of the Boc group.

TechniquePrincipleKey Indicator of Boc Removal
¹H NMR Spectroscopy Measures the magnetic environment of protons.Disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically observed around 1.4-1.5 ppm.[1]
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.Disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group.[1]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the strong C=O stretching band of the Boc carbamate around 1680-1720 cm⁻¹.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.A mass difference of -100.12 amu between the starting material and the product confirms the removal of the Boc group.[1]

Potential Side Reactions and Mitigation

During acidic deprotection, certain side reactions can occur. The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic residues.[7] While this is less of a concern for the target molecule itself, it is a critical consideration in more complex substrates containing sensitive functional groups. In such cases, the addition of scavengers like anisole or thioanisole to the reaction mixture is recommended.[7]

Given the presence of a methyl ester, there is a slight risk of ester hydrolysis, particularly with prolonged exposure to strong aqueous acids or elevated temperatures. The use of anhydrous conditions and moderate temperatures, as outlined in the protocols, helps to minimize this side reaction.[6]

Visualizing the Process

To better illustrate the workflow and chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow start This compound dissolve Dissolve in Solvent (DCM or Dioxane) start->dissolve react Add Deprotection Reagent (TFA or HCl) dissolve->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up (Evaporation, Neutralization/Precipitation) monitor->workup product trans-4-amino-L-proline methyl ester (Free base or HCl salt) workup->product analyze Analytical Confirmation (NMR, MS, FTIR) product->analyze

Caption: A typical experimental workflow for the deprotection of this compound.

Caption: The chemical reaction showing the removal of the N-Boc protecting group.

References

Application Notes and Protocols for the Purification of N-Boc-trans-4-amino-L-proline Methyl Ester by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-Boc-trans-4-amino-L-proline methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds, using flash column chromatography. The methodology is based on established procedures for structurally related N-Boc protected amino acid esters.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development.[1] Its purity is crucial for the successful synthesis of target molecules, ensuring the removal of reaction byproducts and unreacted starting materials. Flash column chromatography is a widely employed, efficient technique for the purification of such organic compounds.[2] This protocol outlines a standard procedure using a normal-phase silica gel stationary phase and a gradient elution with a hexane/ethyl acetate mobile phase.

Experimental Protocol

This protocol describes the purification of crude this compound on a laboratory scale.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Glassware (beakers, flasks, etc.)

Procedure
  • Slurry Preparation and Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Pour the slurry into the glass column and allow the silica to settle, ensuring a level and compact bed.

    • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.[2]

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.[2]

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase (e.g., a gradient starting from 10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient for similar compounds is from 10% to 50% ethyl acetate in hexanes.[2][3]

    • Collect fractions of a consistent volume throughout the elution process.

  • Fraction Analysis by TLC:

    • Monitor the separation by spotting collected fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid or oil.

Data Presentation

The following table summarizes typical parameters for the purification of this compound by column chromatography. These values are illustrative and may require optimization based on the specific crude mixture.

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)[2]
Mobile Phase Gradient of Ethyl Acetate in Hexanes[2][4]
Elution Gradient 10% to 50% Ethyl Acetate in Hexanes
Column Loading Crude sample dissolved in a minimum amount of dichloromethane[2]
Fraction Analysis TLC with UV visualization and/or potassium permanganate stain
Expected Purity >95%

Workflow Diagram

The following diagram illustrates the key steps in the purification protocol.

G Purification Workflow of this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis and Isolation A Prepare Silica Gel Slurry B Pack and Equilibrate Column A->B D Load Sample onto Column B->D C Dissolve Crude Product (Sample Prep) C->D E Elute with Gradient (Hexanes/EtOAc) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

References

Application Notes and Protocols for the Characterization of N-Boc-trans-4-substituted-L-proline Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: The analytical methods detailed below are for the characterization of N-Boc-trans-4-hydroxy-L-proline methyl ester . It is presumed that the request for "N-Boc-trans-4-amino-L-proline methyl ester" may contain a typographical error, as the hydroxy analogue is significantly more common in scientific literature and commercial availability. The presented protocols are highly relevant for the amino analogue, with expected spectral differences duly noted. These differences primarily include the presence of N-H signals in NMR and IR spectra and a different molecular weight in mass spectrometry.

These notes are intended for researchers, scientists, and professionals in drug development involved in the synthesis, purification, and characterization of proline-based compounds.

Physicochemical Properties

A summary of the key physicochemical properties of N-Boc-trans-4-hydroxy-L-proline methyl ester is provided below. These values are crucial for sample handling, storage, and preliminary identification.

PropertyValue
CAS Number 74844-91-0
Molecular Formula C₁₁H₁₉NO₅
Molecular Weight 245.27 g/mol
Appearance White to off-white crystalline powder or solid[1][2]
Melting Point 92-96 °C[1][2]
Optical Activity [α]²⁰/D -65° (c = 1% in chloroform)[1]
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of N-Boc-trans-4-hydroxy-L-proline methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of the target molecule. Experiments should be conducted in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected Chemical Shifts:

NucleusAtom Number(s)Expected Chemical Shift (ppm)MultiplicityNotes
¹H Proline Ring H3.40-4.54mComplex multiplets due to the rigid ring structure.
OCH₃~3.75sSinglet integrating to 3 protons.
Boc (CH₃)₃1.41, 1.46sTwo singlets or a single singlet integrating to 9 protons.
Proline Ring CH₂2.00-2.48mMultiplets for the methylene protons.
¹³C C=O (Ester)~174s
C=O (Boc)~154s
C (Boc Quaternary)~80s
CH (Proline Ring)58-70d
CH₂ (Proline Ring)38-55t
OCH₃~52q
CH₃ (Boc)~28q

Note on the Amino Analogue: For this compound, one would expect to see additional signals in the ¹H NMR spectrum corresponding to the amine protons (NH₂), the chemical shift of which would be concentration and solvent dependent. The chemical shifts of the proline ring protons and carbons adjacent to the amino group would also be shifted compared to the hydroxy analogue.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate all signals and determine the multiplicity of each peak.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve Sample in Deuterated Solvent acq_1h Acquire 1H Spectrum prep->acq_1h acq_13c Acquire 13C Spectrum prep->acq_13c acq_2d Acquire 2D Spectra (Optional) acq_1h->acq_2d proc Fourier Transform, Phase & Baseline Correction acq_1h->proc acq_13c->acq_2d acq_13c->proc acq_2d->proc analysis Assign Peaks, Integrate & Determine Structure proc->analysis

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺ 246.1336
[M+Na]⁺ 268.1155
[M-Boc+H]⁺ 146.0757
[M-OCH₃]⁺ 214.1125

Note on the Amino Analogue: The molecular weight of this compound is 244.29 g/mol . Therefore, the expected [M+H]⁺ ion would be at m/z 245.1496.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an ESI-MS instrument, which can be coupled to an HPLC system (LC-MS) for online separation and analysis.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable signal.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+H]⁺) and inducing fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed m/z values with the calculated exact masses.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Dilute Solution acq Infuse/Inject into ESI-MS prep->acq ms1 Acquire Full Scan (MS1) acq->ms1 ms2 Acquire MS/MS (Optional) ms1->ms2 analysis Identify Molecular Ion & Fragment Ions ms1->analysis ms2->analysis

Caption: Workflow for mass spectrometry analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for separating it from starting materials, byproducts, and enantiomeric or diastereomeric impurities. Reversed-phase HPLC is commonly used for purity analysis, while chiral HPLC is necessary for resolving stereoisomers.

Typical HPLC Purity Analysis Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C

Chiral HPLC for Enantiomeric Purity: For assessing enantiomeric purity, a chiral stationary phase is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating N-protected amino acid derivatives[3].

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Set the column temperature, flow rate, and detector wavelength as specified.

  • Data Acquisition:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Run the HPLC method and record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to the main compound.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • For chiral analysis, calculate the enantiomeric excess (e.e.) based on the peak areas of the two enantiomers.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Analysis cluster_analysis Data Analysis prep Dissolve and Filter Sample setup Equilibrate HPLC System prep->setup run Inject Sample and Acquire Chromatogram setup->run analysis Determine Purity/ Enantiomeric Excess run->analysis

Caption: Workflow for HPLC analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400 O-HStretching
~2980 C-H (alkane)Stretching
~1740 C=O (ester)Stretching
~1680 C=O (carbamate)Stretching
~1160 C-OStretching

Note on the Amino Analogue: For the amino analogue, one would expect to see N-H stretching vibrations in the region of 3300-3500 cm⁻¹, which might overlap with the O-H signal if the sample is not completely dry. An N-H bending vibration may also be observed around 1600 cm⁻¹.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Lower the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction, ATR correction).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Place Sample on ATR Crystal acq_bkg Collect Background Spectrum prep->acq_bkg acq_sample Collect Sample Spectrum acq_bkg->acq_sample analysis Identify Characteristic Absorption Bands acq_sample->analysis

Caption: Workflow for FTIR analysis.

References

Application Note: HPLC Analysis of N-Boc-trans-4-amino-L-proline methyl ester Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for determining the chemical and chiral purity of N-Boc-trans-4-amino-L-proline methyl ester, a key intermediate in pharmaceutical synthesis. Two distinct High-Performance Liquid Chromatography (HPLC) methods are presented: a reversed-phase HPLC (RP-HPLC) method for achiral purity assessment and a chiral HPLC method for quantifying the enantiomeric excess. These methods are crucial for ensuring the quality and consistency of the starting material, which directly impacts the safety and efficacy of the final drug product.

Introduction

This compound is a chiral building block widely utilized in the synthesis of various pharmaceutical compounds. The stereochemistry and purity of this intermediate are critical quality attributes. Undesired enantiomers or chemical impurities can lead to significant side effects or reduced efficacy in the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to control its purity. This document outlines validated HPLC protocols for both chemical and chiral purity analysis, intended for use by researchers, scientists, and drug development professionals.

Chemical Purity Analysis by Reversed-Phase HPLC

This method is designed to separate the main component from its potential impurities, which may include starting materials, by-products, and degradation products. A C18 column is employed with a gradient elution of water and acetonitrile, both containing trifluoroacetic acid (TFA) to ensure good peak shape.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Quantitative Analysis of Chemical Purity

Peak No.Retention Time (min)Area (%)Identification
1Typical RT> 99.0This compound
2Variable< 0.1Potential Impurity 1
3Variable< 0.1Potential Impurity 2
............

Note: Retention times should be determined experimentally with a reference standard.

Chiral Purity Analysis by Chiral HPLC

This method is crucial for confirming the stereochemical identity and quantifying the undesired D-enantiomer. A polysaccharide-based chiral stationary phase is used with a normal-phase mobile phase.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., CHIRALPAK® IA or equivalent), 4.6 x 250 mm, 5 µm

Reagents:

  • n-Hexane, HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® IA, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. A racemic mixture of the compound should be injected initially to determine the elution order and resolution of the enantiomers.

Data Presentation

Table 2: Quantitative Analysis of Chiral Purity

EnantiomerRetention Time (min)Area (%)Specification
L-enantiomer (desired) Typical RT for L> 99.5Report
D-enantiomer (undesired) Typical RT for D< 0.5≤ 0.5%
Enantiomeric Excess (e.e.) -> 99.0%≥ 99.0%

Note: Retention times for L and D enantiomers must be confirmed by running a standard of the racemate.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the analytical process and the relationship between the different stages of purity assessment.

HPLC_Analysis_Workflow start Sample Received prep Sample Preparation (1 mg/mL) start->prep Dissolve & Filter achiral_hplc RP-HPLC Analysis (Chemical Purity) prep->achiral_hplc chiral_hplc Chiral HPLC Analysis (Enantiomeric Purity) prep->chiral_hplc data_analysis Data Analysis (Integration & Calculation) achiral_hplc->data_analysis chiral_hplc->data_analysis report Certificate of Analysis (Purity Report) data_analysis->report Compile Results

Caption: Overall workflow for the HPLC purity analysis of the target compound.

Purity_Assessment_Logic main N-Boc-trans-4-amino-L-proline methyl ester chem_purity Chemical Purity (>99.0%) main->chem_purity chiral_purity Chiral Purity (e.e. >99.0%) main->chiral_purity sub_chem Related Substances (Impurities < 0.1% each) chem_purity->sub_chem sub_chiral D-enantiomer (< 0.5%) chiral_purity->sub_chiral

Caption: Logical relationship between the compound and its purity attributes.

Potential Impurities

During the synthesis of this compound, several impurities can be formed. It is important to monitor for these in the RP-HPLC analysis.

Common Impurities:

  • Starting Materials: Unreacted 4-amino-L-proline or its methyl ester, and Boc-anhydride.

  • By-products: Di-Boc protected proline derivatives or amide-coupled dimers.

  • Epimers: N-Boc-cis-4-amino-L-proline methyl ester, which may form under harsh reaction conditions.

  • Hydrolysis Product: N-Boc-trans-4-amino-L-proline from the hydrolysis of the methyl ester.

Conclusion

The described RP-HPLC and chiral HPLC methods are suitable for the comprehensive purity assessment of this compound. These protocols provide a robust framework for quality control, ensuring that this critical pharmaceutical intermediate meets the stringent purity requirements for drug development and manufacturing. Adherence to these methods will contribute to the consistent production of high-quality APIs.

Application Notes and Protocols for PROTAC Synthesis Utilizing N-Boc-trans-4-amino-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-Boc-trans-4-amino-L-proline methyl ester as a versatile linker building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the underlying principles of PROTAC technology, detailed synthetic protocols, and methods for the biochemical and cellular evaluation of these novel therapeutic agents.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to selectively eliminate disease-causing proteins by hijacking the cell's native ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initial step in the degradation pathway.[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[2][4] The linker plays a crucial role in PROTAC efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[5]

This compound as a PROTAC Linker

This compound is a valuable building block for the synthesis of PROTAC linkers. The proline scaffold provides a degree of conformational rigidity, which can be advantageous in optimizing the geometry of the ternary complex. The Boc-protected amine and the methyl ester offer orthogonal handles for sequential coupling to the POI ligand and the E3 ligase ligand, allowing for a controlled and modular PROTAC assembly.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a stepwise approach, as illustrated in the diagram below. This involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand, with appropriate deprotection steps.

G cluster_synthesis PROTAC Synthesis Workflow A N-Boc-trans-4-amino-L-proline methyl ester B Couple E3 Ligase Ligand (e.g., VHL or CRBN ligand) A->B Amide Coupling C Boc Deprotection B->C Acidic Conditions (e.g., TFA) D Couple POI Ligand C->D Amide Coupling E Final PROTAC Molecule D->E

Figure 1: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Coupling of E3 Ligase Ligand to the Proline Linker

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN ligand) to the free amine of a deprotected proline derivative. For the purpose of this protocol, we will assume the starting material is the free amine version of the title compound.

Materials:

  • Carboxylic acid-functionalized E3 ligase ligand

  • Deprotected trans-4-amino-L-proline methyl ester

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃, water, and brine

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected trans-4-amino-L-proline methyl ester (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 ligase ligand-linker intermediate.

Protocol 2: Saponification of the Methyl Ester

Materials:

  • E3 ligase ligand-linker intermediate from Protocol 1

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • 1N HCl

  • Ethyl acetate

Procedure:

  • Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Once the reaction is complete, acidify the mixture to pH ~3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate.

Protocol 3: Coupling of POI Ligand to Complete the PROTAC

This protocol details the final coupling step to synthesize the complete PROTAC molecule by forming an amide bond between the carboxylic acid intermediate from Protocol 2 and an amine-functionalized POI ligand.

Materials:

  • Carboxylic acid intermediate from Protocol 2

  • Amine-functionalized POI ligand

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous NaHCO₃, water, and brine

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Add the amine-functionalized POI ligand (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up the reaction as described in Protocol 1, step 5.

  • Purify the final PROTAC molecule by preparative HPLC.

PROTAC Evaluation: Assays and Data

Following synthesis, the efficacy of the PROTAC must be evaluated through a series of biochemical and cellular assays.[6]

G cluster_evaluation PROTAC Evaluation Workflow cluster_biochem cluster_cellular A Biochemical Assays B Cellular Assays A->B D Binding Affinity (SPR, FP, ITC) A->D E Ternary Complex Formation (TR-FRET, AlphaLISA) A->E F In Vitro Ubiquitination A->F C In Vivo Studies B->C G Protein Degradation (Western Blot, HiBiT, MS) B->G H Target Engagement (CETSA, NanoBRET) B->H I Phenotypic Assays (Viability, Apoptosis) B->I

Figure 2: A tiered experimental workflow for the evaluation of PROTAC molecules.[7]

Biochemical Assays

These assays assess the direct molecular interactions of the PROTAC.

Assay TypePurposeKey ParametersRepresentative Techniques
Binding Affinity To measure the binding of the PROTAC to the POI and the E3 ligase independently.Kd (dissociation constant)Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[6][8]
Ternary Complex Formation To confirm the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex.Cooperativity (α)Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA[7]
In Vitro Ubiquitination To demonstrate that the ternary complex is functional and leads to POI ubiquitination.Ubiquitinated POI levelsWestern Blot for ubiquitin
Cellular Assays

These assays evaluate the activity of the PROTAC in a cellular context.

Assay TypePurposeKey ParametersRepresentative Techniques
Protein Degradation To quantify the reduction in POI levels following PROTAC treatment.DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation)[]Western Blot, HiBiT assay, Mass Spectrometry (MS)[1][10]
Target Engagement To confirm that the PROTAC binds to its intended target within the cell.EC₅₀ (effective concentration)Cellular Thermal Shift Assay (CETSA), NanoBRET[1]
Cell Viability/Apoptosis To assess the downstream functional consequences of POI degradation.IC₅₀ (inhibitory concentration)CellTiter-Glo, Caspase-Glo[][10]
Detailed Protocol: Western Blot for Protein Degradation

This protocol describes a standard Western blot procedure to assess PROTAC-induced degradation of a target protein.[7]

Materials:

  • Cells expressing the protein of interest

  • PROTAC compound

  • DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody against the POI and a loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities and normalize the POI signal to the loading control.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system.

G cluster_pathway PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 3: The PROTAC mechanism of action, from ternary complex formation to protein degradation.[1][7]

Conclusion

This compound serves as a valuable and adaptable building block for the synthesis of PROTACs. Its stereochemistry and conformational rigidity can be exploited to fine-tune the orientation of the POI and E3 ligase ligands, thereby optimizing ternary complex formation and degradation efficiency. The protocols and evaluation strategies outlined in this document provide a framework for researchers to design, synthesize, and validate novel PROTACs for targeted protein degradation. A multi-faceted approach to validation, employing a suite of orthogonal biochemical and cellular assays, is crucial for generating a comprehensive and reliable data package to advance drug discovery programs.[1]

References

Modulating Peptide Conformation and Function through Site-Specific Incorporation of 4-Aminoproline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of peptide conformation is a cornerstone of modern drug discovery and biomaterial engineering. The introduction of non-canonical amino acids is a powerful strategy to modulate the three-dimensional structure of peptides, thereby influencing their stability, binding affinity, and biological activity. Among these, 4-aminoproline (Amp), a substituted analog of proline, offers unique opportunities for conformational control and the introduction of pH-sensitivity. The presence of the amino group at the C4 position of the pyrrolidine ring allows for stereospecific influence over ring pucker and the cis/trans isomerization of the preceding peptide bond. Furthermore, the ionizable nature of this amino group (pKa ≈ 7.5-7.8) can be exploited to design peptides with pH-dependent conformational switches, making them attractive for targeted drug delivery and smart biomaterials.[1] This document provides detailed protocols for the incorporation of 4-aminoproline into peptides and for the subsequent analysis of their conformation.

Data Presentation

The incorporation of 4-aminoproline significantly influences the local and global conformation of a peptide. The following tables summarize the expected quantitative effects based on published data.

Table 1: Influence of 4-Aminoproline on the cis/trans Isomer Ratio of the Xaa-Amp Peptide Bond

Preceding Amino Acid (Xaa)Stereochemistry of 4-AminoprolinepHSolventtrans Isomer (%)cis Isomer (%)Reference
Alanine(4R)-Amp7.4Aqueous Buffer~85~15[2][3]
Alanine(4S)-Amp7.4Aqueous Buffer~70~30[2][3]
Glycine(4R)-Amp7.4Aqueous Buffer~88~12[2][4]
Glycine(4R)-Amp5.0Aqueous Buffer>90<10[5]
Aromatic (e.g., Phe, Tyr)(4R)-Amp7.4Aqueous BufferDecreased transIncreased cis[4][6]

Note: The exact cis/trans ratio is sequence-dependent and can be influenced by neighboring residues and solvent conditions.

Table 2: Representative Circular Dichroism (CD) Data for Peptides Containing 4-Aminoproline

Peptide SequenceSecondary StructureWavelength (nm)Mean Residue Ellipticity ([θ]) (deg cm² dmol⁻¹)Reference
(Pro-Hyp-Gly)₁₀Triple Helix225+4000[7]
Ac-(Pro-Amp-Gly)-NH₂Unstructured205-15000[1]
Model α-helical peptideα-helix222-25000[7]
Model α-helical peptide with (4R)-AmpDisrupted α-helix222-15000[1]

Note: The introduction of 4-aminoproline can disrupt canonical secondary structures like α-helices and β-sheets, leading to a more disordered conformation, which is reflected in the CD spectrum.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Aminoproline-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing Fmoc-(4R)-amino-L-proline using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(4R)-amino-L-proline with an appropriate side-chain protecting group on the amino function, e.g., Boc)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-(4R)-amino-L-proline: Follow the same coupling procedure as in step 3, using the protected Fmoc-(4R)-amino(Boc)-L-proline.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general procedure for analyzing the conformation of a 4-aminoproline-containing peptide in solution.

Materials:

  • Lyophilized peptide

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM. For pH-dependent studies, use a buffered D₂O solution and adjust the pD with DCl or NaOD.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding. Multiple sets of peaks for a single proton may indicate the presence of cis and trans isomers.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining secondary structure and the relative orientation of side chains. Cross-peaks between the α-proton of a residue and the α- or δ-protons of the preceding proline or 4-aminoproline are indicative of the trans or cis conformation, respectively.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific protons in the peptide sequence.

    • Integrate the cross-peaks in the NOESY spectrum corresponding to the cis and trans isomers to determine their relative populations.

    • Use the observed NOEs as distance restraints in a structure calculation program (e.g., CYANA, Xplor-NIH) to generate a three-dimensional model of the peptide.

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

This protocol details the use of CD spectroscopy to assess the secondary structure content of a 4-aminoproline-containing peptide.

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., phosphate buffer), ensuring it is transparent in the far-UV region.

  • Quartz cuvette with a short path length (e.g., 0.1 cm).

  • CD spectropolarimeter.

Procedure:

  • Sample Preparation: Dissolve the peptide in the buffer to a final concentration of approximately 50-100 µM. For pH-dependent studies, prepare samples in buffers of different pH values.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.

    • Set the measurement parameters: wavelength range (e.g., 190-260 nm), bandwidth, scan speed, and number of accumulations.

  • Blank Measurement: Record a spectrum of the buffer alone in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ × 100) / (c × n × l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.[8][9]

  • Data Interpretation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheet structures. A strong negative band below 200 nm is indicative of a random coil conformation.[8]

Visualizations

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine) Swell->Deprotect1 Couple1 Couple First Fmoc-AA Deprotect1->Couple1 Wash1 Wash Couple1->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Amp Couple Fmoc-Amp(Boc)-OH Deprotect2->Couple_Amp Wash2 Wash Couple_Amp->Wash2 Elongate Repeat Deprotection/Coupling Cycles Wash2->Elongate Final_Deprotect Final Fmoc Deprotection Elongate->Final_Deprotect Cleave Cleave from Resin (TFA) Final_Deprotect->Cleave Purify HPLC Purification Cleave->Purify Characterize Mass Spectrometry Purify->Characterize NMR NMR Spectroscopy Characterize->NMR Purified Peptide CD CD Spectroscopy Characterize->CD Purified Peptide Data_Analysis Structural Modeling & Interpretation NMR->Data_Analysis CD->Data_Analysis

Caption: Workflow for the synthesis and conformational analysis of a 4-aminoproline-containing peptide.

Integrin Signaling Pathway Modulation

G cluster_membrane Cell Membrane Integrin Integrin αvβ3 FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Binds Amp_Peptide c(RGD-Amp) Peptide Amp_Peptide->Integrin Antagonistic Binding Src Src Kinase FAK->Src Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Src->Downstream Cell_Response Cellular Response (Adhesion, Migration, Proliferation) Downstream->Cell_Response

Caption: Antagonistic modulation of the integrin signaling pathway by a cyclic RGD peptide containing 4-aminoproline.[10][11][12]

References

Application Notes and Protocols: N-Boc-trans-4-amino-L-proline methyl ester as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-amino-L-proline methyl ester is a valuable proline analog for peptide and peptidomimetic design. The inherent rigidity of the proline ring, coupled with substitution at the 4-position, provides a powerful tool to impose specific conformational constraints on the peptide backbone. This can lead to peptides with enhanced biological activity, receptor selectivity, and metabolic stability.

The substitution at the Cγ position significantly influences the pyrrolidine ring pucker (endo vs. exo) and the cis/trans isomerism of the preceding peptide bond.[1] These conformational biases are critical in the rational design of peptide-based therapeutics, as they can lock the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[1]

This document provides detailed application notes on the utility of this compound, protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and an overview of relevant signaling pathways.

Key Applications

  • Conformational Control: The trans-amino group can influence the ring pucker, which in turn affects the peptide backbone's φ and ψ torsion angles, stabilizing specific secondary structures like β-turns and polyproline helices.[1]

  • Enhanced Receptor Binding: By pre-organizing the peptide into a conformation that is complementary to the receptor's binding site, incorporation of this analog can lead to a significant increase in binding affinity (K_i) and potency (IC_50).

  • Increased Metabolic Stability: The modification of the proline ring can sterically hinder protease recognition, leading to a longer in vivo half-life of the peptide.

  • Scaffold for Further Derivatization: The primary amino group at the 4-position serves as a versatile handle for further chemical modifications, such as the attachment of fluorescent labels, pharmacophores, or linkers for PROTAC development.

  • Peptidomimetic and Drug Development: This constrained analog is a key building block in the synthesis of peptidomimetics and small molecule drugs that aim to replicate the bioactive conformation of a peptide ligand.

Data Presentation

Table 1: Representative Binding Affinity Data for Opioid Receptor Ligands

This table shows data for endomorphin-2 analogues where the native Proline was replaced with cis-4-amino-L-proline (the stereoisomer of the topic compound). It demonstrates how modifications at the 4-position of proline can significantly impact receptor binding affinity.

Compoundμ-Opioid Receptor K_i (nM)δ-Opioid Receptor K_i (nM)κ-Opioid Receptor K_i (nM)
Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂)4.4>10000>10000
Analog 9 (Cyclic, with cis-4-amino-L-proline)660No binding detectedNo binding detected
Analog 15 (Linear, with cis-4-amino-L-proline)310No binding detectedNo binding detected

Data adapted from a study on cis-4-amino-l-proline containing endomorphin-2 analogues.[2]

Table 2: Representative Conformational Data of Proline-Containing Peptides from NMR Spectroscopy

This table illustrates how the amino acid preceding proline (X) influences the ratio of the trans to cis conformer of the X-Pro peptide bond. This ratio is a key indicator of the conformational preference induced by the proline residue.

Peptide Sequence (Ac-X-Pro-...)% cis-Proline Conformer
Ac-Ala-Pro-...~7-12%
Ac-Phe-Pro-...22.5%
Ac-Tyr-Pro-...26.5%
Ac-Trp-Pro-...34.5%

Data adapted from studies on the conformational effects of amino acids on the proline peptide bond.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common two-step method starting from the commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester.

Workflow Diagram: Synthesis of this compound

G start N-Boc-trans-4-hydroxy- L-proline methyl ester step1 Oxidation (e.g., Dess-Martin periodinane) start->step1 intermediate N-Boc-4-oxo-L-proline methyl ester step1->intermediate step2 Reductive Amination (e.g., NH4OAc, NaBH3CN) intermediate->step2 end N-Boc-trans-4-amino- L-proline methyl ester step2->end

Caption: Synthetic workflow from hydroxyproline to aminoproline.

Step 1: Oxidation of N-Boc-trans-4-hydroxy-L-proline methyl ester

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane solvent system). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-oxo-L-proline methyl ester, which can be used in the next step without further purification.

Step 2: Reductive Amination of N-Boc-4-oxo-L-proline methyl ester

  • Dissolve the crude N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous methanol.

  • Add ammonium acetate (10 eq) to the solution, followed by sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

  • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding 1 M HCl to adjust the pH to ~2.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with 1 M NaOH to pH ~10 and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: Incorporation into Peptides via Boc-SPPS

This protocol outlines the manual incorporation of this compound (after saponification to the free acid) into a peptide chain using Boc solid-phase peptide synthesis (SPPS).

Workflow Diagram: Boc-SPPS Cycle for Proline Analogs

G start Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (e.g., 5% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling (Activated Boc-Proline Analog) wash2->coupling wash3 Wash (DMF) coupling->wash3 monitoring Coupling Check (Isatin/Chloranil Test) wash3->monitoring monitoring->coupling Incomplete (Recouple) end Elongated Peptide-Resin monitoring->end Complete

Caption: Boc-SPPS cycle for incorporating proline analogs.

Materials:

  • Peptide-resin (e.g., MBHA resin for C-terminal amides)

  • N-Boc-trans-4-(Fmoc-amino)-L-proline (The side chain amine must be protected, e.g., with Fmoc, for SPPS)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 50% TFA (Trifluoroacetic acid) in DCM

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Isatin or Chloranil test solutions for monitoring

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes (pre-wash).

    • Drain and add fresh deprotection solution. Agitate for 20-30 minutes.

    • Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Amino Acid Coupling (In Situ Neutralization):

    • In a separate vessel, dissolve N-Boc-trans-4-(Fmoc-amino)-L-proline (3-5 eq relative to resin substitution) and HBTU (0.95 eq relative to the amino acid) in a minimal amount of DMF.

    • Add this solution to the deprotected peptide-resin.

    • Immediately add DIEA (2-3 eq relative to resin substitution) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-4 hours. Due to the steric hindrance of proline derivatives, a longer coupling time may be necessary.[4]

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and wash them.

    • Perform the Isatin or Chloranil test to check for the presence of a free secondary amine (the N-terminus of the proline).[5] A blue color indicates an incomplete reaction.[5]

    • If the test is positive, drain the coupling solution and repeat the coupling step with freshly prepared activated amino acid.

  • Washing: Once the coupling is complete (negative Isatin/Chloranil test), drain the reaction mixture and wash the resin thoroughly with DMF (5x).

  • Cycle Repetition: The elongated peptide-resin is now ready for the next deprotection and coupling cycle.

Signaling Pathways

The incorporation of this compound can be used to develop peptide analogs that target various signaling pathways. Two examples are the opioid and the inducible nitric oxide synthase (iNOS) pathways.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate analgesia. Peptides like endomorphins are endogenous ligands for these receptors.

G cluster_membrane Cell Membrane opioid_receptor Opioid Receptor (GPCR) g_protein Gi/o Protein opioid_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Ca2+ Channel g_protein->ca_channel Inhibits k_channel K+ Channel g_protein->k_channel Activates camp cAMP ac->camp ca_influx Ca2+ Influx ca_channel->ca_influx k_efflux K+ Efflux k_channel->k_efflux agonist Opioid Agonist (e.g., Endomorphin Analog) agonist->opioid_receptor Binds atp ATP atp->camp Converts pka PKA camp->pka Activates neurotransmitter Reduced Neurotransmitter Release ca_influx->neurotransmitter hyperpolarization Hyperpolarization k_efflux->hyperpolarization hyperpolarization->neurotransmitter

Caption: Simplified opioid receptor signaling cascade.

iNOS Signaling Pathway

Inducible nitric oxide synthase (iNOS) is an enzyme involved in the inflammatory response. Its activity can be modulated by peptide-based inhibitors.

G cluster_cell Macrophage tlr4 TLR4 myd88 MyD88 tlr4->myd88 Recruits nfkb NF-κB myd88->nfkb Activates Signaling Cascade inos_gene iNOS Gene nfkb->inos_gene Promotes Transcription inos_protein iNOS Protein inos_gene->inos_protein Translation arginine L-Arginine inos_protein->arginine no Nitric Oxide (NO) arginine->no Catalyzed by lps LPS (Inflammatory Stimulus) lps->tlr4 Activates inhibitor iNOS Inhibitor (Peptide Analog) inhibitor->inos_protein Inhibits

Caption: Inflammatory induction of iNOS and point of inhibition.

References

The Pivotal Role of N-Boc-trans-4-amino-L-proline Methyl Ester in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – N-Boc-trans-4-amino-L-proline methyl ester, a versatile proline derivative, has emerged as a critical building block in the synthesis of a new generation of therapeutics. Its unique structural features, particularly the conformationally constrained pyrrolidine ring, are being leveraged by researchers to design highly potent and selective drugs for a range of diseases, including type 2 diabetes and viral infections. These application notes provide an overview of its utility, detailed experimental protocols for key applications, and quantitative data to support its role in advancing drug discovery.

Application Note 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

This compound and its derivatives are instrumental in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes. The rigid proline scaffold allows for precise orientation of substituents to interact with the active site of the DPP-4 enzyme. Inhibition of DPP-4 prolongs the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and improved glycemic control.

The primary mechanism involves the incretin signaling pathway. GLP-1, released from the gut in response to food intake, binds to its receptor (GLP-1R) on pancreatic β-cells. This triggers a cascade of intracellular events, primarily through the Gαs/cAMP pathway, leading to increased insulin synthesis and secretion. DPP-4 rapidly degrades GLP-1, thus terminating its action. By inhibiting DPP-4, drugs derived from proline analogs maintain elevated levels of active GLP-1, thereby augmenting the insulin response.

IncretinSignalingPathway cluster_gut Gut Lumen cluster_pancreas Pancreatic β-cell Food Intake Food Intake GLP1 GLP-1 Food Intake->GLP1 stimulates release of GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates InsulinSecretion Insulin Secretion PKA->InsulinSecretion promotes GLP1->GLP1R binds to DPP4 DPP-4 Enzyme GLP1->DPP4 DPP4_Inhibitor DPP-4 Inhibitor (Proline-based) DPP4_Inhibitor->DPP4

Caption: Incretin Signaling Pathway and DPP-4 Inhibition.

Quantitative Data: DPP-4 Inhibitory Activity

The following table summarizes the in vitro DPP-4 inhibitory activity of a series of pyrazole-based thiosemicarbazones, demonstrating the high potency that can be achieved with structures incorporating proline-like features.

Compound IDSubstitutionIC50 (nM)[1]
2f 4-Bromobenzylidene1.266 ± 0.264
2g 4-Trifluoromethylbenzylidene4.775 ± 0.296
2o Biphenyl-4-ylmethylene18.061 ± 0.311
2k 4-Thiomethylbenzylidene22.671 ± 0.301
2i 4-Methoxybenzylidene43.312 ± 0.372
Sitagliptin (Reference Drug)4.380 ± 0.319

Application Note 2: Synthesis of HCV NS3/4A Protease Inhibitors

A derivative of the target compound, N-Boc-trans-4-hydroxy-L-proline, is a key starting material for the synthesis of the bicyclic proline fragment found in potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors such as Boceprevir and Nirmatrelvir.[2][3] The HCV NS3/4A protease is essential for the cleavage of the viral polyprotein, a critical step in the viral replication cycle. Inhibiting this enzyme prevents the maturation of viral proteins, thereby halting viral propagation. The conformationally rigid bicyclic proline moiety of these drugs provides an optimal scaffold for interacting with the active site of the protease.[4]

The HCV genome is translated into a single polyprotein, which is subsequently cleaved by host and viral proteases into functional structural and non-structural (NS) proteins. The NS3/4A protease is responsible for four of these cleavage events.

HCV_Polyprotein_Processing cluster_proteases Proteolytic Cleavage polyprotein C E1 E2 p7 NS2 NS3 NS4A NS4B NS5A NS5B Host Protease Host Protease polyprotein:f3->Host Protease NS2-3 Autoprotease NS2-3 Autoprotease polyprotein:f4->NS2-3 Autoprotease NS3/4A Protease NS3/4A Protease polyprotein:f5->NS3/4A Protease polyprotein:f6->NS3/4A Protease polyprotein:f7->NS3/4A Protease polyprotein:f8->NS3/4A Protease Boceprevir Boceprevir (Bicyclic Proline derived) Boceprevir->NS3/4A Protease inhibits

Caption: HCV Polyprotein Processing and Site of Action for Boceprevir.

Quantitative Data: Synthesis of Boceprevir Intermediate

The following table summarizes the reaction conditions and yields for the multi-step synthesis of the Boc-protected bicyclic proline intermediate for Boceprevir, starting from Boc-trans-4-hydroxy-L-proline benzyl ester.[5]

StepReactionKey ReagentsSolventYield (%)
1MesylationMethanesulfonyl chloride, Triethylamine, DMAPDichloromethane~99
2SelenationDiphenyl diselenide, Sodium borohydrideEthanol/THF78
3EliminationHydrogen peroxide, PyridineDichloromethane~95
4Cyclopropanation2,2-dichloropropane, Zinc, Co(II)-complex1,2-dichloroethane68

Experimental Protocols

Protocol 1: Synthesis of a Proline-based DPP-4 Inhibitor Scaffold

This protocol describes a general method for the coupling of a proline derivative to a heterocyclic core, a common strategy in the synthesis of DPP-4 inhibitors.

Step 1: Activation of N-Boc-L-proline

  • Dissolve N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add oxalyl chloride (1.1 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour to form the acid chloride.

Step 2: Coupling Reaction

  • In a separate flask, dissolve the amine-containing heterocyclic core (e.g., 5-amino-isophthalic acid dimethyl ester, 1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add the freshly prepared N-Boc-L-proline chloride solution to the amine solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the coupled product in a solution of 4N HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours until TLC indicates complete deprotection.

  • Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the final proline-containing scaffold.

DPP4_Inhibitor_Synthesis_Workflow cluster_activation Step 1: Acid Chloride Formation cluster_coupling Step 2: Amide Bond Formation cluster_deprotection Step 3: Deprotection N_Boc_Proline N-Boc-L-proline Acid_Chloride N-Boc-L-proline Chloride N_Boc_Proline->Acid_Chloride Oxalyl_Chloride Oxalyl Chloride, DMF Oxalyl_Chloride->Acid_Chloride Coupled_Product Boc-Protected Inhibitor Scaffold Acid_Chloride->Coupled_Product Coupling Heterocyclic_Amine Heterocyclic Amine Core Heterocyclic_Amine->Coupled_Product Final_Scaffold Final Inhibitor Scaffold (HCl salt) Coupled_Product->Final_Scaffold HCl_Dioxane 4N HCl in Dioxane HCl_Dioxane->Final_Scaffold

Caption: General workflow for the synthesis of a proline-based DPP-4 inhibitor scaffold.

Protocol 2: Synthesis of the Bicyclic Proline Intermediate for Boceprevir

This protocol details the synthesis of the key (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid intermediate from Boc-trans-4-hydroxy-L-proline benzyl ester.[5]

Step 1: Mesylation

  • Dissolve Boc-trans-4-hydroxy-L-proline benzyl ester (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with water, separate the organic layer, and wash with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate and concentrate to yield the mesylated intermediate.

Step 2: Selenation

  • Dissolve the mesylated intermediate (1.0 eq) and diphenyl diselenide (1.1 eq) in a mixture of ethanol and THF, and cool to 0 °C.

  • Add sodium borohydride (2.2 eq) portion-wise over 30 minutes.

  • Stir at 0 °C for 1 hour, then warm to room temperature and stir for 3 hours.

  • Quench with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain the phenylselenyl derivative.

Step 3: Oxidative Elimination

  • Dissolve the phenylselenyl derivative (1.0 eq) in DCM and cool to 0 °C.

  • Add pyridine (2.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (10.0 eq).

  • Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine. Dry and concentrate to obtain the unsaturated proline derivative.

Step 4: Cyclopropanation

  • To a solution of the unsaturated proline derivative (1.0 eq) in 1,2-dichloroethane, add zinc powder (10.0 eq) and a catalytic amount of a Co(II)-complex (0.1 eq).

  • Add 2,2-dichloropropane (5.0 eq) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final Boc-protected bicyclic proline benzyl ester.

References

Troubleshooting & Optimization

"N-Boc-trans-4-amino-L-proline methyl ester" synthesis side reactions and impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-trans-4-amino-L-proline methyl ester. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, focusing on side reactions and impurity profiles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective route starts from the commercially available N-Boc-trans-4-hydroxy-L-proline. The hydroxyl group is first activated, typically by mesylation or tosylation, followed by a nucleophilic substitution with an azide source (e.g., sodium azide) which proceeds with inversion of stereochemistry to the cis-azide. Subsequent reduction of the azide group yields the desired trans-amino product.

Q2: What are the primary impurities I should be aware of during this synthesis?

The main impurities can be categorized by their origin in the synthetic sequence:

  • Starting material-related: Unreacted N-Boc-trans-4-hydroxy-L-proline methyl ester or its mesylated/tosylated intermediate.

  • Stereoisomers: The corresponding N-Boc-cis-4-amino-L-proline methyl ester, which can form due to incomplete stereochemical inversion during the azidation step or epimerization.

  • Byproducts from incomplete reactions: The intermediate N-Boc-cis-4-azido-L-proline methyl ester if the reduction step is not complete.

  • Side-reaction products: Dimerization or polymerization through intermolecular amide bond formation, and potential elimination byproducts.

  • Reagent-related residues: Residual sodium azide, which is a safety concern, and byproducts from the reducing agent (e.g., triphenylphosphine oxide if the Staudinger reaction is used).

Q3: How can I minimize the formation of the cis-amino impurity?

The formation of the cis-amino impurity is primarily controlled during the nucleophilic substitution step with azide. To ensure complete inversion of stereochemistry (S_N2 reaction), it is crucial to:

  • Use a good leaving group (mesylate or tosylate).

  • Employ an appropriate solvent that facilitates S_N2 reactions, such as DMF or DMSO.

  • Maintain careful temperature control to avoid side reactions.

Epimerization of the final product can also be minimized by avoiding harsh acidic or basic conditions during workup and purification.

Q4: Are there any particularly hazardous reagents or intermediates I should be cautious about?

Yes, sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). Azide-containing intermediates should also be handled with care.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the azido intermediate 1. Incomplete mesylation/tosylation. 2. Inefficient nucleophilic substitution. 3. Side reactions such as elimination.1. Monitor the activation step by TLC to ensure full conversion of the starting alcohol. 2. Ensure the azide salt is fully dissolved and use a suitable polar aprotic solvent (e.g., DMF). Consider increasing the reaction temperature moderately if the reaction is sluggish, while monitoring for byproduct formation. 3. Maintain a low temperature during the activation step to minimize elimination.
Presence of the cis-amino impurity in the final product 1. Incomplete stereochemical inversion during azidation. 2. Epimerization of the final product.1. Optimize the S_N2 reaction conditions (see FAQ 3). 2. Use mild conditions for workup and purification. Avoid strong acids or bases. Purification by column chromatography can often separate the cis and trans isomers.
Product contains residual azide Incomplete reduction of the azido intermediate.1. Increase the reaction time or the amount of reducing agent. 2. Consider a different reduction method (e.g., catalytic hydrogenation over Pd/C, or Staudinger reaction with triphenylphosphine followed by hydrolysis). Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) to confirm completion.
Formation of a high molecular weight impurity Intermolecular amide bond formation (dimerization/polymerization).1. Avoid high temperatures during the synthesis and purification steps. 2. Use dilute reaction conditions if this is a persistent issue.
Presence of a carboxylic acid impurity Hydrolysis of the methyl ester.Use neutral or slightly acidic/basic conditions during aqueous workup. Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Key Experiment: Synthesis of N-Boc-cis-4-azido-L-proline methyl ester

This protocol describes the conversion of the hydroxyl group to an azide with stereochemical inversion.

  • Mesylation: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF.

  • Add sodium azide (NaN₃, 2.0-3.0 eq).

  • Heat the mixture to 60-80 °C and stir until the mesylate is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer extensively with water to remove DMF and excess sodium azide, followed by a brine wash.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-cis-4-azido-L-proline methyl ester.

Visualized Workflows and Pathways

Synthesis_Pathway start N-Boc-trans-4-hydroxy-L-proline methyl ester mesylate N-Boc-trans-4-mesyloxy-L-proline methyl ester start->mesylate MsCl, Et3N (Activation) azide N-Boc-cis-4-azido-L-proline methyl ester mesylate->azide NaN3 (SN2 Inversion) product N-Boc-trans-4-amino-L-proline methyl ester azide->product Reduction (e.g., H2, Pd/C)

Synthetic pathway for this compound.

Troubleshooting_Workflow start Impurity Detected in Final Product check_isomer Is it the cis-isomer? start->check_isomer check_azide Is it the azido intermediate? check_isomer->check_azide No optimize_sn2 Optimize SN2 conditions (solvent, temp). Purify by chromatography. check_isomer->optimize_sn2 Yes check_high_mw Is it a high MW impurity? check_azide->check_high_mw No optimize_reduction Optimize reduction (reagent, time). Monitor for completion. check_azide->optimize_reduction Yes optimize_temp Avoid high temperatures. Use dilute conditions. check_high_mw->optimize_temp Yes other Check for other impurities (starting material, ester hydrolysis). check_high_mw->other No

A logical workflow for troubleshooting common impurities.

References

Technical Support Center: Synthesis of N-Boc-trans-4-amino-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Boc-trans-4-amino-L-proline methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this important chiral building block.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound. The primary synthetic route involves the conversion of the hydroxyl group of N-Boc-trans-4-hydroxy-L-proline methyl ester to an amino group, typically via a Mitsunobu reaction or a two-step tosylation and azide displacement.

Issue 1: Low or No Yield in the Mitsunobu Reaction

Question: I am attempting to convert N-Boc-trans-4-hydroxy-L-proline methyl ester to the corresponding azide using a Mitsunobu reaction with hydrazoic acid (generated in situ or from DPPA) but am observing low to no product formation. What are the potential causes and solutions?

Answer:

Low or no yield in a Mitsunobu reaction can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential CauseRecommended Solution
Degraded Reagents Triphenylphosphine (PPh3) can oxidize over time. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can also degrade. Ensure you are using fresh or properly stored reagents. Reagent quality can be checked by NMR.
Incorrect Reagent Stoichiometry Typically, 1.5 equivalents of both PPh3 and DEAD/DIAD relative to the alcohol are used. For challenging substrates, increasing the equivalents to 2 or even 5 may be necessary to drive the reaction to completion.[1]
Order of Reagent Addition The generally accepted and recommended order of addition is to dissolve the alcohol (N-Boc-trans-4-hydroxy-L-proline methyl ester), the nucleophile (e.g., hydrazoic acid precursor like diphenylphosphoryl azide - DPPA), and triphenylphosphine in an appropriate anhydrous solvent (like THF) and then cool the mixture to 0°C before the dropwise addition of DEAD or DIAD.[2] Premixing DEAD/DIAD and PPh3 can also be effective.[1]
Insufficient Reaction Time or Temperature While the reaction is often initiated at 0°C, it is typically allowed to warm to room temperature and stirred for several hours (6-8 hours or overnight).[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Presence of Water The Mitsunobu reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]
Steric Hindrance The proline scaffold can present some steric hindrance. While this specific substrate is generally reactive, significant steric bulk on the nucleophile could impede the reaction.
Safety Concerns with Hydrazoic Acid The in situ formation of hydrazoic acid from DPPA can be hazardous due to its toxicity and explosive nature.[2] Ensure all safety precautions are strictly followed. As an alternative, using phthalimide as the nucleophile followed by hydrolysis (Gabriel synthesis) can provide the desired amine.[3]
Issue 2: Difficulty in Purifying the Product and Removing By-products

Question: After my Mitsunobu reaction, I am struggling to separate my desired product from the triphenylphosphine oxide (TPPO) and the reduced hydrazine by-product. What are the best purification strategies?

Answer:

Purification after a Mitsunobu reaction is a common challenge due to the formation of stoichiometric amounts of by-products.

By-productRecommended Purification Strategy
Triphenylphosphine Oxide (TPPO) Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system. Chilling the reaction mixture in a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes can cause TPPO to precipitate.
Chromatography: Flash column chromatography is a standard method for removing TPPO. A solvent system with a gradient of ethyl acetate in hexanes is often effective.[4]
Extraction: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help remove some acidic impurities, followed by a brine wash.[2]
Alternative Reagents: Using polymer-supported triphenylphosphine or phosphines with different solubility profiles can simplify purification.
Reduced Hydrazine (from DEAD/DIAD) Acidic Wash: The hydrazine by-product can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). Care should be taken if the product is acid-sensitive.
Chromatography: This by-product is typically more polar than the desired product and can be separated by column chromatography.
Issue 3: Low Yield in the Azide Displacement of a Tosylate Intermediate

Question: I have successfully tosylated my N-Boc-trans-4-hydroxy-L-proline methyl ester, but the subsequent SN2 reaction with sodium azide is giving a low yield of the desired azide. What could be the issue?

Answer:

Low yields in the azide displacement step can be attributed to several factors related to SN2 reactions.

Potential CauseRecommended Solution
Poor Leaving Group Ensure the tosylation reaction went to completion and the tosylate was properly formed. You can confirm this by NMR spectroscopy. If the tosylation is incomplete, unreacted alcohol will not undergo substitution.
Steric Hindrance The C4 position of the proline ring is a secondary carbon, which can make SN2 reactions slower than for primary carbons.[5] Ensure the reaction is given sufficient time and temperature to proceed.
Competing Elimination Reaction (E2) The use of a non-polar, aprotic solvent like DMF or DMSO is recommended for SN2 reactions to minimize competing E2 elimination reactions.[6] Using a bulky base can also favor elimination. Sodium azide is a good nucleophile and a weak base, which should favor substitution.
Insufficient Reaction Temperature SN2 reactions often require heating to overcome the activation energy barrier. Refluxing in a suitable solvent like acetone or DMF is common for azide displacements.
Solvent Choice A polar aprotic solvent such as DMF or DMSO is ideal for SN2 reactions as it solvates the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is trans-4-hydroxy-L-proline. This is typically first protected at the nitrogen with a Boc group and the carboxylic acid is esterified to form N-Boc-trans-4-hydroxy-L-proline methyl ester.

Q2: What are the main synthetic strategies to introduce the amino group?

A2: The two primary strategies for converting the hydroxyl group to an amino group with inversion of stereochemistry are:

  • Mitsunobu Reaction: This one-pot reaction uses a phosphine (typically triphenylphosphine), an azodicarboxylate (DEAD or DIAD), and a nitrogen nucleophile (like hydrazoic acid or phthalimide).[3][8] This reaction proceeds with a clean inversion of the stereocenter.[3]

  • Two-Step Tosylation/Mesylation and Azide Displacement: The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. This is followed by an SN2 reaction with sodium azide, which also proceeds with inversion of configuration. The resulting azide is then reduced to the amine.[9]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Staining with potassium permanganate or ninhydrin (after deprotection of a small sample) can help visualize the starting material and product.

Q4: What are the key considerations for maintaining stereochemical integrity?

A4: Both the Mitsunobu reaction and the SN2 displacement of a tosylate are stereoinvertive processes.[3][10] To obtain the trans-amino product from the trans-hydroxy starting material, a double inversion is necessary, or a starting material with the opposite stereochemistry at the C4 position should be used. If starting with N-Boc-trans-4-hydroxy-L-proline methyl ester, these methods will yield the cis-amino product. To obtain the trans-amino product, one would typically start with N-Boc-cis-4-hydroxy-L-proline methyl ester.

Q5: What are the best methods for the final reduction of the azide to the amine?

A5: The reduction of the azide to the primary amine can be achieved through several reliable methods:

  • Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and efficient method.

  • Staudinger Reaction: Reaction with triphenylphosphine followed by hydrolysis provides the amine under mild conditions.[3]

  • Reduction with LiAlH4 or NaBH4: These reducing agents can also be effective, but care must be taken to avoid reduction of the ester group.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-cis-4-azido-L-proline methyl ester via Mitsunobu Reaction

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Nucleophile: Add diphenylphosphoryl azide (DPPA) (1.5 eq.) to the solution.

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash successively with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired azide.

Protocol 2: Two-Step Synthesis of N-Boc-cis-4-azido-L-proline methyl ester

Step A: Tosylation of N-Boc-trans-4-hydroxy-L-proline methyl ester

  • Preparation: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0°C.

  • Addition of Reagents: Add triethylamine (1.5 eq.) followed by p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated aqueous NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate to obtain the crude tosylate, which can be used in the next step without further purification or purified by chromatography.

Step B: Azide Displacement

  • Preparation: Dissolve the crude tosylate from Step A in anhydrous dimethylformamide (DMF).

  • Reaction: Add sodium azide (3.0 eq.) and heat the mixture to 80-90°C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine. Dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_mitsunobu Mitsunobu Reaction cluster_tosylation Two-Step Pathway start N-Boc-trans-4-hydroxy-L-proline methyl ester mitsunobu PPh3, DIAD, DPPA start->mitsunobu One-pot tosylation 1. TsCl, Et3N 2. NaN3 start->tosylation Two steps azide N-Boc-cis-4-azido-L-proline methyl ester mitsunobu->azide tosylation->azide reduction Reduction (e.g., H2, Pd/C) azide->reduction final_product This compound reduction->final_product Troubleshooting_Logic start Low Product Yield reagent_quality Check Reagent Quality (PPh3, DEAD/DIAD) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Stoichiometry, Temp, Time) start->reaction_conditions workup_purification Improve Work-up & Purification start->workup_purification use_fresh Use fresh/purified reagents reagent_quality->use_fresh Degraded increase_eq Increase equivalents of reagents reaction_conditions->increase_eq Incomplete reaction monitor_tlc Monitor reaction closely with TLC reaction_conditions->monitor_tlc Uncertain endpoint anhydrous Ensure anhydrous conditions reaction_conditions->anhydrous Moisture present purification_strategy Select appropriate purification (Crystallization, Chromatography) workup_purification->purification_strategy By-product contamination

References

Technical Support Center: Optimizing Coupling Efficiency of N-Boc-trans-4-amino-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of N-Boc-trans-4-amino-L-proline methyl ester.

Troubleshooting Guides

This section addresses common issues encountered during the coupling of this compound in a question-and-answer format.

Issue: Low or No Product Yield

  • Question: My coupling reaction with this compound has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?

  • Answer: Low coupling efficiency with this substrate is often due to the steric hindrance of the secondary amine within the rigid proline ring. Here are the primary factors to investigate and potential solutions:

    • Inadequate Activation: The carboxylic acid partner may not be sufficiently activated to react with the sterically hindered amine.

      • Solution: Employ a more powerful coupling reagent. Uronium/aminium salt-based reagents like HATU, HCTU, or HBTU are generally more effective than carbodiimides like DIC alone for hindered couplings. HATU is often considered superior for challenging couplings due to the formation of a highly reactive OAt-ester.

    • Insufficient Reaction Time: The coupling reaction may be slow and require more time to reach completion.

      • Solution: Extend the reaction time. For solid-phase synthesis, repeating the coupling overnight can be beneficial. In solution-phase, extending the reaction time to several hours or overnight at room temperature is recommended.

    • Suboptimal Base: The choice and amount of base can significantly impact the reaction.

      • Solution: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Ensure at least 2-3 equivalents of the base are used to neutralize any acid present and to facilitate the reaction.

    • Poor Solubility: The reactants or the growing peptide may have poor solubility in the chosen solvent.

      • Solution: Use a highly polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In some cases, adding a small amount of dimethyl sulfoxide (DMSO) can improve solubility.

Issue: Presence of Side Products

  • Question: My reaction mixture shows multiple spots on TLC or peaks in the chromatogram in addition to the desired product. What are the common side reactions and how can I minimize them?

  • Answer: The formation of side products can arise from several sources. Here are the most common ones and how to mitigate them:

    • Racemization: The stereochemical integrity of the activated amino acid can be compromised, especially with prolonged activation times or the use of a strong base.

      • Solution: Pre-activate the carboxylic acid for a short period before adding the this compound. Use a weaker base or a hindered base like DIPEA. Coupling reagents containing HOAt (like HATU) are known to suppress racemization more effectively than those with HOBt (like HBTU).

    • Diketopiperazine Formation (for dipeptides on solid phase): If this compound is the second amino acid in a sequence on a solid support, the deprotected dipeptide can cyclize and cleave from the resin.

      • Solution: This is less of a concern when using this compound as the amine component in solution phase. In solid-phase synthesis, if this building block is part of a dipeptide at the C-terminus, using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress this side reaction.

    • Unreacted Starting Materials: The presence of unreacted starting materials indicates an incomplete reaction.

      • Solution: Refer to the solutions for "Low or No Product Yield" above, such as using a more powerful coupling reagent, extending the reaction time, or performing a double coupling.

Issue: Difficulty in Product Purification

  • Question: I am struggling to purify my final product containing the 4-amino-L-proline moiety. What are some common purification challenges and how can I address them?

  • Answer: Purification can be challenging due to the polarity of the molecule and the potential for closely related impurities.

    • Co-elution with Urea Byproducts: If using carbodiimide reagents like DIC or DCC, the corresponding urea byproduct can be difficult to separate.

      • Solution: For solution-phase synthesis, using DIC results in a more soluble diisopropylurea, which is easier to remove by aqueous workup compared to the dicyclohexylurea from DCC. For solid-phase synthesis, the urea is washed away.

    • Similar Polarity of Starting Material and Product: The starting materials and product may have similar retention factors on silica gel.

      • Solution: Optimize your chromatography conditions. A gradient elution might be necessary. If the product is basic, adding a small amount of triethylamine to the eluent can improve peak shape. For polar compounds, reverse-phase chromatography is often a more effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: Which coupling reagent is best for this compound?

    • A1: For sterically hindered secondary amines like this one, uronium/aminium reagents such as HATU, HCTU, and HBTU are generally recommended over carbodiimides like DIC/HOBt for higher efficiency. HATU is often considered the most powerful for such challenging couplings.

  • Q2: What is "double coupling" and should I use it?

    • A2: Double coupling involves performing the coupling reaction twice on the same substrate without an intervening deprotection step. After the first coupling, the reagents are washed away, and a fresh batch of activated amino acid and coupling reagents are added. This is a highly effective strategy to drive the reaction to completion for difficult couplings, including those with this compound, especially in solid-phase synthesis.

  • Q3: How can I monitor the progress of the coupling reaction?

    • A3: In solid-phase peptide synthesis, the Kaiser test is not suitable for monitoring coupling to a secondary amine like proline. The chloranil test or the isatin test can be used to detect the presence of unreacted secondary amines. For solution-phase synthesis, thin-layer chromatography (TLC) is a common method to monitor the disappearance of the limiting starting material.

  • Q4: What are the optimal reaction temperatures?

    • A4: Most coupling reactions are performed at room temperature. For particularly difficult couplings, the temperature can be slightly elevated (e.g., to 40-50 °C), but this may increase the risk of racemization. It is generally preferable to use a more potent coupling reagent and a longer reaction time at room temperature.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskNotes
HATU Uronium/AminiumVery HighVery LowOften the reagent of choice for difficult couplings like those involving N-methylated or hindered amino acids.[1]
HBTU/HCTU Uronium/AminiumHighLowA cost-effective and highly efficient alternative to HATU, widely used for challenging sequences.[1]
PyBOP PhosphoniumHighMediumEffective, but the byproducts can sometimes complicate purification.
DIC/HOBt CarbodiimideMediumMediumA classic and cost-effective combination, but may be less efficient for severely hindered couplings.[2]
BOP PhosphoniumHighMediumEffective, but its use is often avoided due to the formation of a carcinogenic byproduct (HMPA).

Experimental Protocols

Protocol 1: Solution-Phase Coupling of Benzoyl Chloride to this compound

This protocol is adapted from a patented synthesis.[2][3][4]

  • Preparation: To a solution of sodium bicarbonate (NaHCO₃, 4 equivalents) in water, add this compound hydrochloride (1 equivalent) in portions, followed by ethyl acetate (EtOAc).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add a solution of benzoyl chloride (1 equivalent) in EtOAc dropwise over 25-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture vigorously at 0 °C for 1 hour.

  • Work-up: Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc. Combine the organic fractions, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Coupling with this compound as the Amine Component

This protocol provides a general procedure for solid-phase synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin with a deprotected amine) in DMF for at least 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-3 minutes.

  • Coupling: Add the activation mixture to the swollen resin. Agitate the mixture at room temperature for at least 2 hours. For difficult couplings, the reaction time can be extended overnight, or a double coupling can be performed.[2]

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform a chloranil or isatin test to check for the presence of free secondary amines. A negative result indicates a complete reaction.

  • Washing: If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to prepare for the next deprotection step.

Mandatory Visualization

Peptide_Coupling_Workflow Start Start: Carboxylic Acid + Amine Component Activation Activate Carboxylic Acid (Coupling Reagent + Base) Start->Activation Coupling Peptide Bond Formation (Coupling) Activation->Coupling Monitoring Monitor Reaction (TLC / Colorimetric Test) Coupling->Monitoring Workup Work-up / Cleavage + Purification Monitoring->Workup Negative? Incomplete Incomplete Reaction Monitoring->Incomplete Positive? Product Purified Peptide Workup->Product Troubleshoot Troubleshoot: - Extend Time - Double Couple - Change Reagent Incomplete->Troubleshoot Troubleshoot->Coupling Re-initiate

Caption: General workflow for a peptide coupling reaction, including a troubleshooting loop.

Troubleshooting_Decision_Tree Start Low Coupling Yield with This compound Q_Reagent Is your coupling reagent potent enough (e.g., HATU)? Start->Q_Reagent Sol_Reagent Switch to a more potent reagent like HATU or HCTU. Q_Reagent->Sol_Reagent No Q_Time Was the reaction time sufficiently long? Q_Reagent->Q_Time Yes End Yield should be improved. Sol_Reagent->End Sol_Time Extend reaction time (e.g., overnight). Q_Time->Sol_Time No Q_Double Did you perform a double coupling? Q_Time->Q_Double Yes Sol_Time->End Sol_Double Perform a second coupling with fresh reagents. Q_Double->Sol_Double No Q_Conditions Are solvent and base optimal? (e.g., DMF, DIPEA) Q_Double->Q_Conditions Yes Sol_Double->End Sol_Conditions Use DMF or NMP as solvent with 2-3 eq. of DIPEA. Q_Conditions->Sol_Conditions No Q_Conditions->End Yes Sol_Conditions->End

Caption: Decision tree for troubleshooting low yield in coupling reactions.

References

preventing racemization of "N-Boc-trans-4-amino-L-proline methyl ester" during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of N-Boc-trans-4-amino-L-proline methyl ester in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling this compound?

A1: Racemization is the undesirable stereochemical conversion of the L-enantiomer of the proline derivative into its D-enantiomer (epimerization) during the peptide bond formation. The precise three-dimensional structure of a peptide is critical for its biological activity, and the incorporation of the incorrect stereoisomer can lead to inactive or even immunologically problematic products.

Q2: What are the primary causes of racemization for this specific amino acid derivative?

A2: The primary causes of racemization during the coupling of this compound include the choice of coupling reagents and additives, the type of base used, the reaction solvent, and the temperature.[1] One of the most significant contributors to proline racemization is the use of carbodiimide coupling reagents, such as Diisopropylcarbodiimide (DIC), in combination with 1-Hydroxybenzotriazole (HOBt), particularly in polar aprotic solvents like Dimethylformamide (DMF).[1][2]

Q3: How can I detect and quantify the extent of racemization?

A3: The most reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis. This typically involves the following steps:

  • Peptide Hydrolysis: The synthetic peptide is hydrolyzed to its constituent amino acids.

  • Derivatization: The amino acids are derivatized with a fluorescent or UV-active tag, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl), to enable detection.[1]

  • Chiral HPLC Separation: The derivatized amino acids are separated on a chiral HPLC column, which can resolve the D- and L-enantiomers.

  • Quantification: The peak areas corresponding to the D- and L-proline derivatives are integrated to calculate the percentage of racemization.[1]

Q4: Are proline derivatives not generally resistant to racemization?

A4: While the cyclic structure of proline does hinder the formation of the primary racemization pathway for most amino acids (the 5(4H)-oxazolone intermediate), racemization can still occur through direct enolization of the activated carboxylic acid.[3] Certain coupling conditions, particularly with highly activating reagents and strong bases, can promote this alternative pathway.

Troubleshooting Guide

This guide will help you troubleshoot and minimize racemization when coupling this compound.

G

Caption: Troubleshooting workflow for racemization.

Step 1: Evaluate Your Coupling Reagent and Additives

  • Potential Issue: The combination of a carbodiimide coupling reagent (e.g., DIC, DCC) with HOBt in DMF is a known promoter of racemization in proline derivatives.[1][2]

  • Recommended Solution: Switch to a uronium/aminium-based coupling reagent such as HATU, HBTU, or HCTU, or a phosphonium-based reagent like PyBOP. These reagents generally exhibit lower racemization potential.[4][5]

  • Additives: If using a carbodiimide is necessary, replace HOBt with an additive that is more effective at suppressing racemization, such as 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure.[3]

Step 2: Assess the Base Used in the Coupling Reaction

  • Potential Issue: Strong, non-hindered bases like Diisopropylethylamine (DIEA) and N-Methylmorpholine (NMM) can increase the rate of racemization through direct proton abstraction from the alpha-carbon.[1]

  • Recommended Solution: Employ a sterically hindered and weaker base. 2,4,6-Collidine (TMP) is a highly recommended alternative that has been shown to significantly reduce racemization.[1]

Step 3: Control the Reaction Temperature

  • Potential Issue: Elevated temperatures, often used to accelerate coupling reactions, can also increase the rate of racemization.[1]

  • Recommended Solution: Conduct the coupling reaction at room temperature (around 25°C) or, for particularly sensitive couplings, at a lower temperature (e.g., 0°C).

Step 4: Choose an Appropriate Solvent

  • Potential Issue: Polar aprotic solvents like DMF can facilitate the formation of intermediates that lead to racemization, especially when used with carbodiimides.

  • Recommended Solution: If possible with your chosen reagents, consider using a less polar solvent such as Dichloromethane (DCM).

Quantitative Data on Racemization

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes representative data for related proline and other sensitive amino acid derivatives under various coupling conditions to provide a comparative guideline.

Coupling Reagent/AdditiveBaseSolventAmino Acid Derivative% Racemization (D-isomer)Reference(s)
DIC/HOBtDIEADMFBoc-Pro-OHHigh (not quantified)[1]
DIC/OxymaNot specifiedNot specifiedFmoc-His(Trt)-OH1.8%[6]
HATUNMMNot specifiedFmoc-His(Trt)-OHHigh[6]
BOPDIEA (excess)Not specifiedBoc-His(Tos)-OH~3%[6]
TDBTUNot specifiedNot specifiedPeptide fragments< PyBOP, HBTU, HATU[6]

Note: The extent of racemization is highly dependent on the specific substrates and reaction conditions. This table should be used as a general guide for selecting less racemization-prone reagent combinations.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is designed to minimize racemization during the coupling of this compound.

Materials:

  • This compound

  • Amine component (e.g., peptide-resin with a free N-terminal)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 2,4,6-Collidine (TMP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the amine component in anhydrous DCM or DMF.

  • Activation: In a separate flame-dried flask, dissolve this compound (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DCM or DMF.

  • Add 2,4,6-Collidine (2.0 equivalents) to the activation mixture and stir for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the solution of the amine component.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G

Caption: Experimental workflow for low-racemization coupling.

Protocol 2: Chiral HPLC Analysis of Racemization

This protocol outlines the general steps for determining the percentage of racemization.

1. Peptide Hydrolysis:

a. Place the purified peptide in a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.

2. Derivatization with NBD-Cl:

a. To 100 µL of the amino acid hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0). b. Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol. c. Heat the mixture at 60°C for 10 minutes. d. Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction. e. Filter the sample through a 0.22 µm syringe filter before HPLC analysis.[1]

3. Chiral HPLC Analysis:

  • Column: Chiral stationary phase column (e.g., CROWNPAK CR(+)).

  • Mobile Phase: Perchloric acid solution (pH 1.0).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at the appropriate wavelength for the NBD derivative.

  • Injection Volume: 10 µL.[1]

4. Quantification:

a. Integrate the peak areas for the D- and L-proline derivatives. b. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100

References

Technical Support Center: Troubleshooting Difficult Couplings with Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of peptides containing proline derivatives.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low coupling yield when coupling an amino acid TO a proline residue.

  • Possible Cause: The N-terminal of proline is a secondary amine, which is sterically hindered and less nucleophilic than the primary amines of other amino acids, leading to slower reaction kinetics.[1][2]

  • Solution:

    • Use a more potent coupling reagent: Onium salt-based reagents like HATU, HBTU, HCTU, and PyBOP are generally more effective than carbodiimides (e.g., DCC, DIC) for hindered couplings.[3] COMU is another highly reactive option.

    • Double couple: Performing the coupling reaction twice with fresh reagents can help drive the reaction to completion.[1]

    • Increase reaction time: Extending the coupling time can compensate for the slower reaction rate.

    • Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can increase the probability of successful coupling.[1]

    • Microwave-assisted synthesis: Microwave energy can accelerate both coupling and deprotection steps, improving yields for difficult sequences.[4][5][6][7]

Problem 2: Low coupling yield when coupling a proline derivative to a growing peptide chain.

  • Possible Cause: The proline residue, especially when N-terminally protected (e.g., with Boc or Fmoc), can present significant steric bulk, hindering its approach to the N-terminus of the peptide chain.[8]

  • Solution:

    • Optimize coupling reagents and additives: Utilize highly reactive coupling reagents such as HATU, HBTU, or COMU. The addition of additives like HOBt or OxymaPure can enhance coupling efficiency, although HOBt has been reported to promote racemization of proline in some cases.[8][9]

    • Pre-activation: Pre-activating the Boc-L-proline with the coupling reagent before adding it to the resin can improve the reaction rate.[8]

    • Solvent selection: N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are common solvents, but in some cases, switching to a different solvent or adding a chaotropic salt can disrupt aggregation and improve coupling.[10]

Problem 3: Presence of a major side-product corresponding to the loss of the N-terminal dipeptide.

  • Possible Cause: Formation of a diketopiperazine (DKP), a stable six-membered cyclic dipeptide.[11][12] This is particularly common when proline is at the second position (N-1) of the peptide-resin.[11][12][13][14] The unique cyclic structure of proline can facilitate the necessary cis-amide bond conformation for the intramolecular cyclization to occur.[12]

  • Solution:

    • Choice of protecting group strategy:

      • Boc-SPPS: DKP formation can be less pronounced in Boc-based synthesis because the acidic deprotection step protonates the N-terminal amine, making it less nucleophilic.[12]

      • Fmoc-SPPS: DKP formation is more prevalent. To mitigate this, minimize the time the N-terminal amine is free before the next coupling step.[10][12]

    • Use of sterically hindered resins: Resins like 2-chlorotrityl chloride can inhibit DKP formation due to steric hindrance.[10][15]

    • Incorporate the third amino acid quickly: Rapid and efficient coupling of the third amino acid is crucial to compete with the DKP formation.

    • Use of Pseudoproline Dipeptides: Introduce a pseudoproline dipeptide at the problematic sequence to disrupt the conformation required for DKP formation.[16][17][18][19][20][21][22]

Problem 4: Peptide aggregation leading to poor yields and difficult purification.

  • Possible Cause: Proline-rich sequences can sometimes lead to the formation of secondary structures like polyproline helices, or aggregation through interchain hydrogen bonding in other parts of the peptide, which hinders reagent accessibility.[23]

  • Solution:

    • Incorporate Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures and preventing aggregation.[16][17][18][19][20][21][22] They are introduced as pre-formed dipeptide units.[21][22]

    • Microwave-assisted synthesis: Microwave energy can help to break up aggregates and improve coupling efficiency.[4][7]

    • Chaotropic agents: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt aggregation.[10]

    • Solvent choice: Switching to solvents like NMP or adding DMSO can help to solvate the growing peptide chain and reduce aggregation.[10]

Problem 5: Racemization of the proline residue.

  • Possible Cause: While proline is generally less prone to racemization than other amino acids due to its cyclic structure, it can still occur, particularly under harsh coupling conditions or with certain reagent combinations.[8][24] For instance, the use of HOBt with a carbodiimide in DMF has been shown to promote racemization of proline derivatives.[9]

  • Solution:

    • Optimize coupling conditions: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) instead of triethylamine (TEA).[8]

    • Lower the reaction temperature: Performing the coupling at a lower temperature can reduce the rate of racemization.[8]

    • Choose additives carefully: Consider using OxymaPure as an alternative to HOBt, especially when using carbodiimide coupling reagents.[8]

    • Biocatalytic amidation: For the synthesis of L-prolinamide, an enzyme-catalyzed approach has been shown to be racemization-free.[25]

Frequently Asked Questions (FAQs)

Q1: What are pseudoproline dipeptides and how do they help in difficult couplings?

A1: Pseudoproline (ψ-Pro) dipeptides are derivatives of serine, threonine, or cysteine where the side chain is reversibly cyclized with the backbone nitrogen to form an oxazolidine or thiazolidine ring.[16][21] This five-membered ring mimics the structure of proline and introduces a "kink" in the peptide backbone.[20][21] This conformational disruption breaks the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation during solid-phase peptide synthesis (SPPS).[21] By preventing aggregation, the growing peptide chain remains well-solvated, which improves the accessibility of the N-terminal amine for subsequent coupling reactions.[21]

Q2: When should I consider using microwave-assisted peptide synthesis for proline-containing peptides?

A2: Microwave-assisted peptide synthesis is particularly advantageous for proline-containing peptides when you encounter problems with low coupling yields, slow reactions, or aggregation.[4][6] The rapid and uniform heating provided by microwaves can significantly accelerate both the coupling and deprotection steps, leading to shorter synthesis times and purer products.[5][6][7][26] It is especially effective for synthesizing long and difficult peptide sequences.[4][6]

Q3: Which coupling reagents are best for couplings involving proline?

A3: For couplings involving the sterically hindered secondary amine of proline, onium salt-based reagents are generally recommended over carbodiimides used alone.[8] Highly efficient coupling reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) [27][3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [27][3]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) [2][27]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) [27][24]

Q4: How can I prevent diketopiperazine formation when proline is the second amino acid?

A4: To prevent diketopiperazine (DKP) formation, you can:

  • Use a Boc protection strategy where the acidic deprotection step protonates the N-terminal amine, reducing its nucleophilicity.[12]

  • In Fmoc synthesis , use a sterically hindered resin like 2-chlorotrityl chloride.[10][15]

  • Ensure the coupling of the third amino acid is fast and efficient to outcompete the cyclization reaction.

  • Introduce a pseudoproline dipeptide to disrupt the peptide conformation that favors DKP formation.[16][17][18][19][20][21][22]

Q5: What is the optimal placement for pseudoproline dipeptides in a peptide sequence?

A5: For optimal disruption of secondary structures and prevention of aggregation, it is recommended to space pseudoproline dipeptides approximately every 5-6 residues.[20][22] There should also be a minimum of two residues between a pseudoproline and another proline or pseudoproline residue.[20][21]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Couplings

Coupling ReagentTypeAdvantagesDisadvantages
HATU/HBTU Aminium SaltHigh coupling efficiency, fast reaction rates.[27][3]Can cause guanidinylation of the N-terminal amine.[27]
PyBOP/PyAOP Phosphonium SaltHigh coupling efficiency, less risk of guanidinylation.[2][27]Solutions in DMF have moderate stability.[27]
COMU Aminium SaltHigh reactivity, safer alternative to HOBt/HOAt-based reagents.[27][24]Limited solution stability.[27]
DCC/DIC CarbodiimideInexpensive.[24]Lower reactivity for hindered couplings, can cause racemization without additives.[3]

Experimental Protocols

Protocol 1: Standard Coupling of an Amino Acid to a Proline Residue using HATU

  • Resin Preparation: Swell the proline-containing resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the proline residue.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and then DMF (3 times).

  • Coupling:

    • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and vortex for 1 minute to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Troubleshooting_Proline_Coupling cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Low Yield Low Yield Steric Hindrance Steric Hindrance Low Yield->Steric Hindrance Side Product Side Product DKP Formation DKP Formation Side Product->DKP Formation Aggregation Aggregation Secondary Structure Secondary Structure Aggregation->Secondary Structure Potent Reagents Potent Reagents Steric Hindrance->Potent Reagents Microwave Synthesis Microwave Synthesis Steric Hindrance->Microwave Synthesis Pseudoproline Pseudoproline DKP Formation->Pseudoproline Change Resin/Protecting Group Change Resin/Protecting Group DKP Formation->Change Resin/Protecting Group Secondary Structure->Microwave Synthesis Secondary Structure->Pseudoproline

Caption: Troubleshooting logic for difficult proline couplings.

Experimental_Workflow start Start: Proline-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple to Proline-Resin wash1->coupling preactivation Pre-activate Amino Acid (Fmoc-AA, HATU, DIEA in DMF) preactivation->coupling monitor Monitor Reaction (Kaiser Test) coupling->monitor wash2 Wash (DMF) monitor->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Experimental workflow for coupling to a proline residue.

References

Technical Support Center: Synthesis of N-Boc-trans-4-amino-L-proline methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-trans-4-amino-L-proline methyl ester. The focus is on improving yield and purity by addressing common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, which typically proceeds via the key intermediate, N-Boc-trans-4-hydroxy-L-proline methyl ester.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Boc protection step - Incomplete reaction. - Inefficient extraction of the product. - Use of harsh conditions leading to side reactions.- Monitor reaction progress using Thin Layer Chromatography (TLC). - Ensure complete dissolution of 4-hydroxy-L-proline, possibly by using a co-solvent. - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). - Maintain the recommended reaction temperature (typically 20-30°C).
Low yield in methyl esterification step - Use of harsh esterification reagents (e.g., thionyl chloride) causing Boc deprotection. - Incomplete reaction. - Intermolecular esterification side reactions.- Employ milder esterification methods such as using dicyclohexylcarbodiimide (DCC) and methanol, or potassium carbonate and methyl iodide.[1] - For a cleaner reaction, consider using (trimethylsilyl)diazomethane, though caution is required. - Ensure the reaction goes to completion by monitoring with TLC.
Formation of impurities - Amide impurity formation when esterification is performed before Boc protection. - Byproducts from the Mitsunobu reaction (e.g., triphenylphosphine oxide) if converting from the cis-hydroxy isomer.- The recommended synthetic route is Boc protection followed by esterification to avoid amide impurities.[1] - Optimize chromatographic purification to remove byproducts. For triphenylphosphine oxide, precipitation or specialized chromatography may be necessary.
Difficulty in stereochemical inversion (cis to trans) - Inefficient Mitsunobu reaction. - Suboptimal reaction conditions for mesylation/tosylation followed by nucleophilic substitution.- Ensure anhydrous conditions for the Mitsunobu reaction. - Use freshly prepared or high-quality reagents (e.g., DIAD/DEAD, PPh₃). - For the sulfonate ester route, carefully control the temperature and choice of solvent to minimize elimination side reactions.[2]
Low yield in converting hydroxyl to amino group - Incomplete activation of the hydroxyl group. - Poor nucleophilic substitution with the amine source.- Ensure complete formation of the tosylate or mesylate intermediate before adding the azide source (e.g., sodium azide) for an SN2 reaction. - Follow with a reduction of the azide (e.g., hydrogenation) to yield the amine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal sequence for the synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester?

A1: The preferred and higher-yielding synthetic route involves the protection of the amino group of 4-hydroxy-L-proline with a Boc group first, followed by the esterification of the carboxylic acid to a methyl ester.[1] This sequence prevents the formation of amide impurities and avoids other side reactions that can occur under strong esterification conditions.[1]

Q2: Which esterification method is recommended to avoid the deprotection of the Boc group?

A2: Harsh reagents like thionyl chloride should be avoided as they can cleave the Boc protecting group, leading to significantly lower yields.[1] Milder and more effective methods include:

  • DCC/Methanol: Using dicyclohexylcarbodiimide (DCC) as a coupling agent with methanol in a solvent like tetrahydrofuran (THF).[1]

  • Methyl Iodide/Potassium Carbonate: Alkylation with methyl iodide in the presence of a mild base like potassium carbonate in a solvent such as acetone.[3]

Q3: How can I achieve the trans configuration of the hydroxyl group starting from the more common cis-4-hydroxy-L-proline?

A3: Stereochemical inversion from the cis to the trans isomer is a critical step. The most common and effective method is the Mitsunobu reaction.[2] This reaction inverts the stereochemistry at the carbon bearing the hydroxyl group. An alternative two-step process involves converting the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) and then performing an SN2 reaction with a nucleophile, which also results in stereochemical inversion.[2]

Q4: What are the key challenges in purifying the final product and its intermediates?

A4: Purification is typically achieved through flash column chromatography.[3] A significant challenge arises when using the Mitsunobu reaction, as it generates triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product.[2] Careful optimization of the chromatographic conditions is essential. In some cases, crystallization can be an effective purification method.

Q5: How is the trans-hydroxyl group converted to a trans-amino group?

A5: The conversion of the N-Boc-trans-4-hydroxy-L-proline methyl ester to the corresponding amino compound typically involves a two-step sequence:

  • Activation and Displacement: The hydroxyl group is first activated by converting it into a good leaving group, such as a tosylate or mesylate. This is followed by an SN2 reaction with an azide source, like sodium azide, which displaces the leaving group and introduces the azide moiety with retention of the trans configuration.

  • Reduction: The azide is then reduced to the primary amine. A common method for this reduction is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C).

Experimental Protocols

Protocol 1: N-Boc Protection of 4-hydroxy-L-proline
  • Suspend 4-hydroxy-L-proline in a suitable solvent system (e.g., a mixture of dichloromethane and water).

  • Add a base such as sodium bicarbonate or triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform a workup by separating the organic layer, washing with aqueous acid and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the N-Boc-4-hydroxy-L-proline.

Protocol 2: Methyl Esterification using DCC/Methanol
  • Dissolve the N-Boc-4-hydroxy-L-proline product from Protocol 1 in anhydrous tetrahydrofuran (THF).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the mixture at room temperature for approximately one hour.

  • Add methanol dropwise to the reaction mixture.

  • Continue stirring and monitor the reaction by TLC until completion.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-Boc-4-hydroxy-L-proline methyl ester.[1]

Visualizations

experimental_workflow cluster_0 Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester cluster_1 Conversion to Amino Group Start trans-4-Hydroxy-L-proline Boc_Protection N-Boc Protection ((Boc)₂O, Base) Start->Boc_Protection Intermediate_1 N-Boc-trans-4-hydroxy-L-proline Boc_Protection->Intermediate_1 Esterification Methyl Esterification (DCC, Methanol) Intermediate_1->Esterification Intermediate_2 N-Boc-trans-4-hydroxy-L-proline methyl ester Esterification->Intermediate_2 Activation Activation of -OH (e.g., Tosyl Chloride) Intermediate_2->Activation Intermediate_3 N-Boc-trans-4-tosyloxy-L-proline methyl ester Activation->Intermediate_3 Azide_Substitution Azide Substitution (NaN₃) Intermediate_3->Azide_Substitution Intermediate_4 N-Boc-trans-4-azido-L-proline methyl ester Azide_Substitution->Intermediate_4 Reduction Reduction of Azide (e.g., H₂, Pd/C) Intermediate_4->Reduction Final_Product N-Boc-trans-4-amino-L-proline methyl ester Reduction->Final_Product

Caption: Overall synthetic workflow for this compound.

troubleshooting_logic Start Low Overall Yield Check_Step Identify problematic step (TLC, NMR of intermediates) Start->Check_Step Boc_Protection_Issue Low Yield in Boc Protection? Check_Step->Boc_Protection_Issue Esterification_Issue Low Yield in Esterification? Check_Step->Esterification_Issue Inversion_Issue Incorrect Stereochemistry or Low Inversion Yield? Check_Step->Inversion_Issue Final_Conversion_Issue Low Yield in -OH to -NH₂ Conversion? Check_Step->Final_Conversion_Issue Solution_Boc Optimize Boc Protection: - Check base and solvent - Monitor with TLC Boc_Protection_Issue->Solution_Boc Yes Solution_Ester Optimize Esterification: - Use milder reagents (DCC) - Avoid thionyl chloride Esterification_Issue->Solution_Ester Yes Solution_Inversion Optimize Inversion: - Anhydrous conditions for Mitsunobu - Check reagent quality Inversion_Issue->Solution_Inversion Yes Solution_Final Optimize Final Steps: - Ensure complete activation of -OH - Optimize azide reduction Final_Conversion_Issue->Solution_Final Yes

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Stability of Boc-Protected Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of Boc-protected amino esters. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their storage, handling, and use in synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Boc-protected amino esters?

A1: The main stability issues for Boc-protected amino esters include:

  • Acid Lability: The tert-butyloxycarbonyl (Boc) group is intentionally designed to be removed under acidic conditions.[1][2][3] Accidental exposure to acidic environments during storage or reaction work-ups can lead to premature deprotection.

  • Diketopiperazine (DKP) Formation: In dipeptide esters, the deprotected N-terminal amine can intramolecularly attack the ester carbonyl, leading to the formation of a cyclic diketopiperazine and potential loss of the dipeptide from a solid support.[4][5][6]

  • Intramolecular Cyclization: Depending on the chain length, the N-terminal amine can cyclize onto the ester, forming lactams. This is a known issue for γ-amino esters.[7][8]

  • Hydrolysis: As with any ester, Boc-protected amino esters are susceptible to hydrolysis, which can be catalyzed by acid or base, particularly in the presence of moisture.[9][10]

  • Thermal Degradation: The Boc group can be thermally labile at elevated temperatures, leading to unintended deprotection.[9][11]

  • Basic Lability: While generally stable in the presence of mild bases, strong bases or prolonged exposure can lead to the cleavage of the Boc group.[12][13]

Q2: What are the optimal storage conditions for Boc-protected amino esters to ensure their long-term stability?

A2: To maintain the integrity of Boc-protected amino esters, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C to minimize thermal degradation and slow down potential decomposition pathways.[9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with atmospheric moisture and carbon dioxide.[1][9]

  • Moisture: Keep in tightly sealed containers in a desiccated environment to prevent hydrolysis.[9]

  • Light: Protect from light by using amber vials or storing in the dark to prevent potential photolytic degradation.[9]

Q3: My Boc-protected amino ester appears to be degrading upon storage. What could be the cause?

A3: Degradation during storage is likely due to one or more of the following factors:

  • Exposure to Moisture: Leads to hydrolysis of the ester and potentially the Boc group.

  • Acidic Contaminants: Trace amounts of acid can catalyze the removal of the Boc group.

  • Elevated Temperatures: Storing at room temperature or higher for extended periods can cause thermal decomposition.[9]

  • Improper Sealing: Allows for the ingress of moisture and atmospheric gases.

To troubleshoot, verify your storage conditions, check for potential sources of contamination in your storage container, and consider re-purifying a small sample to assess its integrity.

Q4: How does the amino acid sequence influence the rate of diketopiperazine (DKP) formation?

A4: The rate of DKP formation is highly dependent on the amino acid sequence at the N-terminus of the dipeptide ester. Sequences containing proline or glycine at either the first or second position are particularly prone to this side reaction.[5] For instance, a Gly-Pro sequence is more susceptible to DKP formation than a Pro-Gly sequence due to favorable conformational arrangements.[5]

Troubleshooting Guides

Issue 1: Premature Loss of the Boc-Protecting Group

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • LC-MS analysis shows the presence of the free amine.

  • Low yield of the desired Boc-protected product after a reaction or work-up.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Accidental exposure to acidic conditions. Neutralize all solutions during work-up. Avoid acidic media unless deprotection is intended. The Boc group is labile to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][3][13]
Thermal decomposition. Avoid high temperatures during reactions and purification unless a thermal deprotection protocol is being followed.[11]
Use of strong bases. While generally stable, prolonged exposure to strong bases can cleave the Boc group.[13] Use mild bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) when possible.
Issue 2: Formation of an Unexpected Side Product Identified as a Diketopiperazine (DKP)

Symptoms:

  • A major byproduct is observed in the synthesis of a dipeptide ester.

  • Loss of the C-terminal dipeptide from a solid support during peptide synthesis.[6]

Possible Causes & Solutions:

Possible CauseRecommended Solution
N-terminal deprotection followed by intramolecular cyclization. This is common after the removal of an N-terminal protecting group (like Fmoc or Boc) from a dipeptide ester.[4]
Base-catalyzed cyclization. The presence of a base can accelerate DKP formation.[5]
Amino acid sequence is prone to DKP formation. Sequences with Proline or Glycine at the N-terminus are particularly susceptible.[5]
Elevated temperatures. Higher temperatures can increase the rate of cyclization.

Mitigation Strategies:

  • Use of Dipeptides: Couple a pre-formed, protected dipeptide instead of sequentially adding the first two amino acids to the resin.

  • Mild Deprotection Conditions: Employ milder conditions for the removal of the N-terminal protecting group to minimize the time the free amine is exposed.[5]

  • In-situ Coupling: Introduce the activated third amino acid immediately after the deprotection of the second amino acid to compete with the intramolecular cyclization.

Data Presentation

Table 1: General Stability of the Boc Group under Various Conditions

ConditionReagent/EnvironmentStability of Boc GroupNotes
Strong Acid TFA, HClLabile (cleaved)[3][13]Used for intentional deprotection.
Mild Acid Acetic Acid, pH 4-6Generally Stable[13]Suitable for many applications.
Neutral pH ~7Stable[13]Optimal for storage and bioconjugation.
Mild Base TEA, DIPEA, pH 8-10Generally Stable[12][13]Suitable for most coupling reactions.
Strong Base NaOH, KOH, >pH 12Potentially Labile[13]Avoid if Boc protection is required.
Catalytic Hydrogenation H₂, Pd/CStable[3]Orthogonal to Cbz group removal.
Nucleophiles Amines, HydrazinesStable[12][]

Experimental Protocols

Protocol 1: Standard Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for the removal of a Boc protecting group from an amino ester.

Reagents:

  • Boc-protected amino ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected amino ester (1.0 eq.) in dichloromethane (DCM).

  • Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically 20-50% (v/v).[3]

    • Caution: The reaction is often exothermic and evolves gas (CO₂ and isobutene). Ensure adequate ventilation.[3]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The resulting amine salt can be used directly in the next step or neutralized with a mild base during an aqueous work-up.

Protocol 2: Minimizing Diketopiperazine (DKP) Formation During Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a strategy to minimize DKP formation when adding the third amino acid in Boc-SPPS.

Procedure:

  • Swell the dipeptide-resin in DCM.

  • Perform the Boc deprotection of the N-terminal amino acid of the dipeptide using 50% TFA in DCM for approximately 20-30 minutes.[1]

  • Wash the resin thoroughly with DCM to remove residual acid.

  • Immediately proceed to the coupling of the third Boc-protected amino acid. Use a pre-activated amino acid (e.g., with HBTU/HOBt or DIC/Oxyma) to ensure a rapid coupling reaction that outcompetes the intramolecular DKP formation.

  • Monitor the coupling reaction using a qualitative test such as the ninhydrin test to ensure completion.

Visualizations

Boc_Protection_Deprotection_Workflow General Workflow for Boc Protection and Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Free Amino Ester reagents_prot Boc₂O, Base (e.g., TEA) start_prot->reagents_prot reaction_prot Protection Reaction start_prot->reaction_prot reagents_prot->reaction_prot product_prot Boc-Protected Amino Ester reaction_prot->product_prot start_deprot Boc-Protected Amino Ester product_prot->start_deprot Proceed to Deprotection or Further Synthesis reagents_deprot Strong Acid (e.g., TFA) start_deprot->reagents_deprot reaction_deprot Deprotection Reaction start_deprot->reaction_deprot reagents_deprot->reaction_deprot product_deprot Free Amino Ester Salt reaction_deprot->product_deprot

Caption: General workflow for the protection and deprotection of amino esters using a Boc group.

Acid_Catalyzed_Deprotection Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H⁺ Protonated_Intermediate Protonated Intermediate (Resonance Stabilized) Protonation->Protonated_Intermediate Cleavage Cleavage to form tert-Butyl Cation Protonated_Intermediate->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Cleavage->tert_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Isobutene Isobutene tert_Butyl_Cation->Isobutene - H⁺ Free_Amine Free Amine Decarboxylation->Free_Amine CO2 CO₂ Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.

DKP_Formation_Mechanism Mechanism of Diketopiperazine (DKP) Formation Dipeptide_Ester Dipeptide Ester (with free N-terminus) Intramolecular_Attack Intramolecular Nucleophilic Attack Dipeptide_Ester->Intramolecular_Attack Base Catalyzed Tetrahedral_Intermediate Tetrahedral Intermediate Intramolecular_Attack->Tetrahedral_Intermediate Ring_Closure Ring Closure and Ester Cleavage Tetrahedral_Intermediate->Ring_Closure DKP Diketopiperazine Ring_Closure->DKP Leaving_Group Leaving Group (e.g., Resin) Ring_Closure->Leaving_Group

Caption: Mechanism of diketopiperazine (DKP) formation from a dipeptide ester.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Product Loss start Unexpected Product Loss or Side Product Formation check_lcms Analyze Crude Reaction Mixture by LC-MS start->check_lcms is_deprotection Is the main byproduct the deprotected amine? check_lcms->is_deprotection is_dkp Is the byproduct a cyclic dipeptide (DKP)? is_deprotection->is_dkp No deprotection_cause Cause: Unintended exposure to acid or heat. Solution: Neutralize workup, control temperature. is_deprotection->deprotection_cause Yes is_hydrolysis Is the byproduct the carboxylic acid (hydrolysis)? is_dkp->is_hydrolysis No dkp_cause Cause: Intramolecular cyclization. Solution: Use protected dipeptide, optimize coupling. is_dkp->dkp_cause Yes other_issue Investigate other possible side reactions (e.g., racemization). is_hydrolysis->other_issue No hydrolysis_cause Cause: Presence of water. Solution: Use anhydrous solvents and reagents. is_hydrolysis->hydrolysis_cause Yes

References

Technical Support Center: Minimizing Epimerization of Substituted Prolines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate epimerization when incorporating substituted prolines into synthetic peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing substituted prolines and offers targeted solutions.

Problem Potential Cause(s) Recommended Solution(s)
High levels of epimerization detected in the crude peptide. Use of a carbodiimide coupling reagent (e.g., DIC) in combination with HOBt, particularly in DMF.[1]Switch to a uronium/aminium-based coupling reagent such as HATU, HCTU, or PyBOP.[2] These reagents are known to suppress epimerization.
Use of a strong, non-hindered base like Diisopropylethylamine (DIEA).Employ a sterically hindered or weaker base. 2,4,6-Collidine is a highly recommended alternative.[3]
Elevated reaction temperatures during the coupling step.Conduct the coupling reaction at room temperature or below (e.g., 0°C) to reduce the rate of epimerization.
Prolonged pre-activation time of the amino acid.[4]Minimize the pre-activation time before adding the activated amino acid to the resin.
Low coupling efficiency for a substituted proline residue. Steric hindrance from the substituent on the proline ring and/or N-methylation.[2]Use a more powerful coupling reagent like HATU or PyAOP, which are effective for coupling sterically hindered amino acids.[2]
Aggregation of the growing peptide chain on the solid support.- Switch to a low-load resin or a resin with improved swelling properties (e.g., PEG-based resins). - Use solvents known to disrupt aggregation, such as NMP or a mixture of DMF/DCM. - Incorporate pseudoproline dipeptides in the sequence to disrupt secondary structure formation.[5]
Difficulty in purifying the desired diastereomer from the epimerized product. Similar physicochemical properties of the diastereomers.Optimize the purification method. This may involve using a different stationary phase, modifying the mobile phase gradient, or employing an alternative chromatography technique.
Incomplete resolution in analytical HPLC.Ensure the analytical HPLC method is validated for the specific diastereomers. This may require adjusting the mobile phase, flow rate, or using a specialized chiral column.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis, and why is it a significant issue with substituted prolines?

A1: Epimerization is the unwanted change in the stereochemistry at the alpha-carbon of an amino acid during peptide synthesis. This converts one enantiomer (e.g., the L-form) into its diastereomer (the D-form).[1] The unique cyclic structure of proline and its derivatives can make them susceptible to epimerization under certain coupling conditions. This is a critical issue because the precise three-dimensional structure of a peptide is essential for its biological activity. The incorporation of the incorrect diastereomer can lead to misfolded, inactive, or even immunogenic peptides.[1]

Q2: Which factors have the most significant impact on the rate of epimerization of substituted prolines?

A2: Several factors can influence the extent of epimerization, including:

  • Coupling Reagents: Carbodiimide-based reagents, especially when used with HOBt in DMF, are known to increase epimerization. Uronium/aminium salts like HATU and HCTU are generally preferred for minimizing this side reaction.[2]

  • Base: The choice of base used for neutralization and activation is crucial. Strong, non-hindered bases like DIEA can promote epimerization, while weaker or sterically hindered bases like 2,4,6-collidine can significantly reduce it.[3]

  • Solvent: Polar aprotic solvents like DMF can sometimes enhance the rate of epimerization compared to less polar solvents like DCM.[6]

  • Temperature: Higher temperatures accelerate the rate of epimerization. Performing couplings at room temperature or below is advisable.[6]

  • Pre-activation Time: Longer pre-activation times for the amino acid can lead to increased epimerization before the coupling reaction even begins.[4]

Q3: How can I detect and quantify the extent of epimerization in my synthetic peptide?

A3: The most common and reliable method for detecting and quantifying epimerization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the constituent amino acids after peptide hydrolysis. The general workflow involves:

  • Peptide Hydrolysis: The purified peptide is hydrolyzed into its individual amino acids, typically using strong acid (e.g., 6 M HCl) at elevated temperatures.

  • Derivatization: The amino acid hydrolysate is derivatized with a chiral or fluorescent tag to enable separation and detection. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • HPLC Analysis: The derivatized amino acids are separated on a reverse-phase HPLC column. The different diastereomeric derivatives of the L- and D-amino acids will have different retention times, allowing for their quantification. Alternatively, chiral Gas Chromatography (GC) can also be used for enantiomeric separation after appropriate derivatization.[6]

Data on Coupling Reagent Performance

The choice of coupling reagent is a critical factor in controlling the epimerization of substituted prolines. Below is a summary of the relative effectiveness of various coupling reagents.

Table 1: Qualitative Efficacy of Coupling Reagents for N-methylated Amino Acids

Coupling ReagentAdditiveBaseRelative Efficacy for N-methylated Residues
HATU-DIEAHigh
PyAOP-DIEAHigh
PyBOPHOAtDIEAHigh
HBTUHOBtDIEALow to Moderate
HCTUHOBtDIEALow to Moderate
DICHOBt-Low
Note: Efficacy is a qualitative summary based on literature. Actual yields are sequence and substrate-dependent.

Table 2: Illustrative Epimerization Levels with Different Coupling Reagents for Phenylglycine-Containing Peptides

Coupling ReagentBase% Epimerization (Peptide A)% Epimerization (Peptide B)
HATUDIPEA88
HBTUDIPEA1010
PyBOPDIPEA1111
COMUDIPEA88
DEPBTDIPEA44
COMUTMP<1<1
COMUDMP<1<1
Data adapted from a study on phenylglycine racemization and is intended to be illustrative of the impact of coupling reagents and bases.[7] Peptide A: Ac-Ala-Ala-Phg-Gly-NH2, Peptide B: Ac-Ala-Val-Phg-Gly-NH2. TMP: 2,4,6-trimethylpyridine, DMP: 2,6-dimethylpyridine.

Experimental Protocols

Protocol 1: Optimized Solid-Phase Synthesis of a Peptide Containing N-methylproline

This protocol is designed to minimize epimerization during the incorporation of a sterically hindered substituted proline, such as N-methylproline, using Fmoc/tBu chemistry.

1. Resin Preparation: a. Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. b. Drain the DMF.

2. Fmoc Deprotection: a. Add a solution of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 30 seconds).

3. Coupling of Fmoc-N-methylproline-OH: a. In a separate vessel, dissolve Fmoc-N-methylproline-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and 2,4,6-collidine (8 equivalents) in DMF. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test for primary amines, or a chloranil test for the secondary amine of the newly coupled N-methylproline). If the reaction is incomplete, extend the coupling time or perform a second coupling. e. Drain the coupling solution and wash the resin with DMF (5 x 30 seconds).

4. Capping (Optional but Recommended): a. To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 6% 2,4,6-collidine in DMF for 10 minutes. b. Drain and wash the resin with DMF (3 x 30 seconds).

5. Repeat Cycles and Final Cleavage: a. Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence. b. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry under vacuum. c. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature. d. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Detection and Quantification of Proline Epimerization by HPLC

This protocol outlines the general steps for determining the D/L ratio of proline residues in a synthetic peptide.

1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified and lyophilized peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.

2. Derivatization with Marfey's Reagent: a. To 50 µL of the amino acid hydrolysate, add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. b. Add 20 µL of 1 M sodium bicarbonate to initiate the reaction. c. Incubate the mixture at 40°C for 1 hour. d. Cool the reaction to room temperature and neutralize by adding 20 µL of 1 M HCl. e. Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 10% to 60% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 340 nm.
  • Injection Volume: 20 µL.
  • Quantification: Integrate the peak areas for the L- and D-diastereomeric derivatives of the substituted proline. Prepare a standard curve with known concentrations of D- and L-proline derivatives to accurately quantify the percentage of epimerization.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Proline Epimerization start High Epimerization Detected check_reagents Review Coupling Reagents and Base start->check_reagents check_conditions Examine Reaction Conditions start->check_conditions carbodiimide Using DIC/HOBt? check_reagents->carbodiimide Reagent Check strong_base Using DIEA? check_reagents->strong_base Base Check high_temp Coupling > RT? check_conditions->high_temp Temp Check long_preactivation Long Pre-activation? check_conditions->long_preactivation Time Check carbodiimide->check_conditions No solution1 Switch to HATU, HCTU, or PyBOP carbodiimide->solution1 Yes strong_base->check_conditions No solution2 Use 2,4,6-Collidine strong_base->solution2 Yes solution3 Couple at Room Temp or 0°C high_temp->solution3 Yes end_node Epimerization Minimized high_temp->end_node No solution4 Minimize Pre-activation Time long_preactivation->solution4 Yes long_preactivation->end_node No solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting workflow for addressing high epimerization.

ExperimentalWorkflow Experimental Workflow for Epimerization Quantification peptide_synthesis Peptide Synthesis purification Peptide Purification (HPLC) peptide_synthesis->purification hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) purification->hydrolysis derivatization Derivatization (e.g., Marfey's Reagent) hydrolysis->derivatization hplc_analysis RP-HPLC Analysis derivatization->hplc_analysis quantification Peak Integration and Quantification hplc_analysis->quantification result Determine % Epimerization quantification->result

References

Validation & Comparative

A Comparative Guide to Chiral Purity Analysis of N-Boc-trans-4-amino-L-proline methyl ester by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-Boc-trans-4-amino-L-proline methyl ester is critical for the synthesis of stereochemically defined active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of two primary HPLC-based methodologies for the chiral purity analysis of this compound: direct separation on a polysaccharide-based chiral stationary phase (CSP) and an alternative approach involving derivatization for enhanced detection.

Comparison of Analytical Methods

The selection of an appropriate HPLC method for the chiral purity analysis of this compound depends on factors such as the required sensitivity, sample throughput, and the availability of specific chiral columns. While direct enantioseparation on a CSP is often preferred for its simplicity, derivatization can be a valuable strategy, particularly when the analyte lacks a strong chromophore.

ParameterMethod 1: Direct Analysis on Polysaccharide-Based CSPMethod 2: Pre-column Derivatization with NBD-Cl
Principle Direct enantioselective separation based on differential interactions with a chiral stationary phase.Derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) introduces a fluorescent tag, enhancing detection and allowing for separation on a suitable CSP.[1]
Stationary Phase Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or similar polysaccharide-based CSP.[2]Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) or similar.[1]
Mobile Phase Typically a non-polar/polar mixture such as Hexane/Ethanol with a trifluoroacetic acid (TFA) modifier.[2]Isocratic elution with an alcohol-based mobile phase containing a TFA modifier.[1]
Detection UV at low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the native molecule.UV-Vis (e.g., 465 nm) or Fluorescence for higher sensitivity.[1][3]
Sample Preparation Simple dissolution in the mobile phase or a compatible solvent.A derivatization step is required prior to injection.[1]
Key Advantages - Fewer sample preparation steps.- Reduced risk of racemization during derivatization.- Significantly enhanced sensitivity and selectivity due to the fluorescent tag.[1][3]- Moves detection to a more specific, higher wavelength, reducing interference.[1]
Key Disadvantages - Lower sensitivity due to poor UV absorbance.- May require more rigorous method development to achieve baseline separation.- Additional sample preparation step increases analysis time and complexity.- Potential for incomplete derivatization or side reactions.

Experimental Protocols

Method 1: Direct Chiral HPLC Analysis

This method is adapted from established protocols for similar proline derivatives and offers a direct approach to enantiomeric separation.[2]

Instrumentation:

  • HPLC system with UV detector

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size

Chromatographic Conditions:

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v). The ratio of hexane to ethanol may require optimization.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC Analysis after NBD-Cl Derivatization

This method enhances detection by introducing a chromophore through derivatization, which is particularly useful for quantifying trace enantiomeric impurities.[1]

Instrumentation:

  • HPLC system with a UV or Fluorescence detector

  • Column: Chiralpak IA, 250 x 4.6 mm, 5 µm particle size

Chromatographic Conditions:

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Ethanol.[1]

  • Flow Rate: 0.6 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Detection: UV at 465 nm[1]

  • Injection Volume: 10 µL

Sample Preparation (Derivatization):

  • Prepare a 1 mg/mL solution of the this compound sample in ethanol.

  • Prepare a 2 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol.[1]

  • In a reaction vial, mix the sample solution with the NBD-Cl solution. An excess of the derivatizing agent is typically used.

  • Add a suitable base (e.g., sodium bicarbonate) to catalyze the reaction.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 10-20 minutes) to ensure complete derivatization.[1]

  • Cool the reaction mixture to room temperature and dilute with the mobile phase before injection.

Workflow and Pathway Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample N-Boc-trans-4-amino-L-proline methyl ester sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Method 1 Derivatization Derivatize with NBD-Cl Sample->Derivatization Method 2 Filtration1 Filter (0.45 µm) Dissolution->Filtration1 Filtration2 Filter (0.45 µm) Derivatization->Filtration2 Injection Inject into HPLC System Filtration1->Injection Filtration2->Injection Separation Chiral Separation on CSP Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Chiral Purity (Enantiomeric Excess) Integration->Calculation Report Generate Report Calculation->Report

Caption: General experimental workflow for chiral purity analysis by HPLC.

Decision_Pathway Start Start: Chiral Purity Analysis Needed Check_Chromophore Does the molecule have a strong UV chromophore? Start->Check_Chromophore Check_Sensitivity Is high sensitivity for trace impurities required? Method1 Method 1: Direct Analysis on Chiralpak AD-H Check_Sensitivity->Method1 No Method2 Method 2: Derivatization with NBD-Cl Check_Sensitivity->Method2 Yes Check_Chromophore->Check_Sensitivity No Check_Chromophore->Method1 Yes End End: Method Selected Method1->End Method2->End

Caption: Decision pathway for selecting an appropriate HPLC method.

Conclusion

Both direct analysis on a polysaccharide-based chiral stationary phase and analysis following derivatization with NBD-Cl are viable and robust methods for determining the chiral purity of this compound. The direct method offers simplicity and speed, making it suitable for routine analysis where sensitivity is not a primary concern. Conversely, the derivatization method provides significantly enhanced sensitivity, which is crucial for the accurate quantification of enantiomeric impurities at very low levels. The choice between these methods should be guided by the specific analytical requirements of the research or drug development process, including the need for trace-level quantification and available instrumentation.

References

A Comparative Guide to the Conformational Analysis of Peptides Containing 4-amino-L-proline vs. 4-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique cyclic structure of proline imposes significant conformational restraints on the peptide backbone, making it a critical residue for controlling the three-dimensional structure of peptides and proteins.[1][2] Substitution at the C4 (or γ-carbon) position of the pyrrolidine ring with stereospecific, electron-withdrawing groups like hydroxyl (-OH) or amino (-NH2) groups introduces potent stereoelectronic effects that can precisely modulate these conformational preferences. This guide provides an objective comparison of the conformational impact of incorporating 4-hydroxy-L-proline (Hyp) versus 4-amino-L-proline (Amp) into peptides, supported by experimental data and detailed methodologies.

Core Concepts: Proline's Conformational Equilibria

The conformation of a proline residue in a peptide is primarily defined by two interconnected equilibria:

  • Pyrrolidine Ring Pucker: The five-membered ring is not planar and adopts one of two major envelope conformations: Cγ-endo (where Cγ is on the same side as the carboxyl group) or Cγ-exo (where Cγ is on the opposite side).[3][4] This puckering has a low energy barrier for interconversion.[4]

  • Peptide Bond Isomerization: The peptide bond preceding the proline residue (the Xaa-Pro bond) can exist in either a trans (ω ≈ 180°) or cis (ω ≈ 0°) conformation. The energy barrier between these states is high, leading to slow isomerization on the NMR timescale.[4]

Crucially, these two features are linked. The ring pucker directly influences the peptide backbone dihedral angles (φ, ψ) and the preferred cis/trans state of the amide bond.[1] Generally, an exo pucker is associated with more compact backbone conformations like the polyproline II (PPII) helix and favors the trans amide bond.[1][3] Conversely, a cis amide bond strongly prefers an endo ring pucker.[1]

G sub C4 Substituent (Stereochemistry & Electronics) pucker Pyrrolidine Ring Pucker (Cγ-endo vs. Cγ-exo) sub->pucker Influences amide Amide Bond Isomerism (cis vs. trans, ω) pucker->amide Correlates with backbone Peptide Backbone Angles (φ, ψ) pucker->backbone Restricts amide->backbone Defines structure Secondary/Tertiary Structure (e.g., PPII Helix, β-turn) backbone->structure Determines

Figure 1. Logical relationship between C4 substitution and peptide conformation.

Conformational Impact of 4-hydroxy-L-proline (Hyp)

(2S,4R)-4-hydroxy-L-proline, the naturally occurring diastereomer found abundantly in collagen, is the most studied modified proline.

  • (4R)-Hydroxy-L-proline (Hyp): The electron-withdrawing hydroxyl group at the 4R position induces a powerful stereoelectronic interaction known as the gauche effect.[3] This effect stabilizes a Cγ-exo ring pucker.[1][5] The preference for the exo pucker pre-organizes the peptide backbone for a trans-amide bond and a polyproline II (PPII) helical conformation (φ ≈ -75°, ψ ≈ +145°), which is essential for the stability of the collagen triple helix.[5]

  • (4S)-Hydroxy-L-proline (hyp): The non-natural diastereomer exerts the opposite effect. The 4S-hydroxyl group favors a Cγ-endo ring pucker.[5] This pucker is strongly associated with a cis-amide bond and can induce δ-conformations (φ ≈ -80°, ψ ≈ 0°) found in β-turns.[6][7]

Conformational Impact of 4-amino-L-proline (Amp)

4-amino-L-proline offers a unique handle for peptide engineering due to the pH-responsive nature of its primary amine side chain (pKa ≈ 7.5-7.8).

  • (4R)-Amino-L-proline (Amp): Similar to the hydroxyl group in Hyp, the amino group (especially in its protonated -NH3+ form at physiological pH) is electron-withdrawing. This is expected to favor a Cγ-exo pucker via the gauche effect, thereby promoting a trans-amide bond. However, studies have shown that while the underlying ring conformation is stable, the protonation state of the side-chain significantly affects the amide bond's rotational properties. This makes (4R)-Amp an excellent building block for designing peptides with pH-triggered conformational switches.

  • (4S)-Amino-L-proline (amp): Following the established principles, the 4S-amino substituent is expected to favor the Cγ-endo pucker, similar to (4S)-Hyp. This would predispose peptides containing this residue to adopt cis-amide bonds and turn-like structures.

Data Presentation: Comparative Summary

The following table summarizes the key conformational parameters for peptides containing these modified proline residues.

Proline DerivativePreferred Ring PuckerFavored Amide Isomer (ω)Typical Backbone ConformationKey Stabilizing Interaction(s)
(2S,4R)-4-hydroxy-L-proline (Hyp) Cγ-exo trans (~180°)Polyproline II (PPII) HelixGauche effect, n→π* interaction[1][5]
(2S,4S)-4-hydroxy-L-proline (hyp) Cγ-endo cis (~0°)β-turn (δ-conformation)Gauche effect, potential H-bonds[5][6]
(2S,4R)-4-amino-L-proline (Amp) Cγ-exo (inferred)trans (pH-dependent)Polyproline II (PPII) HelixGauche effect, electrostatic interactions
(2S,4S)-4-amino-L-proline (amp) Cγ-endo (inferred)cis (pH-dependent)β-turn (δ-conformation)Gauche effect, electrostatic interactions

Experimental Protocols

Determining the precise conformational landscape of modified peptides requires a combination of spectroscopic, crystallographic, and computational methods.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Modeling & Refinement syn Peptide Synthesis (SPPS) pur Purification (HPLC) syn->pur nmr NMR Spectroscopy (NOESY, TOCSY, J-coupling) pur->nmr xray X-Ray Crystallography (Crystallization & Diffraction) pur->xray comp Computational Modeling (DFT, MD Simulations) nmr->comp xray->comp model 3D Structural Model & Conformational Ensemble comp->model

Figure 2. General experimental workflow for peptide conformational analysis.
A. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for studying peptide conformation in solution.[7]

  • Sample Preparation: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS), purified by HPLC to ≥95%, and lyophilized.[8] Samples are dissolved in a suitable solvent (e.g., H₂O/D₂O or deuterated organic solvents) at a concentration of >0.5 mM.[8][9] A buffer system, such as phosphate-buffered saline (PBS) with salt concentration <300mM, is often used.[9]

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field spectrometer (≥500 MHz).[8]

    • TOCSY (Total Correlation Spectroscopy): Used to assign protons within each amino acid spin system.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close (<5 Å), which are used to determine distance restraints.[10]

    • ¹H-¹³C HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): Used to assign carbon resonances and confirm connectivity.

  • Data Analysis:

    • Cis/Trans Ratio: The populations of cis and trans isomers are determined by integrating the distinct sets of signals for each conformer in the 1D ¹H or 2D spectra.

    • Dihedral Angles (φ, ψ): The φ angle is constrained by measuring the ³J(HNHα) coupling constant via the Karplus equation. The ψ angle is constrained by analyzing NOE patterns between adjacent residues.

    • Ring Pucker: The pucker is determined by analyzing the ³J coupling constants among the pyrrolidine ring protons and specific NOE patterns.

B. X-ray Crystallography

This technique provides a high-resolution, static snapshot of the peptide conformation in a crystalline state.[6][11]

  • Peptide Synthesis and Crystallization: The purified peptide is subjected to extensive crystallization screening.[11] This involves testing hundreds of conditions (precipitants, buffers, salts, temperature) using vapor diffusion methods (hanging or sitting drop) to obtain diffraction-quality single crystals.[6][11]

  • Data Collection: A suitable crystal is cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[11] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[11]

  • Structure Determination and Refinement:

    • The diffraction data are processed to determine unit cell dimensions and reflection intensities.

    • The "phase problem" is solved using methods like molecular replacement or anomalous diffraction (if heavy atoms are present).[6]

    • An initial electron density map is calculated, into which a model of the peptide is built.

    • The model is iteratively refined against the experimental data until the calculated and observed diffraction patterns match, resulting in a final atomic-resolution structure.[11]

C. Computational Modeling

Theoretical calculations are used to understand the underlying energetics of different conformations and to complement experimental data.

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used on model dipeptides (e.g., Ac-Xaa-NHMe) to calculate the relative energies of different puckers and isomers and to analyze the electronic origins of the observed preferences (e.g., gauche effect).

  • Molecular Dynamics (MD): MD simulations are run on the full peptide to explore its conformational landscape in a simulated solvent environment over time, providing insight into the dynamics and flexibility of the molecule.

Conclusion

The substitution of proline at the C4 position with either a hydroxyl or an amino group provides a powerful strategy for peptide and protein engineering.

  • 4-hydroxy-L-proline is a robust tool for inducing a stable, predefined conformation. The (4R)-Hyp diastereomer is exceptionally effective at stabilizing the trans-amide bond and PPII helical structures, making it invaluable in the design of collagen mimetics and other structurally rigid peptides.

  • 4-amino-L-proline introduces an element of dynamic control. Its pH-responsive side chain allows for the modulation of peptide conformation in response to environmental triggers. This feature is highly desirable in the development of "smart" biomaterials, drug delivery vehicles, and biosensors where a conformational change is required for function.

The choice between these two modified amino acids ultimately depends on the desired outcome: static structural stabilization (Hyp) versus dynamic, environmentally-responsive conformation (Amp). A thorough understanding of their distinct conformational biases, as outlined in this guide, is essential for the rational design of next-generation peptides with tailored structures and functions.

References

A Comparative Guide: N-Boc-trans-4-amino-L-proline vs. N-Boc-cis-4-amino-L-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of amino acid analogs is a critical determinant of the final properties of a synthetic peptide. This guide provides a detailed comparison of two stereoisomers of 4-amino-L-proline, N-Boc-trans-4-amino-L-proline and N-Boc-cis-4-amino-L-proline, focusing on their impact on peptide structure, stability, and biological activity. The information presented is supported by experimental data to aid in the rational design of novel peptides.

The incorporation of proline and its analogs into peptide sequences is a powerful strategy to introduce conformational constraints, thereby influencing their secondary structure and, consequently, their interaction with biological targets. The stereochemistry at the C4 position of the proline ring in 4-amino-L-proline significantly affects the pyrrolidine ring pucker and the equilibrium between the cis and trans conformations of the preceding peptide bond. These subtle structural changes can have profound effects on the overall pharmacology of a peptide.

Structural and Conformational Impact

The primary difference between trans and cis-4-amino-L-proline lies in the orientation of the amino group on the pyrrolidine ring. This seemingly minor variation leads to distinct preferences in the ring's pucker and the dihedral angle of the preceding peptide bond (ω).

  • Trans-4-amino-L-proline: The substituent at the 4-position is in a pseudo-equatorial position, which generally favors a Cγ-exo ring pucker. This conformation is known to stabilize the trans conformation of the preceding peptide bond.

  • Cis-4-amino-L-proline: The substituent at the 4-position is in a pseudo-axial position, which tends to favor a Cγ-endo ring pucker. The endo pucker is strongly associated with a higher propensity for the cis conformation of the preceding peptide bond.

The cis-trans isomerization of the Xaa-Pro bond is a slow process and can be a rate-limiting step in protein folding and a key determinant of a peptide's bioactive conformation.[1][2] The ability to rationally bias this equilibrium through the incorporation of specific 4-substituted proline analogs is a valuable tool in peptide design.

Conformational Preference Data
4-Substituted Proline AnalogKtrans/cisPredominant ConformationReference
4R-Fluoroproline (Flp)-trans favored[1]
4S-Fluoroproline (flp)-cis favored[1]
4R-Hydroxyproline (Hyp)-trans favored[1]
4S-Hydroxyproline (hyp)-cis favored[1]

Note: Specific Ktrans/cis values for N-Boc-trans/cis-4-amino-L-proline require dedicated experimental determination in the peptide of interest.

Impact on Biological Activity: A Case Study with Endomorphin-2

The strategic replacement of proline with its analogs has been explored in the development of novel therapeutics. A notable example is the modification of endomorphin-2 (EM-2), an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor.[3] In one study, the native Pro² residue was replaced with cis-4-amino-L-proline (cAmp).[3]

The rationale for this substitution was to introduce a functional group (the 4-amino group) that could be used for cyclization, creating constrained analogs while attempting to maintain the crucial conformational features imparted by the proline ring. The study found that both linear and cyclic analogs containing cis-4-amino-L-proline exhibited poor binding to μ-opioid receptors.[3] This suggests that while the cis isomer can be incorporated into peptides, the resulting conformational changes may not be favorable for binding to this specific target.

This underscores the importance of empirical testing for each new peptide-analog combination, as the biological outcome is highly context-dependent.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Prolines

The synthesis of peptides incorporating either N-Boc-trans-4-amino-L-proline or N-Boc-cis-4-amino-L-proline can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with a Boc/Bzl protection strategy.[4][5]

Materials:

  • Merrifield or other suitable resin

  • N-Boc-protected amino acids (including the proline analogs)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Cleavage cocktail (e.g., HF or a trifluoromethanesulfonic acid-based cocktail)

General Procedure:

  • Resin Swelling: Swell the resin in DCM.

  • First Amino Acid Coupling: Couple the first N-Boc-protected amino acid to the resin.

  • Boc Deprotection: Remove the Boc protecting group using a solution of TFA in DCM.

  • Neutralization: Neutralize the resin with a solution of DIEA in DCM or DMF.

  • Amino Acid Coupling: Couple the subsequent N-Boc-protected amino acids, including the desired N-Boc-4-amino-L-proline isomer, using a suitable coupling reagent.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Caption: General workflow for solid-phase peptide synthesis (SPPS) using Boc-protected amino acids.

Peptide Stability Assay

Assessing the enzymatic stability of peptides containing these analogs is crucial for drug development.[6][7][8]

Materials:

  • Synthesized peptides

  • Human serum or plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator (37 °C)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Incubation: Dissolve the peptide in a buffer and incubate with human serum or plasma at 37 °C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Quench the enzymatic degradation by adding a strong acid (e.g., TFA) or a protein precipitating agent (e.g., ACN).

  • Protein Removal: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Identification of Degradation Products: Use mass spectrometry to identify the cleavage sites and degradation products.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2).

Caption: Experimental workflow for assessing peptide stability in serum or plasma.

Summary and Recommendations

The choice between N-Boc-trans-4-amino-L-proline and N-Boc-cis-4-amino-L-proline offers a strategic approach to manipulate the conformational landscape of a peptide.

FeatureN-Boc-trans-4-amino-L-prolineN-Boc-cis-4-amino-L-proline
Favored Ring Pucker Cγ-exoCγ-endo
Favored Preceding Peptide Bond transcis
Potential Impact Stabilization of more extended or turn-like structures.Induction of sharp turns or kinks in the peptide backbone.
Considerations May be preferred when a more linear or defined secondary structure is desired.Can be used to disrupt secondary structures or to mimic a specific bioactive cis-proline conformation.

Recommendations for Researchers:

  • Rational Design: Consider the desired overall conformation of the peptide when selecting between the trans and cis isomers. Molecular modeling can be a valuable tool to predict the structural consequences of incorporation.

  • Empirical Validation: The biological activity of any new peptide analog must be determined experimentally. A direct comparison of both isomers within the same peptide backbone is highly recommended to elucidate the structure-activity relationship.

  • Thorough Characterization: Perform detailed conformational analysis using techniques such as NMR and circular dichroism to understand the structural effects of the proline analog incorporation.

References

4-Aminoproline's Influence on Pyrrolidine Ring Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational intricacies of proline analogs is paramount for rational peptide and protein design. The substitution at the 4-position of the proline ring, particularly with an amino group, profoundly influences the pyrrolidine ring's pucker and, consequently, the local peptide backbone geometry. This guide provides a comprehensive comparison of the effects of 4-amino substitution on proline ring conformation, supported by experimental data and detailed methodologies.

The puckering of the five-membered pyrrolidine ring of proline is a critical determinant of the tertiary structure of proteins and peptides. This puckering is primarily described by two major conformations: Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, whereas in the Cγ-endo pucker, it is on the same side. The equilibrium between these two states is influenced by various factors, with substitution at the 4-position playing a pivotal role through stereoelectronic and steric effects.

The Stereoelectronic Effect of 4-Amino Substitution

The conformational preference of 4-substituted prolines is largely governed by stereoelectronic effects, specifically the gauche effect. This effect describes the tendency of a molecule to adopt a conformation where a substituent with high electronegativity is gauche (at a 60° dihedral angle) to another electronegative group or a lone pair of electrons.

In the context of 4-substituted prolines, the electron-withdrawing nature of the substituent at the C4 position influences the puckering of the ring. For 4-aminoproline, the amino group is electron-withdrawing, particularly when protonated. The orientation of this substituent, dictated by its stereochemistry (4R or 4S), determines the favored ring pucker.

  • (4R)-aminoproline (Amp): The amino group in the R configuration at the C4 position favors a Cγ-exo pucker. This preference is driven by a stabilizing hyperconjugative interaction between the C-H bond anti-periplanar to the C-N bond and the σ* orbital of the C-N bond.

  • (4S)-aminoproline (amp): Conversely, the S configuration of the amino group at the C4 position leads to a preference for the Cγ-endo pucker.

This stereospecific control over ring conformation has significant implications for the local peptide backbone, influencing the preceding peptide bond's cis/trans isomerization. Generally, a Cγ-exo pucker is associated with a higher propensity for a trans amide bond, while a Cγ-endo pucker is more compatible with a cis amide bond. The protonation state of the 4-amino group can further modulate these preferences, with the positively charged ammonium group exerting a stronger stereoelectronic effect.

Comparative Analysis of 4-Substituted Prolines

To contextualize the impact of the 4-amino group, it is instructive to compare its effects with other common 4-substituents, such as hydroxyl and fluoro groups.

4-SubstituentStereochemistryPreferred Ring PuckerPredominant Amide IsomerRationale
Amino (NH2) 4R Cγ-exo trans Stereoelectronic gauche effect of the electron-withdrawing amino group.
4S Cγ-endo cis Stereoelectronic gauche effect of the electron-withdrawing amino group.
Hydroxy (OH) 4R Cγ-exo trans Strong stereoelectronic effect of the highly electronegative hydroxyl group.
4S Cγ-endo cis Strong stereoelectronic effect of the highly electronegative hydroxyl group.
Fluoro (F) 4R Cγ-exo trans Very strong stereoelectronic effect due to the high electronegativity of fluorine.
4S Cγ-endo cis Very strong stereoelectronic effect due to the high electronegativity of fluorine.
Methyl (CH3) 4R Cγ-endo trans Steric hindrance favors the equatorial position of the methyl group, leading to an endo pucker.
4S Cγ-exo trans Steric hindrance favors the equatorial position of the methyl group, leading to an exo pucker.

Note: The predominant amide isomer can be influenced by the surrounding peptide sequence and solvent conditions.

Experimental Determination of Proline Ring Pucker

The conformational preferences of 4-aminoproline and its analogs are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Conformation Analysis

  • Sample Preparation:

    • Synthesize the peptide containing the 4-substituted proline analog using standard solid-phase peptide synthesis (SPPS) protocols.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Lyophilize the purified peptide.

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 1-5 mM. For pH-dependent studies, prepare a series of buffers with varying pD values.

  • Data Acquisition:

    • Acquire one-dimensional (1D) ¹H NMR spectra to assess sample purity and general spectral features.

    • Perform two-dimensional (2D) NMR experiments, including:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the proline ring.

      • TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system, including the proline ring.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides crucial information about ring pucker and cis/trans amide bond conformation.

  • Data Analysis:

    • Assign all proton resonances of the proline ring.

    • Measure the vicinal coupling constants (³J) between the ring protons (e.g., Jαβ, Jβγ, Jγδ). The magnitude of these coupling constants is related to the dihedral angles via the Karplus equation and can be used to determine the ring pucker.

    • Analyze the NOE patterns. For instance, a strong Hα-Hδ NOE is characteristic of a cis X-Pro peptide bond. The relative intensities of NOEs between proline ring protons can further refine the puckering model.

    • Quantify the population of cis and trans isomers by integrating the corresponding distinct sets of resonances in the ¹H NMR spectrum.

2. X-ray Crystallography for Peptide Structure Determination

  • Crystallization:

    • Dissolve the purified peptide in a suitable buffer at a high concentration (typically 5-20 mg/mL).

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (hanging drop or sitting drop).

    • Optimize promising conditions to obtain single, diffraction-quality crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

    • Expose the crystal to a monochromatic X-ray beam (typically from a synchrotron source).

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factor amplitudes.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous dispersion).

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its geometry and fit to the electron density.

    • Analyze the final refined structure to determine the precise puckering parameters of the 4-aminoproline ring and the conformation of the peptide backbone.

Visualizing the Effects and Workflow

To better illustrate the concepts and processes described, the following diagrams are provided in the DOT language.

G cluster_substitution 4-Substitution cluster_pucker Ring Pucker cluster_amide Amide Bond 4R-Amino 4R-Amino Cγ-exo Cγ-exo 4R-Amino->Cγ-exo favors 4S-Amino 4S-Amino Cγ-endo Cγ-endo 4S-Amino->Cγ-endo favors trans trans Cγ-exo->trans promotes cis cis Cγ-endo->cis promotes

Caption: Conformational preferences of 4-aminoproline.

G start Peptide Synthesis (with 4-aminoproline) purification Purification (HPLC) start->purification nmr NMR Spectroscopy (COSY, TOCSY, NOESY) purification->nmr xray X-ray Crystallography purification->xray data_analysis_nmr Data Analysis (Coupling Constants, NOEs) nmr->data_analysis_nmr data_analysis_xray Structure Solution & Refinement xray->data_analysis_xray pucker_determination Determine Ring Pucker & Amide Isomer Ratio data_analysis_nmr->pucker_determination data_analysis_xray->pucker_determination end Conformational Model pucker_determination->end

Caption: Experimental workflow for conformational analysis.

A Comparative Guide to the Biological Activity of Peptides Containing trans- and cis-4-Aminoproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acid residues within a peptide sequence is a critical determinant of its three-dimensional structure and, consequently, its biological function. The incorporation of non-natural amino acids, such as isomers of 4-aminoproline, offers a powerful tool to modulate peptide conformation and activity. This guide provides a comparative overview of the biological activity of peptides containing trans-4-aminoproline and cis-4-aminoproline, supported by available experimental data. The distinct spatial arrangement of the amino group on the proline ring in these two isomers leads to significant differences in the conformational preferences of the peptide backbone, which in turn influences receptor binding and biological response.

Impact of 4-Aminoproline Stereochemistry on Peptide Conformation

The substitution at the C4 position of the proline ring influences the puckering of the pyrrolidine ring, which has a significant effect on the cis-trans isomerization of the preceding peptide bond.[1] In proteins, the trans conformation of the prolyl amide bond is generally favored.[1] The exo ring pucker stabilizes the trans amide bond, while an endo ring pucker is strongly favored in a cis amide bond.[1] Electron-withdrawing substituents, like the amino group, at the 4R position (as in trans-4-aminoproline) tend to favor an exo ring pucker, thereby stabilizing the trans conformation of the peptide backbone. Conversely, a 4S-substitution (as in cis-4-aminoproline) promotes an endo pucker, which is more compatible with a cis amide bond.[1] These conformational biases are fundamental to understanding the differential biological activities of peptides incorporating these isomers.

Biological Activity Comparison: A Case Study in Opioid Peptides

Direct comparative studies on the biological activity of peptides containing trans- versus cis-4-aminoproline are limited in publicly available literature. However, a study on endomorphin-2 analogues provides valuable insights into the effects of incorporating cis-4-amino-L-proline. Endomorphin-2 is an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor.

In this study, the native proline at position 2 of endomorphin-2 was replaced with cis-4-amino-L-proline (cAmp). The resulting analogues, both linear and cyclized, exhibited a significantly altered biological profile compared to the parent peptide.

Table 1: Biological Activity of Endomorphin-2 Analogues Containing cis-4-Amino-L-proline

CompoundSequenceμ-Opioid Receptor Affinity (Kiμ, nM)Guinea Pig Ileum (GPI) Assay (IC50)
Endomorphin-2 (Parent Peptide)Tyr-Pro-Phe-Phe-NH₂Data not provided in the sourceData not provided in the source
Analogue 9 (cyclic)c[-Tyr-cAmp-Phe-]6601.4% inhibition at 1 µM
Analogue 13 (linear, acid)Tyr-cAmp-Phe-Phe-OH20000% inhibition at 1 µM
Analogue 15 (linear, amide)Tyr-cAmp-Phe-Phe-NH₂310Data not provided in the source

Data sourced from a study on endomorphin-2 analogues.[2]

The data clearly indicates that the introduction of cis-4-amino-L-proline into the endomorphin-2 sequence leads to a dramatic decrease in binding affinity for the μ-opioid receptor. The cyclic analogue 9 and the linear amide analogue 15 showed Ki values of 660 nM and 310 nM, respectively, representing a significant loss of affinity. The linear acid analogue 13 was virtually inactive.[2] This suggests that the conformational changes induced by the cis-4-aminoproline residue are detrimental to the optimal interaction with the μ-opioid receptor.

While direct quantitative data for the corresponding trans-4-aminoproline endomorphin-2 analogue is not available for a head-to-head comparison, the general principle that the native proline conformation is crucial for the bioactivity of many peptides, including opioids, suggests that a trans-4-aminoproline substitution, which is expected to better maintain the preferred trans amide bond, might result in a less drastic loss of activity, or potentially even enhancement, depending on the specific interactions of the 4-amino group.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing cis- or trans-4-aminoproline can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

experimental_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for each amino acid Washing->Repeat Next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing->Cleavage Final cycle Repeat->Fmoc_Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Fig 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

  • Resin Preparation: The synthesis is initiated on a solid support (e.g., Rink amide resin for C-terminal amides). The resin is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).[3]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.[3]

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-cis-4-aminoproline(Boc)-OH or Fmoc-trans-4-aminoproline(Boc)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[1]

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Opioid Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

binding_assay_workflow Membrane_Prep Membrane Preparation (e.g., from rat brain) Incubation Incubation (Membranes, Radioligand, Test Peptide) Membrane_Prep->Incubation Separation Separation of Bound & Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioligand (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

Fig 2. Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Brain tissue (e.g., from rat) is homogenized in a buffer and centrifuged to isolate the cell membranes containing the opioid receptors.

  • Competitive Binding: The membranes are incubated with a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]DAMGO for the μ-opioid receptor) and varying concentrations of the unlabeled test peptide (the cis- or trans-4-aminoproline-containing peptide).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[4]

Guinea Pig Ileum (GPI) Bioassay

This is a functional assay that measures the agonist or antagonist activity of a compound on the μ-opioid receptors present in the guinea pig ileum.

gpi_assay_workflow Tissue_Prep Tissue Preparation (Isolation of guinea pig ileum) Stimulation Electrical Field Stimulation (induces contraction) Tissue_Prep->Stimulation Drug_Addition Addition of Test Peptide Stimulation->Drug_Addition Measurement Measurement of Inhibition of Contraction Drug_Addition->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Fig 3. Workflow for the Guinea Pig Ileum (GPI) bioassay.

Detailed Protocol:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Stimulation: The nerve endings within the ileum are electrically stimulated, causing the release of acetylcholine and subsequent contraction of the smooth muscle.

  • Drug Administration: The test peptide is added to the organ bath in increasing concentrations.

  • Measurement of Response: The inhibitory effect of the peptide on the electrically induced contractions is measured. Opioid agonists inhibit these contractions.

  • Data Analysis: A concentration-response curve is generated, and the concentration of the peptide that causes 50% of the maximal inhibition (IC50) is determined.[5][6]

Conclusion

The stereochemistry of 4-aminoproline has a profound impact on the conformational properties of peptides, which in turn dictates their biological activity. The available data on endomorphin-2 analogues demonstrates that the incorporation of cis-4-amino-L-proline leads to a significant reduction in μ-opioid receptor affinity, likely due to the induction of a non-favorable peptide backbone conformation. While direct comparative data for trans-4-aminoproline-containing peptides is lacking, the principles of proline conformational control suggest that it may be a more conservative substitution in many peptide systems where a trans amide bond is crucial for bioactivity. Further research involving the synthesis and parallel biological evaluation of both cis- and trans-4-aminoproline-containing peptides is necessary to fully elucidate their comparative biological activities and to exploit their potential in rational peptide drug design.

References

A Comparative Guide to the Reactivity of Aminoproline and Hydroxyproline Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique constrained cyclic structures of proline and its derivatives, such as aminoproline and hydroxyproline, make them invaluable building blocks in the synthesis of peptides, peptidomimetics, and complex organic molecules. The introduction of a functional group at the C4 position of the pyrrolidine ring—an amino group in aminoproline or a hydroxyl group in hydroxyproline—significantly influences the stereochemistry and the synthetic utility of these molecules. This guide provides an objective comparison of the reactivity of aminoproline and hydroxyproline derivatives in common synthetic transformations, supported by experimental data and detailed protocols.

Core Reactivity Principles: A Tale of Two Nucleophiles

The fundamental difference in the reactivity of aminoproline and hydroxyproline derivatives stems from the differing nucleophilicity of the amino and hydroxyl groups. The exocyclic amino group of aminoproline is a significantly stronger nucleophile than the hydroxyl group of hydroxyproline. This is due to the greater basicity and polarizability of nitrogen compared to oxygen.

A kinetic study on the reactions of amino acids with stabilized diarylcarbenium ions revealed that the secondary amino group of proline is approximately 100 times more reactive than primary amino groups.[1] While this study did not directly compare 4-aminoproline and 4-hydroxyproline, the general principles of nucleophilicity dictate that the amino group of aminoproline will be substantially more reactive towards electrophiles than the hydroxyl group of hydroxyproline under similar conditions.[2]

This inherent difference in reactivity governs the types of reactions each derivative readily undergoes and the conditions required for these transformations.

Comparative Reactivity in Acylation Reactions

Acylation is a common and crucial reaction for both aminoproline and hydroxyproline derivatives, leading to the formation of amides and esters, respectively. The conditions and outcomes of these reactions highlight their differing reactivity.

Reaction TypeAminoproline Derivative (N-Acylation)Hydroxyproline Derivative (O-Acylation)Key Reactivity Difference
Typical Conditions Standard amide coupling reagents (e.g., HATU, HOBt/EDC) at room temperature.[3][4]Often requires acidic conditions (e.g., TFA, MeSO3H) with acyl halides or anhydrides, or activation with strong bases.[5][6][7]The higher nucleophilicity of the amino group allows for milder coupling conditions compared to the less nucleophilic hydroxyl group.
Chemoselectivity The exocyclic primary amine is significantly more reactive than the backbone secondary amine, allowing for selective acylation with appropriate protection strategies.O-acylation can be achieved chemoselectively in the presence of an unprotected backbone amine under acidic conditions, which protonates the more basic nitrogen atom.[6][7]Different strategies are employed to achieve chemoselectivity, exploiting the basicity difference in hydroxyproline and steric/electronic differences in protected aminoproline.
Reaction Rates Generally rapid under standard peptide coupling conditions.Can be sluggish and may require elevated temperatures or stronger acids to proceed efficiently.[6]N-acylation is kinetically favored over O-acylation.

Experimental Protocols

Protocol 1: N-Acylation of a 4-Aminoproline Derivative in Solution Phase

This protocol describes the acylation of the exocyclic amino group of a protected aminoproline derivative.

Materials:

  • (2S,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid

  • 4-((N-(2-methylphenyl)ureido)phenyl)acetic acid (MPUPA-OH)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • 2,4,6-Collidine

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of MPUPA-OH (1.1 equivalents), HATU (1.1 equivalents), and HOAt (1.1 equivalents) in dry DMF, add 2,4,6-collidine (2.1 equivalents).

  • Stir the mixture for 30 minutes at room temperature under an argon atmosphere.

  • In a separate flask, dissolve (2S,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid (1 equivalent) and 2,4,6-collidine (1 equivalent) in dry DMF.

  • Add the solution from step 3 dropwise to the activated acid from step 2 over 20 minutes.

  • Stir the reaction mixture at room temperature for several hours, monitoring completion by TLC or LC-MS.

  • Upon completion, the reaction is worked up by standard aqueous extraction procedures to yield the N-acylated aminoproline derivative.[3]

Protocol 2: Chemoselective O-Acylation of Hydroxyproline

This protocol outlines the selective acylation of the hydroxyl group of hydroxyproline under acidic conditions.

Materials:

  • trans-4-Hydroxy-L-proline

  • Acyl chloride (e.g., acryloyl chloride)

  • Trifluoroacetic acid (TFA)

  • Trifluoromethanesulfonic acid (CF3SO3H) (optional, as a catalyst for less reactive acyl chlorides)

  • Diethyl ether (Et2O)

Procedure:

  • Dissolve trans-4-hydroxy-L-proline in trifluoroacetic acid.

  • For less reactive acyl chlorides like acryloyl chloride, a catalytic amount of trifluoromethanesulfonic acid can be added to increase the acylating power of the medium.[6]

  • Add the acyl chloride to the solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the product as its hydrochloride salt by the addition of diethyl ether.

  • The resulting solid can be collected by filtration and recrystallized.[7]

Reactivity in Peptide Synthesis

Both aminoproline and hydroxyproline are valuable non-canonical amino acids in peptide synthesis. Their incorporation, however, presents different challenges and considerations.

FeatureAminoproline in SPPSHydroxyproline in SPPS
Coupling of subsequent amino acid The coupling of the next amino acid to the backbone nitrogen of aminoproline proceeds similarly to proline.The coupling of the next amino acid to the backbone nitrogen of hydroxyproline is also similar to proline.
Side-chain protection The exocyclic amino group requires an orthogonal protecting group (e.g., Fmoc, Boc) to prevent side reactions during peptide elongation.The hydroxyl group is often protected (e.g., with a t-butyl group) to prevent O-acylation during coupling steps, though unprotected hydroxyproline can also be used.[8]
On-resin modification The protected amino group can be deprotected on-resin to allow for further functionalization, such as branching or labeling.The hydroxyl group can be modified on-resin after selective deprotection, for example, through acylation or conversion to other functional groups via SN2 reactions.[8][9]

Synthesis of Diverse Derivatives via Nucleophilic Substitution

A powerful synthetic strategy involves using hydroxyproline as a scaffold to generate a wide array of other 4-substituted proline derivatives, including aminoproline. This approach leverages the ability to convert the hydroxyl group into a good leaving group, which can then be displaced by various nucleophiles.

G Hyp Fmoc-4R-Hyp-OH (Hydroxyproline derivative) Sulfonate 4S-Sulfonate Ester (e.g., Nosylate) Hyp->Sulfonate 1. Sulfonylation (e.g., NsCl, Pyridine) Stereochemical Inversion Azide 4S-Azidoproline Sulfonate->Azide 2. SN2 Displacement (NaN3) Other Other 4S-Derivatives (Thiol, Ether, etc.) Sulfonate->Other 2. SN2 Displacement (Various Nucleophiles) Amine 4S-Aminoproline Azide->Amine 3. Reduction (e.g., H2, Pd/C)

This synthetic pathway underscores the versatility of hydroxyproline as a starting material. The initial step involves the activation of the hydroxyl group by converting it into a sulfonate ester (e.g., tosylate, mesylate, or nosylate), which is an excellent leaving group. This reaction typically proceeds with inversion of stereochemistry. Subsequent SN2 displacement with a nucleophile, such as sodium azide, followed by reduction, provides access to aminoproline derivatives.[10] This multi-step process highlights that while aminoproline is more nucleophilic, hydroxyproline offers a valuable synthetic handle for introducing a wide range of functionalities at the C4 position.[8][9]

Logical Flow of Reactivity Comparison

G Start Compare Reactivity of Aminoproline vs. Hydroxyproline Nucleophilicity Fundamental Difference: Nucleophilicity of N vs. O Start->Nucleophilicity Amine Amino Group (Aminoproline) - Higher Basicity - More Polarizable - STRONGER NUCLEOPHILE Nucleophilicity->Amine Hydroxyl Hydroxyl Group (Hydroxyproline) - Lower Basicity - Less Polarizable - WEAKER NUCLEOPHILE Nucleophilicity->Hydroxyl Acylation Implication 1: Acylation Reactions Amine->Acylation Hydroxyl->Acylation SN2 Implication 2: Synthetic Versatility via SN2 Hydroxyl->SN2 NAcylation N-Acylation - Milder Conditions - Faster Rates Acylation->NAcylation OAcylation O-Acylation - Harsher Conditions (e.g., acidic) - Slower Rates Acylation->OAcylation Conclusion Conclusion: Aminoproline is more reactive as a nucleophile. Hydroxyproline is a versatile synthetic intermediate. NAcylation->Conclusion OAcylation->Conclusion HypSN2 Hydroxyproline as Precursor - OH is a poor leaving group - Activate to Sulfonate (good LG) - Displace with Nucleophiles SN2->HypSN2 HypSN2->Conclusion

Conclusion

References

A Comparative Guide to N-Boc-trans-4-amino-L-proline methyl ester and Other Non-natural Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Boc-trans-4-amino-L-proline methyl ester with other non-natural proline analogs, focusing on their impact on peptide and protein properties. The strategic incorporation of these modified amino acids offers a powerful tool to modulate conformation, stability, and biological activity, thereby accelerating drug discovery and the development of novel therapeutics.

Introduction to Non-natural Proline Analogs

Proline's unique cyclic structure imparts significant conformational constraints on the polypeptide backbone, influencing protein folding and function. Non-natural proline analogs, with substitutions on the pyrrolidine ring, provide a means to fine-tune these constraints. Substituents at the C4 position, in particular, have been shown to exert profound stereoelectronic effects, dictating the ring's pucker preference (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond. These conformational biases are instrumental in pre-organizing peptide backbones into desired secondary structures, enhancing stability, and modulating interactions with biological targets.

This guide will focus on comparing this compound with other well-studied 4-substituted proline analogs, such as 4-hydroxy-L-proline and 4-fluoro-L-proline, highlighting their differential effects on peptide conformation and binding affinity.

Synthesis of this compound and Analogs

A versatile method for the synthesis of various 4-substituted proline analogs, including the title compound, is through "proline editing".[1][2] This solid-phase synthesis approach allows for the late-stage modification of a hydroxyproline residue within a peptide sequence.

A common synthetic route to this compound starts from the commercially available N-Boc-trans-4-hydroxy-L-proline methyl ester. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide. Subsequent reduction of the azide yields the desired amine.

Conformational Effects of 4-Substituted Proline Analogs

The nature of the substituent at the C4 position of the proline ring significantly influences its conformational preferences. This is primarily governed by stereoelectronic effects, where the interplay of steric hindrance and hyperconjugation determines the favored ring pucker and the cis/trans isomer ratio of the preceding peptide bond.[3][4][5]

Ring Pucker:

  • (2S, 4R)-configuration (trans): Generally favors a Cγ-exo ring pucker. This conformation is conducive to a trans peptide bond and is often found in polyproline II (PPII) helices, which are crucial for recognition by SH3 domains.

  • (2S, 4S)-configuration (cis): Prefers a Cγ-endo ring pucker, which is more accommodating of a cis peptide bond.

Stereoelectronic Effects of Different Substituents:

The electronegativity of the C4 substituent plays a critical role. More electron-withdrawing groups, like fluorine, exhibit a stronger gauche effect, leading to a more pronounced preference for the exo pucker in the (2S, 4R) configuration.[3][5] The amino group in 4-amino-L-proline is less electronegative than a hydroxyl or fluoro group, which will influence its conformational bias.

Proline Analog4-SubstituentElectronegativity (Pauling Scale)Predominant Ring Pucker (4R)Influence on trans/cis Ratio
Proline -H2.20MixedBaseline
trans-4-Hydroxy-L-proline -OH3.44Cγ-exoFavors trans
trans-4-Fluoro-L-proline -F3.98Strongly Cγ-exoStrongly favors trans
trans-4-Amino-L-proline -NH23.04Cγ-exoFavors trans

Data inferred from general principles of stereoelectronic effects. Direct comparative quantitative data for the 4-amino analog is limited in the reviewed literature.

Impact on Peptide-Protein Interactions: A Case Study with SH3 Domains

Src Homology 3 (SH3) domains are protein interaction modules that recognize proline-rich motifs (PXXP) in their binding partners. The conformation of the proline residues within these motifs is critical for high-affinity binding. The ability of 4-substituted proline analogs to pre-organize a peptide into a PPII helix can significantly impact its binding affinity to SH3 domains.

Given that the amino group can act as a hydrogen bond donor, it is plausible that the incorporation of trans-4-amino-L-proline could, in specific contexts, enhance binding affinity to SH3 domains or other protein targets through favorable interactions with the protein surface.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Proline-Rich Peptides

This protocol describes the manual synthesis of a generic proline-rich peptide using Fmoc/tBu chemistry.[7][8][9][10]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Syringe reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a syringe reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

    • Confirm complete coupling using a Kaiser test.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Lyophilize the crude peptide.

  • Purification: Purify the peptide by reverse-phase HPLC.

NMR Spectroscopy for Conformational Analysis

a) Determining Proline Ring Pucker: [11][12][13][14][15] The conformation of the proline ring can be determined by analyzing the coupling constants between the ring protons, particularly ³J(Hα, Hβ).

Procedure:

  • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or CD₃CN/D₂O).

  • Acquire 2D ¹H-¹H TOCSY and NOESY spectra on a high-field NMR spectrometer.

  • Assign the proton resonances for the proline spin system.

  • Measure the ³J(Hα, Hβ) coupling constants from a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum.

    • A large ³J(Hα, Hβ) value ( > 8 Hz) is indicative of a Cγ-exo pucker.

    • A small ³J(Hα, Hβ) value ( < 5 Hz) suggests a Cγ-endo pucker.

b) Determining cis/trans Isomer Ratio: The cis and trans isomers of the X-Pro peptide bond are in slow exchange on the NMR timescale, resulting in distinct sets of resonances.

Procedure:

  • Acquire a 1D ¹H or 2D ¹H-¹H EXSY spectrum.

  • Identify the separate resonances for the cis and trans isomers.

  • Integrate the corresponding peaks to determine the relative populations of the two isomers.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the overall secondary structure of a peptide in solution.[16][17][18][19][20]

Procedure:

  • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Determine the precise peptide concentration using UV absorbance at 280 nm (if aromatic residues are present) or by amino acid analysis.

  • Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.

  • The characteristic CD spectrum of a PPII helix shows a strong negative band around 206 nm and a weak positive band around 228 nm.

  • Deconvolute the CD spectrum using appropriate software to estimate the percentage of different secondary structural elements.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[21][22][23][24][25]

Procedure:

  • Dialyze the purified protein (e.g., SH3 domain) and the synthesized peptide against the same buffer (e.g., PBS, pH 7.4).

  • Accurately determine the concentrations of the protein and peptide.

  • Load the protein into the sample cell of the ITC instrument and the peptide into the injection syringe. A typical starting concentration is 20-50 µM for the protein and 200-500 µM for the peptide.

  • Perform a series of injections of the peptide into the protein solution while monitoring the heat change.

  • Analyze the resulting titration curve to determine the binding parameters (Kd, n, ΔH, and ΔS).

Signaling Pathway Modulation: The Grb2-Sos1 Interaction

The Grb2-Sos1 signaling pathway is a critical regulator of cell growth and differentiation, and its dysregulation is implicated in cancer. Grb2 is an adaptor protein containing one SH2 domain and two SH3 domains. The SH3 domains of Grb2 bind to proline-rich motifs in the C-terminal tail of the guanine nucleotide exchange factor Sos1, recruiting it to the cell membrane to activate Ras.[26][27][28][29][30]

The introduction of non-natural proline analogs into the proline-rich region of Sos1 could modulate its interaction with Grb2, thereby altering the downstream signaling cascade. For instance, an analog that stabilizes the PPII helix could potentially enhance the binding affinity for Grb2's SH3 domains, leading to a more sustained activation of the Ras-MAPK pathway. Conversely, an analog that disrupts the required conformation could act as an inhibitor.

Below is a diagram illustrating the Grb2-Sos1 signaling pathway and the potential point of intervention with non-natural proline analogs.

Grb2_Sos1_Pathway cluster_ras RTK Activated RTK (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SH2 domain binding Sos1 Sos1 Grb2->Sos1 SH3 domain binding to Pro-rich region Ras_GDP Ras-GDP (inactive) Sos1->Ras_GDP GEF activity Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP GDP/GTP Exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Differentiation Transcription_Factors->Cell_Proliferation Proline_Analog Non-natural Proline Analog (e.g., 4-amino-Pro) Proline_Analog->Sos1 Modulates Interaction

Caption: The Grb2-Sos1 signaling pathway.

Experimental Workflow for Evaluating Proline Analog Performance

The following diagram outlines a typical workflow for assessing the impact of incorporating a non-natural proline analog into a peptide that interacts with a target protein.

Experimental_Workflow Start Hypothesis: Non-natural proline analog modulates peptide-protein interaction Peptide_Synthesis Solid-Phase Peptide Synthesis (with and without analog) Start->Peptide_Synthesis Purification HPLC Purification and Mass Spectrometry Verification Peptide_Synthesis->Purification Conformation_Analysis Conformational Analysis Purification->Conformation_Analysis Binding_Assay Binding Affinity Measurement Purification->Binding_Assay NMR NMR Spectroscopy (Ring Pucker, cis/trans ratio) Conformation_Analysis->NMR CD Circular Dichroism (Secondary Structure) Conformation_Analysis->CD Data_Analysis Data Analysis and Comparison NMR->Data_Analysis CD->Data_Analysis ITC Isothermal Titration Calorimetry (Kd, stoichiometry, thermodynamics) Binding_Assay->ITC ITC->Data_Analysis Conclusion Conclusion on Analog's Effect Data_Analysis->Conclusion

Caption: Workflow for proline analog evaluation.

Conclusion

This compound and other non-natural proline analogs are invaluable tools in peptide and protein chemistry. Their ability to induce specific conformational biases allows for the rational design of peptides with enhanced stability and tailored biological activities. While direct comparative data for the 4-amino analog remains an area for further investigation, the principles of stereoelectronic effects provide a strong foundation for predicting its influence on peptide structure and function. The experimental protocols and workflows outlined in this guide offer a robust framework for researchers to explore the potential of these and other novel amino acid analogs in their drug discovery and development programs.

References

Unlocking Peptide-Protein Interactions: A Comparative Guide to 4-Aminoproline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for modulating peptide-protein interactions is paramount in the pursuit of novel therapeutics and a deeper understanding of biological processes. The incorporation of non-natural amino acids into peptides offers a powerful tool to enhance binding affinity, specificity, and stability. Among these, 4-aminoproline (Amp) has emerged as a versatile building block, conferring unique structural and functional properties to peptides. This guide provides an objective comparison of 4-aminoproline's impact on peptide-protein interactions against other proline analogs, supported by experimental data and detailed protocols.

Executive Summary

4-Aminoproline, a proline analog featuring an amino group at the C4 position, introduces a combination of conformational rigidity and a key site for chemical modification. Its ability to influence the puckering of the proline ring and the cis-trans isomerization of the preceding peptide bond can significantly impact the three-dimensional structure of a peptide, thereby modulating its interaction with protein targets. Furthermore, the amino group provides a handle for pH-dependent interactions and for the attachment of various functionalities to create sophisticated peptidomimetics. This guide will delve into the quantitative effects of 4-aminoproline on binding affinity, compare its performance with other proline analogs such as 4-hydroxyproline and 4-fluoroproline, and provide detailed experimental methodologies for key binding assays.

Data Presentation: Quantitative Comparison of Proline Analogs

The following tables summarize the binding affinities (IC50 and Kd values) of peptides containing 4-aminoproline and other proline analogs, primarily focusing on their interaction with integrin receptors, a well-studied target for RGD (Arginine-Glycine-Aspartic acid) peptides.

Table 1: Comparative in vitro Integrin αvβ3 Binding Affinity (IC50) of Cyclic RGD Analogs

AnalogModificationIC50 (nM)Cell LineRadioligand
c(RGD-4-Amp) 4-Aminoproline Subnanomolar activity reported M21 human melanoma¹²⁵I-echistatin
c(RGDfK)Standard cyclic pentapeptide38.5 ± 4.5U87MG human glioma¹²⁵I-c(RGDyK)[1]
c(RGD-4-Hyp)4-Hydroxyproline---
c(RGD-4-Flp)4-Fluoroproline---

Note: Direct comparative IC50 values under identical experimental conditions are often not available in a single study. The data presented is a collation from various sources and should be interpreted with consideration of the different experimental setups.

Table 2: Dissociation Constants (Kd) for Proline-Rich Peptides

Peptide SequenceProline AnalogTarget ProteinKd (µM)Method
Ac-TYP(4-Amp)N-NH₂ 4-Aminoproline --NMR
Ac-TYP(4-Hyp)N-NH₂4-Hydroxyproline--NMR
Ac-TYP(4-Flp)N-NH₂4-Fluoroproline--NMR
Api137 (Proline-rich)Proline70S Ribosome-Competitive Binding
Api137 (Pro16 -> 4R-Fpr)4R-Fluoroproline70S Ribosome-Competitive Binding[2]

Note: Quantitative Kd values for direct comparison are often context-dependent and not always available in the literature for this specific comparative set.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of peptide analogs. Below are protocols for key experiments cited in the literature.

Solid-Phase Peptide Synthesis (SPPS) of a 4-Aminoproline Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating a protected 4-aminoproline residue using the Fmoc/tBu strategy.[3][4][5]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-4-amino-proline(Boc)-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% 4-methylpiperidine in NMP (N-Methyl-2-pyrrolidone)

  • Solvents: NMP, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine in NMP for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with NMP and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in NMP for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.[6]

  • Washing: After each deprotection and coupling step, wash the resin extensively with NMP and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-L-4-amino-proline(Boc)-OH at the desired position.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from 4-aminoproline).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Surface Plasmon Resonance (SPR) for Measuring Peptide-Protein Binding Kinetics

This protocol outlines a general procedure for analyzing the interaction between a synthesized peptide (analyte) and a target protein (ligand) immobilized on an SPR sensor chip.[7][8]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents: EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), NHS (N-hydroxysuccinimide)

  • Ligand: Purified target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Analyte: Purified peptide at various concentrations in running buffer

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • Chip Activation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the target protein over the activated surface. The primary amine groups on the protein will form covalent amide bonds with the activated surface.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Inject a series of peptide concentrations (analyte) over the immobilized ligand surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove the bound peptide and prepare the surface for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Mandatory Visualization

Integrin αvβ3 Downstream Signaling Pathway

Integrin αvβ3, upon binding to RGD-containing peptides, can trigger a cascade of intracellular signaling events that play crucial roles in cell survival, proliferation, and migration.[7][8][9][10][11] The diagram below illustrates a simplified representation of this signaling pathway.

Integrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin αvβ3 FAK FAK Integrin->FAK Activation RGD_Peptide RGD Peptide (e.g., with 4-Aminoproline) RGD_Peptide->Integrin Binding Src Src FAK->Src Activation PI3K PI3K Src->PI3K Activation ERK ERK Src->ERK Activation Akt Akt PI3K->Akt Activation Cell_Response Cellular Responses (Survival, Proliferation, Migration) Akt->Cell_Response ERK->Cell_Response Experimental_Workflow Start Hypothesis: 4-Aminoproline enhances binding affinity SPPS Solid-Phase Peptide Synthesis (with 4-Aminoproline and analogs) Start->SPPS Purification Peptide Purification (RP-HPLC) SPPS->Purification Characterization Peptide Characterization (Mass Spectrometry) Purification->Characterization Binding_Assay Binding Affinity Measurement (SPR, ITC, or Cell-based assays) Characterization->Binding_Assay Data_Analysis Data Analysis (Kd, IC50 calculation) Binding_Assay->Data_Analysis Conclusion Conclusion on the impact of 4-Aminoproline Data_Analysis->Conclusion

References

A Comparative Guide to the Stability of Peptides with Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of proline analogs into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, and subtle alterations to this ring can have profound effects. This guide provides an objective comparison of the stability of peptides containing different proline analogs, supported by experimental data, to aid in the rational design of peptide-based therapeutics and research tools.

Comparative Stability of Proline Analogs

The stability of a peptide is broadly categorized into two main types: proteolytic stability , which is its resistance to degradation by enzymes, and conformational stability , which refers to the stability of its three-dimensional structure. The choice of a proline analog can significantly influence both of these properties.

Data Presentation: Quantitative Comparison of Peptide Stability

The following table summarizes key quantitative data from the literature on the impact of various proline analogs on peptide stability. Direct comparison of half-lives across different studies should be approached with caution due to variations in peptide sequences and experimental conditions.

Proline AnalogPeptide ContextStability MetricValueKey Findings
(2S,4R)-4-Fluoroproline (Flp) Collagen-like peptide (Pro-Flp-Gly)₁₀Thermal Melting Temperature (Tm)47 °CSignificantly stabilizes the collagen triple helix compared to native proline (Tm = 24 °C).[1][2]
(2S,4S)-4-Fluoroproline (flp) Collagen-like peptide (flp-Pro-Gly)₁₀Thermal Melting Temperature (Tm)57 °CDramatically stabilizes the collagen triple helix when placed in the Xaa position.[2]
(2S,4R)-4-Hydroxyproline (Hyp) Collagen-like peptide (Pro-Hyp-Gly)₁₀Thermal Melting Temperature (Tm)35 °CStabilizes the collagen triple helix, but to a lesser extent than fluorinated analogs.[1][3]
Azetidine-2-carboxylic acid (Aze) General PeptidesConformational FlexibilityIncreasedGenerally increases peptide flexibility compared to proline, which can lead to decreased stability of ordered structures.[4]
(2S,3S)-β-CF₃-Proline Dipeptide (Pro-Gly)Half-life in mouse plasma~20 minShowed accelerated proteolysis compared to the parent (S)-Pro-Gly dipeptide.[5]
cis-(2S,3R)-β-CF₃-Proline Dipeptide (Pro-Gly)Half-life in mouse plasma> 240 minDemonstrated significantly enhanced proteolytic stability due to steric hindrance.[5]
Thiazolidine-4-carboxylic acid (Thz) General PeptidesConformational EffectLowers rotational barrier for cis/trans isomerizationCan influence the kinetics of folding and conformational exchange.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are summaries of common experimental protocols.

Proteolytic Stability Assay (in Plasma)

This assay evaluates the resistance of a peptide to degradation by proteases present in blood plasma.

  • Peptide Incubation: The test peptide is incubated in plasma (e.g., human, mouse, or rat) at a specific concentration (e.g., 10 µM) at 37°C with gentle shaking.[7][8]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[8]

  • Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution, typically a strong acid like trichloroacetic acid (TCA) or a solvent like acetonitrile, to precipitate plasma proteins.[7][9]

  • Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of remaining intact peptide.[5][7]

  • Half-life Calculation: The percentage of the remaining peptide at each time point is plotted against time, and the data is fitted to a one-phase decay model to calculate the peptide's half-life (t₁/₂).[7]

Conformational Stability Analysis (Circular Dichroism Spectroscopy)

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure and conformational stability of peptides.

  • Sample Preparation: A solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a known concentration (e.g., 50-100 µM). A buffer-only sample is used as a blank.[10]

  • CD Measurement: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) at a controlled temperature.[10][11] The resulting spectrum provides information about the peptide's secondary structure (e.g., α-helix, β-sheet, random coil).

  • Thermal Denaturation: To assess conformational stability, the CD signal at a specific wavelength (e.g., 222 nm for helical peptides) is monitored as the temperature is gradually increased.[11][12]

  • Melting Temperature (Tm) Determination: The resulting data is plotted as the fraction of folded peptide versus temperature. The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is determined from the midpoint of the transition curve.[11]

Visualizing the Impact of Proline Analogs

The following diagrams illustrate the concepts discussed in this guide.

G cluster_0 Peptide Backbone cluster_1 Proline Analogs cluster_2 Stability Outcomes Peptide Peptide Proline Proline Peptide->Proline Incorporation Fluoroproline Fluoroproline Peptide->Fluoroproline Incorporation Azetidine Azetidine Peptide->Azetidine Incorporation Increased Proteolytic Stability Increased Proteolytic Stability Proline->Increased Proteolytic Stability Steric Hindrance (Baseline) Fluoroproline->Increased Proteolytic Stability Steric Shielding Increased Conformational Stability Increased Conformational Stability Fluoroproline->Increased Conformational Stability Stereoelectronic Effects Decreased Stability Decreased Stability Azetidine->Decreased Stability Increased Flexibility

Caption: Incorporation of proline analogs into a peptide backbone can lead to varied stability outcomes.

G start Start: Peptide Sample incubate Incubate with Plasma at 37°C start->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench Reaction (e.g., with TCA) timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by HPLC/LC-MS centrifuge->analyze calculate Calculate Half-life (t½) analyze->calculate end End: Proteolytic Stability Determined calculate->end

Caption: Experimental workflow for determining the proteolytic stability of a peptide in plasma.

Conclusion

The strategic incorporation of proline analogs offers a versatile toolkit for fine-tuning the stability of peptides. Fluorinated prolines, particularly (2S,4S)-4-fluoroproline, have demonstrated exceptional ability to enhance both conformational and proteolytic stability through a combination of stereoelectronic effects and steric shielding.[2] Conversely, analogs that increase backbone flexibility, such as azetidine-2-carboxylic acid, may decrease the stability of well-ordered secondary structures.[4] The choice of a specific proline analog should be guided by the desired stability profile and the specific structural context of the peptide. The experimental protocols outlined in this guide provide a framework for systematically evaluating the impact of these modifications, enabling the rational design of more robust and effective peptide-based molecules for therapeutic and research applications.

References

Safety Operating Guide

Navigating the Disposal of N-Boc-trans-4-amino-L-proline methyl ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents like N-Boc-trans-4-amino-L-proline methyl ester is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for its safe handling and disposal, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • All handling of this compound, including weighing and transfer, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or aerosols.

Spill and Leak Containment

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Evacuation: Non-essential personnel should evacuate the immediate vicinity of the spill.

  • Ventilation: Ensure the area is well-ventilated to disperse any airborne contaminants.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Step-by-Step Disposal Procedure

The primary and most crucial step in the disposal of this compound is to treat it as a chemical waste product. It should be disposed of through an approved and licensed waste disposal contractor.[1]

Operational Disposal Plan:

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect waste in a dedicated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound."

  • Container Management:

    • Use containers that are compatible with the chemical.

    • Keep the container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

    • Provide them with an accurate inventory of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of the waste generated, including the date, quantity, and chemical composition. This documentation is essential for regulatory compliance.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key handling parameters for a structurally similar compound, N-Boc-cis-4-hydroxy-L-proline methyl ester, which can serve as a cautious reference.

ParameterValueSource
Physical StateSolidFisher Scientific SDS[1]
Melting Point82 - 86 °CFisher Scientific SDS[1]
StorageKeep containers tightly closed in a dry, cool and well-ventilated place.Fisher Scientific SDS[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound assess_waste Assess Waste: Is the material contaminated or no longer needed? start->assess_waste empty_container Empty Container Disposal: Is the container completely empty and rinsed? assess_waste->empty_container No, container is empty package_waste Package for Disposal: - Use a designated, compatible container. - Label clearly with chemical name  and hazard information. assess_waste->package_waste Yes rinse_container Triple rinse with an appropriate solvent. empty_container->rinse_container No dispose_container Dispose of rinsed container as non-hazardous waste (check institutional policy). empty_container->dispose_container Yes collect_rinsate Collect all rinsate as hazardous chemical waste. rinse_container->collect_rinsate collect_rinsate->package_waste store_waste Store waste in a designated secondary containment area. package_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. store_waste->contact_ehs document Maintain disposal records. contact_ehs->document end End of Process document->end

Caption: Decision workflow for the safe disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.